molecular formula C27H30O16 B15569486 2

2"-O-beta-L-galactopyranosylorientin

Número de catálogo: B15569486
Peso molecular: 610.5 g/mol
Clave InChI: QQBFHNKJGBCSLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2"-O-beta-L-galactopyranosylorientin has been reported in Cannabis sativa with data available.

Propiedades

IUPAC Name

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFHNKJGBCSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2''-O-beta-L-galactopyranosylorientin: Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of the flavonoid glycoside 2''-O-beta-L-galactopyranosylorientin, complete with detailed isolation methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside that has garnered significant interest within the scientific community. It has been identified in several plant species and is recognized for its potential biological activities. This guide consolidates the current knowledge on its primary natural origins and provides detailed protocols for its extraction and purification.

Natural Sources of 2''-O-beta-L-galactopyranosylorientin

The compound has been predominantly isolated from the plant genera Trollius and Lophatherum. The primary species identified as sources are Trollius chinensis, Trollius ledebourii, and Lophatherum gracile.[1][2] The flowers of Trollius species are a particularly rich source of this compound.

Table 1: Natural Sources of 2''-O-beta-L-galactopyranosylorientin

Plant SpeciesFamilyPlant Part UsedReference
Trollius chinensis BungeRanunculaceaeFlowers[1]
Trollius ledebourii Reichb.RanunculaceaeFlowers[3][4][5]
Lophatherum gracile Brongn.PoaceaeLeaves[2]

Quantitative Analysis

The yield of 2''-O-beta-L-galactopyranosylorientin can vary depending on the plant source and the extraction method employed. The following table summarizes available quantitative data from the literature.

Table 2: Quantitative Data for 2''-O-beta-L-galactopyranosylorientin from Trollius chinensis

Extraction Method2''-O-beta-L-galactopyranosylorientin (mg/g of plant material)
Ultrasound-assisted ethanol (B145695) extraction (UAE)1.28 ± 0.21
Ethanol decoction extraction (EDE)1.34 ± 0.22
Water decoction extraction (WAE)2.51 ± 0.11
Microwave-assisted ethanol extraction (MAE)1.35 ± 0.18

Data extracted from a study on the evaluation of antioxidant and antibacterial properties of extracts from Trollius chinensis Bunge.[6]

In another study on Trollius ledebourii, 24 mg of 2''-O-beta-L-galactopyranosylorientin was isolated from the water fraction of an ethanol extract.[5]

Experimental Protocols for Isolation

The following sections provide detailed methodologies for the isolation of 2''-O-beta-L-galactopyranosylorientin from its natural sources, based on published research.

General Experimental Workflow

The isolation of 2''-O-beta-L-galactopyranosylorientin typically involves extraction from the plant material, followed by a series of chromatographic purification steps.

G PlantMaterial Dried Plant Material (e.g., Trollius flowers) Extraction Extraction (e.g., 70% Ethanol) PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) CrudeExtract->Partition WaterFraction Aqueous Fraction Partition->WaterFraction ColumnChromatography1 Column Chromatography 1 (Polyamide Resin) WaterFraction->ColumnChromatography1 FractionCollection1 Fraction Collection ColumnChromatography1->FractionCollection1 ColumnChromatography2 Column Chromatography 2 (Silica Gel) FractionCollection1->ColumnChromatography2 FractionCollection2 Fraction Collection ColumnChromatography2->FractionCollection2 ColumnChromatography3 Column Chromatography 3 (Sephadex LH-20) FractionCollection2->ColumnChromatography3 PurifiedCompound Purified 2''-O-beta-L- galactopyranosylorientin ColumnChromatography3->PurifiedCompound

Caption: General workflow for the isolation of 2''-O-beta-L-galactopyranosylorientin.

Detailed Protocol for Isolation from Trollius ledebourii Flowers

This protocol is based on the methodology described in the study by Wu et al. (2011).[5]

1. Extraction:

  • Air-dried flowers of Trollius ledebourii are powdered and extracted three times with 70% ethanol at room temperature.

  • The solvent-to-solid ratio and duration for each extraction are typically 10:1 (v/w) for 2 hours.

2. Fractionation:

  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

3. Column Chromatography:

  • The resulting water fraction is subjected to column chromatography on a polyamide resin (100–200 mesh).

  • The column is eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the target compound are combined and further purified by column chromatography on silica (B1680970) gel, eluting with a chloroform-methanol gradient.

  • A final purification step is carried out using a Sephadex LH-20 column with methanol (B129727) as the eluent to yield pure 2''-O-beta-L-galactopyranosylorientin.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

For the quantitative and qualitative analysis of 2''-O-beta-L-galactopyranosylorientin, a reversed-phase HPLC method is commonly used.

Table 3: HPLC Parameters for Analysis

ParameterSpecification
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (containing 0.1% formic or acetic acid)
Flow Rate 1.0 mL/min
Detection UV detector at approximately 350 nm
Injection Volume 10-20 µL
Column Temperature 25-30 °C

These are general parameters and may require optimization for specific applications.

Signaling Pathways and Logical Relationships

While the specific signaling pathways directly modulated by 2''-O-beta-L-galactopyranosylorientin are a subject of ongoing research, flavonoids, in general, are known to interact with various cellular signaling cascades. A simplified representation of potential interactions is provided below.

G Compound 2''-O-beta-L-galactopyranosylorientin ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges CellSignaling Cellular Signaling Cascades Compound->CellSignaling Modulates ROS->CellSignaling Activates NFkB NF-κB Pathway Inflammation Inflammatory Response NFkB->Inflammation MAPK MAPK Pathway MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellSignaling->NFkB CellSignaling->MAPK

Caption: Potential interactions of flavonoids with cellular signaling pathways.

Conclusion

This technical guide has summarized the key information regarding the natural sources and isolation of 2''-O-beta-L-galactopyranosylorientin. The provided protocols and data are intended to facilitate further research and development of this promising natural compound. As research progresses, a deeper understanding of its biological activities and potential therapeutic applications is anticipated.

References

The Biosynthetic Pathway of 2''-O-beta-L-galactopyranosylorientin in Trollius chinensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of 2''-O-beta-L-galactopyranosylorientin, a key bioactive flavonoid found in the medicinal plant Trollius chinensis. This document details the enzymatic steps, presents quantitative data on the involved enzymes and metabolites, and provides comprehensive experimental protocols for the key analytical and biochemical procedures.

Introduction

Trollius chinensis Bunge, a perennial plant in the Ranunculaceae family, is a traditional Chinese medicine known for its anti-inflammatory and antiviral properties. A significant portion of its therapeutic effects is attributed to its rich flavonoid content, particularly C-glycosylflavonoids. Among these, 2''-O-beta-L-galactopyranosylorientin is a principal bioactive constituent. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This guide focuses on the core enzymatic steps leading to the synthesis of this compound, from the flavone (B191248) precursor luteolin (B72000) to the final galactosylated product.

The Core Biosynthetic Pathway

The biosynthesis of 2''-O-beta-L-galactopyranosylorientin from the common flavonoid precursor luteolin is a two-step enzymatic process. The pathway involves the C-glycosylation of luteolin to form orientin (B1677486), followed by the O-galactosylation of orientin.

  • C-Glycosylation of Luteolin: The first committed step is the attachment of a glucose moiety from UDP-glucose to the C-8 position of the luteolin A-ring. This reaction is catalyzed by a C-glycosyltransferase, producing the flavone C-glycoside orientin.

  • O-Galactosylation of Orientin: The final step is the regio-specific transfer of a galactose moiety from UDP-galactose to the 2''-hydroxyl group of the glucose moiety of orientin. This reaction is catalyzed by a 2''-O-galactosyltransferase, yielding 2''-O-beta-L-galactopyranosylorientin.

The key enzymes identified in Trollius chinensis that catalyze these reactions are TcCGT1 and TcOGT4, respectively.

Data Presentation

This section summarizes the available quantitative data for the key enzymes and metabolites in the biosynthetic pathway.

Enzyme Kinetic Parameters

The following table details the kinetic parameters for the two key enzymes identified in the biosynthetic pathway of 2''-O-beta-L-galactopyranosylorientin in Trollius chinensis.

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
TcCGT1 LuteolinData not availableData not availableData not availableData not available[1][2]
UDP-GlucoseData not availableData not availableData not availableData not available[1][2]
TcOGT4 Orientin138.6 ± 12.51.2 ± 0.10.896.4 x 10³[3][4]
UDP-Galactose89.4 ± 8.71.1 ± 0.10.819.1 x 10³[3][4]

Note: While TcCGT1 has been functionally characterized, specific kinetic data for its activity with luteolin has not been reported in the reviewed literature.

Metabolite Distribution in Trollius chinensis Flowers

The concentration of 2''-O-beta-L-galactopyranosylorientin and its precursor, orientin, varies across different floral parts.

Floral Part2''-O-beta-L-galactopyranosylorientin (% of total)Orientin (% of total)
Calyx83.62Data not available
Corolla7.76Data not available
Stamens and Pistils4.35Data not available
Stalk2.92Data not available
Ovary1.35Data not available

Data is derived from studies on the relative distribution of the compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of the 2''-O-beta-L-galactopyranosylorientin biosynthetic pathway.

Heterologous Expression and Purification of TcCGT1 and TcOGT4

This protocol describes the expression of recombinant TcCGT1 and TcOGT4 in E. coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

  • The coding sequences of TcCGT1 and TcOGT4 are amplified from Trollius chinensis cDNA.
  • The amplified genes are cloned into a pET-28a(+) expression vector, incorporating an N-terminal His₆-tag for purification.

2. Protein Expression:

  • The expression vectors are transformed into E. coli BL21(DE3) cells.
  • A single colony is used to inoculate 5 mL of LB medium containing 50 µg/mL kanamycin (B1662678) and grown overnight at 37°C.
  • The overnight culture is used to inoculate 1 L of LB medium with the same antibiotic.
  • The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.
  • The culture is then incubated at 16°C for 20 hours with shaking.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Cells are lysed by sonication on ice.
  • The lysate is centrifuged at 12,000 x g for 30 minutes at 4°C to remove cell debris.
  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • The column is washed with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • The recombinant protein is eluted with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • The purified protein is desalted and concentrated using ultrafiltration. Protein concentration is determined using the Bradford assay.

Enzyme Assays

1. TcCGT1 Assay:

  • The standard reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM luteolin (dissolved in DMSO), 2 mM UDP-glucose, and 5 µg of purified TcCGT1.
  • The reaction is initiated by the addition of the enzyme.
  • The mixture is incubated at 30°C for 30 minutes.
  • The reaction is terminated by adding 100 µL of methanol.
  • The product, orientin, is analyzed by HPLC.

2. TcOGT4 Assay:

  • The standard reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 8.0), 1 mM orientin, 2 mM UDP-galactose, and 2 µg of purified TcOGT4.
  • The reaction is initiated by the addition of the enzyme.
  • The mixture is incubated at 37°C for 20 minutes.
  • The reaction is terminated by adding 100 µL of methanol.
  • The product, 2''-O-beta-L-galactopyranosylorientin, is analyzed by HPLC.

HPLC Analysis of Flavonoids

This protocol is for the quantification of orientin and 2''-O-beta-L-galactopyranosylorientin.

  • Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30% B

    • 30-35 min: 30-10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 350 nm.

  • Quantification: Based on a standard curve generated with purified orientin and 2''-O-beta-L-galactopyranosylorientin standards.

Visualizations

Biosynthetic Pathway Diagram

Biosynthetic_Pathway Luteolin Luteolin TcCGT1 TcCGT1 (C-Glycosyltransferase) Luteolin->TcCGT1 Orientin Orientin (Luteolin-8-C-glucoside) TcOGT4 TcOGT4 (2''-O-Galactosyltransferase) Orientin->TcOGT4 FinalProduct 2''-O-beta-L-galactopyranosylorientin UDP_Glc UDP-Glucose UDP_Glc->TcCGT1 UDP_Gal UDP-Galactose UDP_Gal->TcOGT4 UDP1 UDP UDP2 UDP TcCGT1->Orientin TcCGT1->UDP1 TcOGT4->FinalProduct TcOGT4->UDP2

Caption: Biosynthesis of 2''-O-beta-L-galactopyranosylorientin.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization cDNA T. chinensis cDNA PCR PCR Amplification of TcCGT1/TcOGT4 cDNA->PCR Vector Cloning into pET-28a(+) Vector PCR->Vector Transformation Transformation into E. coli BL21(DE3) Vector->Transformation Induction IPTG Induction Transformation->Induction Harvest Cell Harvest Induction->Harvest Lysis Sonication Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity PurifiedProtein Purified Recombinant TcCGT1 / TcOGT4 Affinity->PurifiedProtein Assay Enzyme Assay PurifiedProtein->Assay HPLC HPLC Analysis Assay->HPLC Kinetics Kinetic Parameter Determination HPLC->Kinetics

Caption: Workflow for enzyme cloning, expression, and characterization.

Conclusion

The biosynthesis of 2''-O-beta-L-galactopyranosylorientin in Trollius chinensis is a well-defined two-step process involving the sequential action of a C-glycosyltransferase (TcCGT1) and an O-galactosyltransferase (TcOGT4). The characterization of these enzymes provides a solid foundation for further research, including the use of metabolic engineering to enhance the production of this medicinally important compound. The protocols and data presented in this guide offer a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug development.

References

An In-depth Technical Guide to 2''-O-beta-L-galactopyranosylorientin: Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid glycoside 2''-O-beta-L-galactopyranosylorientin. It details its discovery from natural sources, elucidation of its chemical structure, and characterization of its significant anti-inflammatory and neuroprotective properties. This document consolidates key quantitative data, provides detailed experimental protocols for its isolation and biological evaluation, and visualizes its known signaling pathways to support further research and drug development efforts.

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavone (B191248) C-glycoside, a class of natural products known for their diverse pharmacological activities. This compound has been identified in several medicinal plants, including Trollius chinensis and Lophatherum gracile. Structurally, it is a derivative of orientin, with a beta-L-galactopyranosyl moiety attached at the 2''-position of the glucose sugar. Emerging research has highlighted its potential as a therapeutic agent, primarily due to its potent anti-inflammatory effects.

Physicochemical Properties

A summary of the key physicochemical properties of 2''-O-beta-L-galactopyranosylorientin is presented in Table 1.

Table 1: Physicochemical Properties of 2''-O-beta-L-galactopyranosylorientin

PropertyValueReference(s)
Molecular Formula C₂₇H₃₀O₁₆
Molecular Weight 610.5 g/mol
CAS Number 861691-37-4
Appearance Solid
Solubility Soluble in DMSO
Natural Sources Trollius chinensis, Lophatherum gracile
Purity (typical) 95% - 99% (via HPLC)

Discovery and Characterization

Isolation and Purification

2''-O-beta-L-galactopyranosylorientin has been successfully isolated from the flowers of Trollius species. The following protocol is a representative method for its extraction and purification.

Experimental Protocol: Isolation and Purification

  • Extraction: The air-dried and powdered flowers of Trollius chinensis are extracted with 70% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in flavonoid glycosides, is retained.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a polyamide resin. Elution is performed with a gradient of ethanol in water (e.g., 0% to 95% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing 2''-O-beta-L-galactopyranosylorientin are pooled and further purified using a combination of chromatographic techniques, which may include:

    • MCI gel column chromatography: Elution with a methanol-water gradient.

    • Sephadex LH-20 column chromatography: Elution with methanol (B129727).

    • Preparative High-Performance Liquid Chromatography (HPLC): A C18 column is typically used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.

  • Purity Assessment: The purity of the isolated compound is determined by analytical HPLC.

Structural Elucidation

The chemical structure of 2''-O-beta-L-galactopyranosylorientin is elucidated using a combination of spectroscopic techniques.

Experimental Protocol: Structural Elucidation

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR: These one-dimensional NMR techniques provide information about the proton and carbon environments in the molecule, respectively.

    • 2D-NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons, confirming the glycosylation site, and determining the complete structure of the molecule. The identification is confirmed by comparing the spectral data with published values.

Biological Activity and Mechanism of Action

Anti-inflammatory Activity

2''-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory properties in vitro. It effectively reduces the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial cells.

Table 2: In Vitro Anti-inflammatory Activity of 2''-O-beta-L-galactopyranosylorientin

Cell LineStimulantBiomarker MeasuredConcentration RangeObserved EffectReference(s)
RAW 264.7LPSNitric Oxide (NO)100 - 200 µMDecreased production
RAW 264.7LPSInterleukin-6 (IL-6)100 - 200 µMDecreased production
RAW 264.7LPSTumor Necrosis Factor-alpha (TNF-α)100 - 200 µMDecreased production
Microglial CellsLPSNitric Oxide (NO)Not specifiedSignificantly inhibited production
Microglial CellsLPSTumor Necrosis Factor-alpha (TNF-α)Not specifiedSignificantly inhibited production

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT): To determine non-toxic concentrations of the compound, cells are treated with various concentrations of 2''-O-beta-L-galactopyranosylorientin for 24 hours, and cell viability is assessed using the MTT assay.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of 2''-O-beta-L-galactopyranosylorientin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Production (IL-6, TNF-α): The levels of IL-6 and TNF-α in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Mechanism of Action: Signaling Pathways

Research into the anti-neuroinflammatory effects of 2''-O-beta-L-galactopyranosylorientin (also referred to as orientin-2"-O-galactopyranoside or OGA) has revealed its modulatory effects on key intracellular signaling pathways. The compound's mechanism of action involves the suppression of pro-inflammatory pathways and the activation of antioxidant responses.

The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK) signaling pathways, which are critical for the transcription of pro-inflammatory genes. Additionally, 2''-O-beta-L-galactopyranosylorientin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a key regulator of the cellular antioxidant response.

2-O-beta-L-galactopyranosylorientin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates NFkB_n NF-κB ERK->NFkB_n Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Sequesters NFkB->NFkB_n Translocates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1 Keap1 Keap1->Nrf2 Sequesters for Degradation Compound 2''-O-beta-L- galactopyranosylorientin Compound->ERK Inhibits Compound->IKK Inhibits Compound->Keap1 Disrupts Interaction ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->ProInflammatory_Genes Promotes Transcription ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Signaling pathway of 2''-O-beta-L-galactopyranosylorientin.

Future Perspectives

The compelling in vitro anti-inflammatory and neuroprotective activities of 2''-O-beta-L-galactopyranosylorientin warrant further investigation. Future research should focus on:

  • In vivo efficacy: Evaluating the compound's therapeutic potential in animal models of inflammatory diseases and neurodegeneration.

  • Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Safety and toxicology: Establishing a comprehensive safety profile through toxicological studies.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to identify key structural features for enhanced activity and improved drug-like properties.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of 2''-O-beta-L-galactopyranosylorientin as a promising natural product-derived therapeutic agent.

A Comparative Analysis of the Biological Activities of Orientin and 2''-O-beta-L-galactopyranosylorientin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of two closely related flavonoids: orientin (B1677486) and its glycosylated form, 2''-O-beta-L-galactopyranosylorientin. Orientin, a luteolin-8-C-glucoside, has been extensively studied and shown to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic effects. In contrast, 2''-O-beta-L-galactopyranosylorientin remains a less-explored compound, with current literature primarily indicating its presence in various plant species and some evidence of anti-inflammatory activity. This document aims to consolidate the available quantitative data, detail the experimental methodologies for assessing these biological activities, and visualize the key signaling pathways involved, thereby providing a valuable resource for researchers and professionals in the field of drug discovery and development. The presented information highlights the significant research gap that exists for 2''-O-beta-L-galactopyranosylorientin and underscores the potential for future investigations into its therapeutic properties.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities. Among these, orientin has emerged as a compound of significant interest due to its promising therapeutic potential. Structurally, orientin is a C-glycosylflavone, a type of flavonoid where a sugar moiety is attached to the flavonoid backbone via a carbon-carbon bond, conferring greater stability compared to O-glycosides. 2''-O-beta-L-galactopyranosylorientin is a derivative of orientin, featuring an additional galactose unit attached to the glucose moiety. This structural modification can influence the compound's solubility, bioavailability, and ultimately, its biological activity. This guide provides a side-by-side comparison of the current state of knowledge on the biological activities of these two compounds.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data for the biological activities of orientin and 2''-O-beta-L-galactopyranosylorientin. It is important to note the disparity in the volume of research, with significantly more data available for orientin.

Table 1: Anti-Inflammatory Activity
CompoundAssayCell LineParameterResult
Orientin Nitric Oxide (NO) Production InhibitionRAW 264.7IC50Data not consistently reported in terms of IC50; however, significant inhibition of NO production is widely documented.
2''-O-beta-L-galactopyranosylorientin NO, IL-6, and TNF-α ProductionRAW 264.7Concentration for effectDecreased production at 100-200 µM[1].
Table 2: Anti-Cancer Activity
CompoundCell LineCancer TypeParameterResult (IC50)
Orientin HCT116Colorectal CarcinomaCell Viability (MTT)26 µM[2]
A549Non-small cell lung cancerCell Viability (CCK-8)21.2 µM[3]
MDA-MB-231Breast AdenocarcinomaCell Viability (CCK-8)28.9 µM[3]
Caco-2Colorectal AdenocarcinomaCell Viability>178.42 µM
2''-O-beta-L-galactopyranosylorientin ---No data available
Table 3: Antioxidant Activity
CompoundAssayParameterResult (IC50)
Orientin DPPH Radical ScavengingIC50Data not consistently reported in terms of IC50; however, potent scavenging activity is well-established.
2''-O-beta-L-galactopyranosylorientin --No data available

Key Signaling Pathways

Orientin has been shown to modulate several critical signaling pathways implicated in inflammation, cancer, and oxidative stress. The primary pathways affected include NF-κB, MAPK, and PI3K/Akt. The mechanisms of action for 2''-O-beta-L-galactopyranosylorientin are not yet elucidated.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Orientin has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_0 Orientin's Proposed Mechanism Orientin Orientin IKK IKK Complex Orientin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Activates LPS LPS/TNF-α LPS->IKK Activates

NF-κB signaling pathway inhibition by orientin.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Orientin has been shown to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

MAPK_Pathway cluster_1 MAPK Signaling Cascade Growth_Factors Growth Factors/ Stress Ras Ras Growth_Factors->Ras JNK JNK Growth_Factors->JNK p38 p38 Growth_Factors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Proliferation, Inflammation, Apoptosis Transcription_Factors->Cellular_Response Orientin Orientin Orientin->MEK Modulates Orientin->JNK Modulates Orientin->p38 Modulates

Modulation of the MAPK signaling pathway by orientin.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Orientin has been reported to influence this pathway, which is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_2 PI3K/Akt Signaling Cascade Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Activates Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Orientin Orientin Orientin->PI3K Modulates Orientin->Akt Modulates NO_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow start Start cell_culture 1. Culture RAW 264.7 cells start->cell_culture treatment 2. Treat cells with Orientin/ 2''-O-beta-L-galactopyranosylorientin + LPS cell_culture->treatment incubation 3. Incubate for 24 hours treatment->incubation supernatant 4. Collect supernatant incubation->supernatant griess_reagent 5. Add Griess Reagent supernatant->griess_reagent read_absorbance 6. Measure absorbance at 540 nm griess_reagent->read_absorbance end End read_absorbance->end MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells 1. Seed cancer cells in a 96-well plate start->seed_cells add_compound 2. Treat with various concentrations of the test compound seed_cells->add_compound incubate_24_72h 3. Incubate for 24-72 hours add_compound->incubate_24_72h add_mtt 4. Add MTT solution (0.5 mg/mL) incubate_24_72h->add_mtt incubate_4h 5. Incubate for 4 hours add_mtt->incubate_4h add_dmso 6. Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance 7. Measure absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow start Start prepare_solutions 1. Prepare test compound solutions and DPPH solution (0.1 mM in methanol) start->prepare_solutions mix_solutions 2. Mix test solution with DPPH solution prepare_solutions->mix_solutions incubate_dark 3. Incubate in the dark for 30 minutes mix_solutions->incubate_dark measure_absorbance 4. Measure absorbance at 517 nm incubate_dark->measure_absorbance calculate_scavenging 5. Calculate scavenging activity (%) measure_absorbance->calculate_scavenging end End calculate_scavenging->end Western_Blot_Workflow cluster_workflow Western Blot Workflow start Start cell_treatment 1. Cell Treatment & Lysis start->cell_treatment protein_quantification 2. Protein Quantification (BCA Assay) cell_treatment->protein_quantification sds_page 3. SDS-PAGE protein_quantification->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_antibody 6. Primary Antibody Incubation (e.g., p-p65, p-ERK, p-Akt) blocking->primary_antibody secondary_antibody 7. Secondary Antibody Incubation primary_antibody->secondary_antibody detection 8. Chemiluminescent Detection secondary_antibody->detection analysis 9. Image Analysis & Quantification detection->analysis end End analysis->end

References

In Vitro Antioxidant Assays for 2''-O-beta-L-galactopyranosylorientin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in various medicinal plants, notably Trollius chinensis Bunge. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This technical guide provides a comprehensive overview of the key in vitro assays used to evaluate the antioxidant potential of 2''-O-beta-L-galactopyranosylorientin, detailed experimental protocols, and an exploration of the potential signaling pathways involved in its antioxidant mechanism. While quantitative data for the purified compound is limited in publicly available literature, this guide presents data from relevant plant extracts and provides the framework for its comprehensive evaluation.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for isolated 2''-O-beta-L-galactopyranosylorientin is not extensively available in the current body of scientific literature. However, studies on extracts of Trollius chinensis, where this compound is a major constituent, provide valuable insights into its potential antioxidant efficacy.

Assay Sample EC50 Value (mg/mL) Reference Compound Reference Compound EC50 (mg/mL)
DPPH Radical ScavengingUltrasound-assisted ethanol (B145695) extract of Trollius chinensis0.215 ± 1.10[1]Not specified in the studyNot specified in the study
ABTS Radical ScavengingUltrasound-assisted ethanol extract of Trollius chinensisData not explicitly provided in the cited abstract[1]Not specified in the studyNot specified in the study

Note: The provided EC50 value is for a complex plant extract and not the purified 2''-O-beta-L-galactopyranosylorientin. This value reflects the combined antioxidant effects of all constituents in the extract. Further studies on the isolated compound are necessary to determine its specific antioxidant capacity.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • 2''-O-beta-L-galactopyranosylorientin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 2''-O-beta-L-galactopyranosylorientin in methanol.

    • Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a series of concentrations of the positive control.

  • Assay Protocol:

    • To a 96-well plate, add a specific volume of the sample or standard solution (e.g., 100 µL).

    • Add a specific volume of the DPPH solution to each well (e.g., 100 µL).

    • For the blank, use methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Sample prep_sample->mix prep_control Prepare Serial Dilutions of Positive Control prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • 2''-O-beta-L-galactopyranosylorientin

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 2''-O-beta-L-galactopyranosylorientin in the appropriate solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a series of concentrations of the positive control.

  • Assay Protocol:

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

  • IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or as TEAC, which is determined by comparing the scavenging activity of the sample to that of a standard antioxidant like Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock (ABTS + K2S2O8) prep_working Dilute to Working Solution (Absorbance ~0.7) prep_abts->prep_working mix Mix Sample with ABTS•+ Working Solution prep_working->mix prep_sample Prepare Serial Dilutions of Sample prep_sample->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 or TEAC calculate->determine_ic50 FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix Sample/Standard with FRAP Reagent prep_frap->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_standard Prepare FeSO4 Standard Curve prep_standard->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power measure->calculate Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoid 2''-O-beta-L-galactopyranosylorientin Flavonoid->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Degradation leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) Transcription->Antioxidant_Enzymes

References

Preliminary Cytotoxic Screening of 2''-O-beta-L-galactopyranosylorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside, a class of natural compounds noted for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of this compound. Due to the limited availability of direct cytotoxic studies on 2''-O-beta-L-galactopyranosylorientin, this document synthesizes findings from its parent compound, orientin (B1677486), and other structurally related flavone (B191248) C-glycosides. This approach offers valuable insights into its potential as an anti-cancer agent and outlines the methodologies for its evaluation. The information presented herein is intended to serve as a foundational resource for further research and drug development endeavors.

While direct cytotoxic data for 2''-O-beta-L-galactopyranosylorientin is not extensively documented, one study on RAW264.7 macrophage cells indicated that its anti-inflammatory effects were observed at non-toxic concentrations.[1][2][3] The compound is available from various commercial suppliers for research purposes.[3][4][5][6][7]

Quantitative Cytotoxicity Data

The cytotoxic potential of the parent compound, orientin, has been evaluated against a range of cancer cell lines, demonstrating dose-dependent and cell-line-specific inhibitory effects.

Table 1: IC50 Values of Orientin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
A549Lung Carcinoma21.2 µM[8]
U87Glioblastoma26.34 µg/mL[9]
MDA-MB-231Breast Cancer28.9 µM[8]
HCT-116Colon Cancer59.1 µM[8]
HepG2Hepatocellular Carcinoma> 50 µM[10]
Huh7Hepatocellular Carcinoma> 50 µM[10]
SKOV-3Ovarian Cancer> 50 µg/mL[11]
HeLaCervical Cancer> 50 µg/mL[11]
MOLT-4Acute Lymphoblastic Leukemia> 50 µg/mL[11]

Note: The variability in IC50 values underscores the importance of screening against a diverse panel of cancer cell lines.

Experimental Protocols

This section details standardized protocols for in vitro cytotoxic screening, adaptable for the evaluation of 2''-O-beta-L-galactopyranosylorientin.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., A549, U87, MDA-MB-231, HCT-116, HepG2) and a normal cell line (e.g., NIH-3T3) should be procured from a certified cell bank.

  • Culture Medium: Cells are to be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to ensure exponential growth.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2''-O-beta-L-galactopyranosylorientin in DMSO. Dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Incubation: Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, discard the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value from the dose-response curve.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, U87) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (2''-O-beta-L-galactopyranosylorientin) treatment Treatment with Compound (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Measurement (MTT or SRB Assay) incubation->viability_assay absorbance Absorbance Reading viability_assay->absorbance calculation IC50 Calculation absorbance->calculation results Results Interpretation calculation->results

Caption: Workflow for in vitro cytotoxic screening.

Potential Signaling Pathways

Based on studies of orientin and isoorientin, 2''-O-beta-L-galactopyranosylorientin may exert its cytotoxic effects through the modulation of key signaling pathways involved in apoptosis and cell proliferation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2''-O-beta-L- galactopyranosylorientin nfkb NF-κB Pathway compound->nfkb Inhibition hedgehog Hedgehog Pathway compound->hedgehog Inhibition ampk AMPK Pathway compound->ampk Activation mapk_akt MAPK/AKT Pathway compound->mapk_akt Modulation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Up-regulation proliferation Cell Proliferation nfkb->proliferation Promotes hedgehog->proliferation Promotes apoptosis Apoptosis ampk->apoptosis Induces mapk_akt->proliferation Promotes mapk_akt->apoptosis Inhibits bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: Potential signaling pathways affected by the compound.

Concluding Remarks

The preliminary data on orientin and related flavone C-glycosides suggest that 2''-O-beta-L-galactopyranosylorientin holds promise as a cytotoxic agent against various cancer cell lines. The proposed mechanisms of action, including the induction of apoptosis through the modulation of critical signaling pathways such as NF-κB, Hedgehog, and AMPK, warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its anti-cancer properties. Future studies should focus on a broad-panel screening to identify sensitive cancer types, elucidation of the precise molecular mechanisms, and subsequent in vivo efficacy studies to validate its therapeutic potential.

References

Unveiling the Solubility and Bioactivity of 2''-O-beta-L-galactopyranosylorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility profile and anti-inflammatory properties of 2''-O-beta-L-galactopyranosylorientin, a flavonoid glycoside isolated from sources such as Trollius chinensis. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the handling and biological assessment of this compound.

Core Findings:

  • High Solubility in DMSO: 2''-O-beta-L-galactopyranosylorientin exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).

  • Moderate Solubility in Other Organic Solvents: The compound is also soluble in other organic solvents such as methanol (B129727) and ethanol, with notations of being sparingly soluble in methanol.

  • Potent Anti-inflammatory Activity: The compound demonstrates significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Solubility Profile

The solubility of 2''-O-beta-L-galactopyranosylorientin is a critical parameter for its use in in vitro and in vivo studies. Quantitative and qualitative solubility data in various organic solvents are summarized below.

Table 1: Solubility of 2''-O-beta-L-galactopyranosylorientin
SolventSolubilityMolar Concentration (mM)MethodNotes
DMSO 27.5 mg/mL[1]45.04[1]Not SpecifiedSonication is recommended[1]
Methanol Sparingly soluble[2]Not DeterminedNot Specified-
Ethanol Soluble[2]Not DeterminedNot Specified-
Water Slightly soluble[2]Not DeterminedNot Specified-

This table summarizes the available solubility data for 2''-O-beta-L-galactopyranosylorientin in common laboratory solvents.

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a generalized procedure for flavonoids.

Materials:

  • 2''-O-beta-L-galactopyranosylorientin (solid)

  • Solvent of interest (e.g., DMSO, methanol, ethanol)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Micro-syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid 2''-O-beta-L-galactopyranosylorientin to a pre-weighed glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a specified period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After agitation, allow the vial to stand undisturbed for at least 12 hours to allow the undissolved solid to settle.[1]

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To avoid collecting any solid particles, attach a 0.45 µm filter to the syringe and dispense the clear solution into a clean, pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the collected sample and weigh the remaining solid. The solubility can then be calculated as mass per volume of solvent.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with an appropriate solvent and analyze the concentration of 2''-O-beta-L-galactopyranosylorientin using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

Diagram 1: Experimental Workflow for Solubility Determination

G Workflow for Shake-Flask Solubility Assay cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at constant temperature (24-48 hours) prep2->equil settle Settle for >12 hours equil->settle sample Withdraw supernatant through 0.45µm filter settle->sample quant Analyze concentration (HPLC or UV-Vis) sample->quant

Caption: Workflow for Shake-Flask Solubility Assay.

In Vitro Anti-inflammatory Activity Assay

This protocol outlines the procedure to assess the anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 2''-O-beta-L-galactopyranosylorientin stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/well and incubate for 16-24 hours to allow for cell adherence.[4]

  • Compound Pre-treatment: Treat the cells with various concentrations of 2''-O-beta-L-galactopyranosylorientin (e.g., 100-200 µM) for 1-2 hours prior to LPS stimulation.[5] A vehicle control (DMSO) should be included.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[4]

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathway Analysis

2''-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, the compound has been shown to suppress the activation of the NF-κB and MAPK (ERK) signaling pathways.[6]

Diagram 2: Anti-inflammatory Signaling Pathway of 2''-O-beta-L-galactopyranosylorientin

G Anti-inflammatory Signaling Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK) TAK1->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Cytokines TNF-α, IL-6, iNOS Gene->Cytokines Compound 2''-O-beta-L- galactopyranosylorientin Compound->IKK inhibits Compound->MAPK inhibits

References

The Anti-inflammatory Mechanism of 2''-O-beta-L-galactopyranosylorientin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of 2''-O-beta-L-galactopyranosylorientin (OGA), a flavonoid glycoside isolated from plants such as Trollius chinensis. This document synthesizes key findings on its mode of action, presents quantitative data from relevant studies, details experimental protocols for replication, and visualizes the involved signaling pathways.

Core Anti-inflammatory Activity

2''-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Primarily, its action is centered on the inhibition of pro-inflammatory mediators in response to inflammatory stimuli such as lipopolysaccharide (LPS). Studies in both murine macrophage (RAW 264.7) and microglial (BV-2) cell lines have shown that OGA effectively reduces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β)[1][2][3].

The underlying mechanism for this activity involves the suppression of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) signaling pathways. Furthermore, OGA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant defense system and the resolution of inflammation[3].

Quantitative Data Summary

The following tables summarize the quantitative effects of 2''-O-beta-L-galactopyranosylorientin on various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators by 2''-O-beta-L-galactopyranosylorientin in LPS-stimulated BV-2 Microglial Cells

MediatorConcentration of OGA% Inhibition (relative to LPS control)
Nitric Oxide (NO)50 µM~40%
100 µM~75%
200 µM~95%
TNF-α50 µM~30%
100 µM~60%
200 µM~85%

Data extrapolated from Cui, J., et al. (2014). Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia. Biological & Pharmaceutical Bulletin, 37(8), 1282-1294.[1][3]

Table 2: Effect of 2''-O-beta-L-galactopyranosylorientin on Pro-inflammatory Gene Expression in LPS-stimulated BV-2 Microglial Cells

GeneConcentration of OGA (200 µM)Effect
iNOS200 µMSignificant downregulation
COX-2200 µMSignificant downregulation
TNF-α200 µMSignificant downregulation
IL-1β200 µMSignificant downregulation

Data extrapolated from Cui, J., et al. (2014). Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia. Biological & Pharmaceutical Bulletin, 37(8), 1282-1294.[1][3]

Table 3: Effect of 2''-O-beta-L-galactopyranosylorientin on Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

MediatorConcentration of OGAEffect
Nitric Oxide (NO)100 - 200 µMDecreased production
IL-6100 - 200 µMDecreased production
TNF-α100 - 200 µMDecreased production

Data from Liu, L. J., et al. (2018). Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis. Pakistan journal of pharmaceutical sciences, 31(5).[2]

Signaling Pathways

The anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of NF-κB and ERK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB and mitogen-activated protein kinases (MAPKs), such as ERK. This results in the transcription of pro-inflammatory genes. OGA has been shown to inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB, and the phosphorylation of ERK. This leads to a downstream reduction in the expression of iNOS, COX-2, TNF-α, and IL-1β[3].

NF_kB_ERK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MEK MEK TRAF6->MEK IkappaB IκBα IKK->IkappaB  Inhibits NFkB NF-κB (p65/p50) IKK->NFkB Activates IkappaB->NFkB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Pro_inflammatory_Genes Transcription ERK ERK MEK->ERK ERK->Nucleus OGA 2''-O-beta-L- galactopyranosylorientin OGA->IKK Inhibits OGA->MEK Inhibits

OGA inhibits the NF-κB and ERK signaling pathways.
Activation of the Nrf2/HO-1 Antioxidant Pathway

OGA also exerts its anti-inflammatory effects by activating the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. OGA promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and induce the expression of HO-1. HO-1 has anti-inflammatory properties and can suppress the activation of NF-κB and ERK pathways[3].

Nrf2_HO1_Activation cluster_cytoplasm Cytoplasm OGA 2''-O-beta-L- galactopyranosylorientin Keap1 Keap1 OGA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and represses Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces expression Anti_inflammatory_effects Anti-inflammatory Effects HO1->Anti_inflammatory_effects Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 or BV-2 cells Pretreat_OGA Pre-treat with OGA (various concentrations) Seed_Cells->Pretreat_OGA Stimulate_LPS Stimulate with LPS Pretreat_OGA->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Cell_Lysis Cell Lysis Stimulate_LPS->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Western_Blot Western Blot (iNOS, COX-2, p-ERK, p-IκBα, Nrf2, HO-1) Cell_Lysis->Western_Blot Quantification Quantification and Statistical Analysis NO_Assay->Quantification ELISA->Quantification Western_Blot->Quantification

References

The Interaction of 2''-O-beta-L-galactopyranosylorientin with Multidrug Resistance Protein 2 (MRP2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to MRP2 and Flavonoid Interactions

Multidrug Resistance Protein 2 (MRP2), also known as ABCC2, is an efflux transporter predominantly located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes.[2] It plays a crucial role in the transport of a wide array of endogenous and xenobiotic substances, particularly conjugated organic anions like bilirubin (B190676) glucuronide.[2] The activity of MRP2 is a key determinant in the pharmacokinetics of many drugs, influencing their absorption and elimination.

Flavonoids, a diverse group of polyphenolic compounds found in plants, are known to interact with ABC transporters, including MRP2.[3] These interactions can be complex, with flavonoids acting as either substrates, inhibitors, or inducers of these transporters. The interaction of flavonoid glycosides, such as 2''-O-beta-L-galactopyranosylorientin, with MRP2 is of particular interest as it can affect their potential therapeutic efficacy by limiting their systemic exposure. Understanding the specifics of this interaction is vital for the development of flavonoid-based therapeutics and for predicting potential food-drug interactions.

Quantitative Data on Flavonoid-MRP2 Interactions

As of the latest literature review, specific quantitative parameters (e.g., K_m, V_max, K_i, or IC_50) for the interaction between 2''-O-beta-L-galactopyranosylorientin and MRP2 have not been published. However, to provide a frame of reference for researchers, the following table summarizes the inhibitory potency of other flavonoids against MRP2.

FlavonoidAssay SystemMeasured ParameterValue (µM)Reference
Myricetin (B1677590)MDCKII-MRP2 cellsIC_50 (Vincristine efflux inhibition)24.6 ± 1.3[4]
QuercetinIn vitroInhibition of MRP2 function10[5]

Note: This table is intended to be illustrative of the range of interactions observed between flavonoids and MRP2. The experimental conditions for these measurements may vary.

Experimental Protocols

To determine the quantitative kinetics of 2''-O-beta-L-galactopyranosylorientin's interaction with MRP2, the following experimental protocols are recommended.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles overexpressing MRP2.[6][7] It is a valuable tool for determining kinetic parameters like K_m and V_max for substrates and K_i or IC_50 for inhibitors.[6]

3.1.1 Materials

  • MRP2-overexpressing membrane vesicles (e.g., from Sf9 or HEK293 cells) and control vesicles (without MRP2 expression).

  • 2''-O-beta-L-galactopyranosylorientin.

  • Radiolabeled probe substrate for MRP2 (e.g., [³H]-estradiol-17β-D-glucuronide) for inhibition studies.

  • Assay Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 60 mM KCl, 6 mM MgCl₂).[7]

  • ATP and AMP solutions.

  • Ice-cold washing buffer.

  • 96-well filter plates.

  • Scintillation fluid and counter.

3.1.2 Procedure

  • Thaw MRP2 and control membrane vesicles on ice.

  • Dilute vesicles to the desired protein concentration in ice-cold assay buffer.

  • Prepare a serial dilution of 2''-O-beta-L-galactopyranosylorientin. For inhibition studies, use a fixed concentration of a known probe substrate.

  • Add the vesicle suspension and test compound to a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.[7]

  • Initiate the transport reaction by adding ATP solution to the test wells and AMP solution to the control (non-ATP) wells.[7]

  • Incubate at 37°C for a predetermined time that falls within the linear phase of uptake.

  • Stop the reaction by adding ice-cold washing buffer.

  • Rapidly filter the contents of the wells through a filter plate to trap the vesicles.

  • Wash the filters with ice-cold washing buffer.

  • Elute the trapped substrate or add scintillation fluid to the filters and quantify the amount of transported compound using an appropriate detection method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS for unlabeled compounds).

  • Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing wells from that in the ATP-containing wells.

Cellular Efflux Assay

This method assesses the ability of MRP2 to export 2''-O-beta-L-galactopyranosylorientin from intact cells overexpressing the transporter. It provides a more physiologically relevant system to study efflux.

3.2.1 Materials

  • A polarized cell line overexpressing MRP2 (e.g., MDCKII-MRP2) and the corresponding parental cell line.

  • Transwell inserts for cell culture.

  • 2''-O-beta-L-galactopyranosylorientin.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport medium.

  • Analytical standards for quantification (e.g., for HPLC or LC-MS/MS).

3.2.2 Procedure

  • Seed the MRP2-overexpressing and parental cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Wash the cell monolayers with pre-warmed transport medium.

  • To measure apical to basolateral (A-B) transport, add the transport medium containing 2''-O-beta-L-galactopyranosylorientin to the apical chamber and fresh medium to the basolateral chamber.

  • To measure basolateral to apical (B-A) transport, add the medium with the test compound to the basolateral chamber and fresh medium to the apical chamber.

  • Incubate the plates at 37°C.

  • At designated time points, collect samples from the receiver chamber and replace with fresh medium.

  • At the end of the experiment, lyse the cells to determine the intracellular concentration of the compound.

  • Quantify the concentration of 2''-O-beta-L-galactopyranosylorientin in all samples using a validated analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficients (P_app) for both A-B and B-A directions.

  • The efflux ratio is calculated as the ratio of P_app (B-A) to P_app (A-B). An efflux ratio significantly greater than 2 in MRP2-overexpressing cells compared to parental cells suggests that the compound is a substrate of MRP2.

Molecular Docking Workflow

Molecular docking can provide insights into the putative binding site and interaction modes of 2''-O-beta-L-galactopyranosylorientin within the MRP2 transporter.

4.1 Homology Modeling of Human MRP2 As the crystal structure of human MRP2 is not fully resolved, a homology model is typically used. This can be built using servers like SWISS-MODEL, based on available crystal structures of related ABC transporters (e.g., bovine Mrp1 or rat Mrp2).[8]

4.2 Ligand and Protein Preparation

  • Obtain the 3D structure of 2''-O-beta-L-galactopyranosylorientin from a chemical database or draw it using molecular modeling software.

  • Perform energy minimization of the ligand structure.

  • Prepare the MRP2 homology model by adding hydrogen atoms, assigning charges, and defining the binding pocket, often based on known substrate binding sites.

4.3 Docking Simulation

  • Use a molecular docking program (e.g., AutoDock, GOLD) to dock the prepared ligand into the defined binding site of the MRP2 model.[9]

  • The program will generate multiple possible binding poses of the ligand.

  • Analyze the docking results based on scoring functions, which estimate the binding affinity.

  • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between 2''-O-beta-L-galactopyranosylorientin and the amino acid residues of MRP2.

Visualizations

Logical and Signaling Pathways

MRP2_Substrate_Efflux sub 2''-O-beta-L-galactopyranosylorientin (extracellular) cell Cell Interior sub->cell Passive Diffusion mrp2 MRP2 Transporter cell->mrp2 Binding efflux Effluxed Substrate (extracellular) mrp2->efflux Transport adp ADP + Pi mrp2->adp atp ATP atp->mrp2

Caption: MRP2-mediated efflux of 2''-O-beta-L-galactopyranosylorientin.

Experimental Workflows

Vesicular_Transport_Workflow start Start prep_vesicles Prepare MRP2 and Control Vesicles start->prep_vesicles prep_reagents Prepare Test Compound, ATP, and AMP solutions start->prep_reagents mix Combine Vesicles and Test Compound in Plate prep_vesicles->mix prep_reagents->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate Transport with ATP/AMP preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction with Ice-Cold Buffer incubate->stop filter Filter and Wash Vesicles stop->filter quantify Quantify Transported Substrate (e.g., LSC or LC-MS/MS) filter->quantify analyze Calculate ATP-dependent Transport and Kinetics quantify->analyze end End analyze->end

Caption: Workflow for the Vesicular Transport Assay.

Cellular_Efflux_Workflow start Start seed_cells Seed MRP2-expressing and Parental Cells on Transwells start->seed_cells culture Culture to Confluency seed_cells->culture add_compound Add Test Compound to Apical or Basolateral Chamber culture->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Receiver Chamber at Time Points incubate->sample lyse Lyse Cells for Intracellular Concentration incubate->lyse quantify Quantify Compound (LC-MS/MS) sample->quantify lyse->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end End calculate->end

Caption: Workflow for the Cellular Efflux Assay.

Molecular_Docking_Workflow start Start homology_model Build MRP2 Homology Model start->homology_model prep_ligand Prepare 3D Ligand Structure (Energy Minimization) start->prep_ligand prep_protein Prepare Protein Structure (Add Hydrogens, Define Pocket) homology_model->prep_protein docking Perform Molecular Docking prep_ligand->docking prep_protein->docking analysis Analyze Docking Poses and Scoring docking->analysis visualize Visualize Ligand-Protein Interactions analysis->visualize end End visualize->end

Caption: Workflow for a Molecular Docking Study.

References

A Technical Guide to the Biological Targets of 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in plant species such as Trollius chinensis and Lophatherum gracile. As a member of the flavonoid family, this compound has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the biological targets of 2''-O-beta-L-galactopyranosylorientin, with a focus on its anti-inflammatory effects and its interaction with cellular transport mechanisms. The information presented herein is intended to support further research and drug development efforts centered on this natural product.

Known Biological Targets

Current research has identified two primary biological targets for 2''-O-beta-L-galactopyranosylorientin:

  • Modulation of Inflammatory Pathways: The compound exhibits anti-inflammatory properties by reducing the production of key inflammatory mediators.

  • Interaction with Multidrug Resistance Protein 2 (MRP2): It is recognized as a substrate for the MRP2 efflux transporter, which has implications for its bioavailability and potential drug-drug interactions.

Anti-inflammatory Activity

2''-O-beta-L-galactopyranosylorientin has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory molecules in immune cells stimulated with lipopolysaccharide (LPS).[1] This suggests its potential as a therapeutic agent for inflammatory conditions.

Quantitative Data

The following table summarizes the available quantitative data on the anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin.

Biological TargetCell LineStimulantMeasured EffectEffective ConcentrationInhibitionReference
Nitric Oxide (NO) ProductionRAW 264.7LPSInhibition of NO release100 - 200 µMData not available--INVALID-LINK--
Interleukin-6 (IL-6) ProductionRAW 264.7LPSInhibition of IL-6 release100 - 200 µMAlmost 50%--INVALID-LINK--[2]
Tumor Necrosis Factor-alpha (TNF-α) ProductionRAW 264.7LPSInhibition of TNF-α release100 - 200 µMAlmost 50%--INVALID-LINK--[2]

Note: Specific IC50 values for the inhibition of NO, IL-6, and TNF-α are not currently available in the reviewed literature.

Signaling Pathway

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response to LPS. While direct evidence for 2''-O-beta-L-galactopyranosylorientin is still emerging, the proposed mechanism involves the inhibition of these pathways, leading to a downstream reduction in the expression of pro-inflammatory genes.

LPS_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Transcription Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, NO) Proinflammatory_Genes->Inflammatory_Mediators Translation Compound 2''-O-beta-L-galactopyranosylorientin Compound->IKK Inhibits (Proposed) Compound->NFkB Inhibits (Proposed)

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

This protocol outlines the general procedure used to assess the anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2''-O-beta-L-galactopyranosylorientin (e.g., 100-200 µM) and the cells are pre-incubated for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (IL-6, TNF-α): The levels of IL-6 and TNF-α in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the levels of inflammatory mediators in the compound-treated, LPS-stimulated cells to those in the cells stimulated with LPS alone.

Interaction with Multidrug Resistance Protein 2 (MRP2)

2''-O-beta-L-galactopyranosylorientin has been identified as a substrate of the Multidrug Resistance Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.[3][4][5] MRP2 is involved in the efflux of various compounds from cells, and its interaction with this flavonoid is significant for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data

The following table presents the quantitative data related to the interaction of 2''-O-beta-L-galactopyranosylorientin with MRP2.

ParameterCell ModelValueReference
Apparent Permeability Coefficient (Papp)Caco-2 cell monolayer10-5 cm/s level--INVALID-LINK--[6]

Note: Detailed transport kinetic parameters such as Km and Vmax have not been reported in the reviewed literature.

Experimental Workflow

The interaction with MRP2 is typically investigated using in vitro transport assays, such as the Caco-2 cell permeability assay.

Caco2_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a monolayer Seed->Culture Add_Compound Add compound to Apical (A) or Basolateral (B) side Culture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from both chambers at time points Incubate->Sample Quantify Quantify compound concentration (e.g., by HPLC) Sample->Quantify Calculate Calculate Papp (A to B and B to A) Quantify->Calculate

Caption: Workflow for Caco-2 permeability assay.

Experimental Protocols

This protocol provides a detailed methodology for assessing the transport of 2''-O-beta-L-galactopyranosylorientin across an intestinal epithelial cell barrier model.

  • Cell Culture and Monolayer Formation: Human colon adenocarcinoma (Caco-2) cells are seeded on Transwell polycarbonate membrane inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Transport Experiment (Apical to Basolateral):

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • 2''-O-beta-L-galactopyranosylorientin is added to the apical (upper) chamber.

    • At designated time intervals, samples are collected from the basolateral (lower) chamber and replaced with fresh transport buffer.

  • Transport Experiment (Basolateral to Apical):

    • The same procedure is followed, but the compound is added to the basolateral chamber, and samples are collected from the apical chamber. This helps to assess active efflux.

  • Sample Analysis: The concentration of 2''-O-beta-L-galactopyranosylorientin in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B). A ratio significantly greater than 1 suggests the involvement of active efflux transporters like MRP2.

Conclusion and Future Directions

2''-O-beta-L-galactopyranosylorientin demonstrates clear biological activity through its anti-inflammatory effects and its interaction with the MRP2 transporter. The available data indicate its potential for development as an anti-inflammatory agent. However, to fully realize its therapeutic potential, further research is warranted.

Future studies should focus on:

  • Determining the precise IC50 values for the inhibition of key inflammatory mediators to better quantify its potency.

  • Elucidating the specific molecular mechanisms underlying its anti-inflammatory effects, particularly its impact on the NF-κB and MAPK signaling pathways.

  • Conducting detailed transport kinetic studies to characterize its interaction with MRP2 and other relevant transporters, which will be crucial for predicting its in vivo pharmacokinetics.

  • Investigating other potential biological targets to build a more complete pharmacological profile of the compound.

This technical guide serves as a foundational resource for the scientific community to advance the understanding and potential applications of 2''-O-beta-L-galactopyranosylorientin.

References

2''-O-beta-L-galactopyranosylorientin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, experimental protocols, and relevant signaling pathways of 2''-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with demonstrated anti-inflammatory properties.

Chemical and Physical Properties

2''-O-beta-L-galactopyranosylorientin is a natural product isolated from plants such as Trollius chinensis Bunge and Lophatherum gracile Brongn.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 861691-37-4[1][2]
Molecular Formula C27H30O16[1][2]
Molecular Weight 610.52 g/mol [1][3]
IUPAC Name 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[3]
Synonyms Orientin-2''-O-β-L-galactoside, 2''-O-β-L-Galorientin[1]
Physical Description Solid[2]
Purity ≥98% (HPLC)[3]
Solubility Soluble in DMSO (≥112.6 mg/mL)[4]
Storage Store at -20°C[2]
InChI InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2[3]
InChIKey QQBFHNKJGBCSLG-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O[3]

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory activity of 2''-O-beta-L-galactopyranosylorientin in RAW 264.7 macrophage cells.

Cell Culture and Lipopolysaccharide (LPS) Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • LPS Stimulation: To induce an inflammatory response, stimulate RAW 264.7 cells with LPS from Escherichia coli (serotype O111:B4 or similar) at a final concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assessment (Griess Assay)

This protocol measures the concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of 2''-O-beta-L-galactopyranosylorientin for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Production Assessment (ELISA for TNF-α and IL-6)

This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Seeding, Treatment, and Stimulation: Follow steps 1-3 of the Griess Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet any cells or debris. Carefully collect the supernatant.

  • ELISA Procedure (General Steps):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or IL-6 and incubate overnight at 4°C.

    • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

    • Sample Incubation: Add the collected cell culture supernatants and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.

    • Washing: Repeat the washing steps.

    • Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate for 1 hour at room temperature.

    • Washing: Repeat the washing steps.

    • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature.

    • Washing: Repeat the washing steps.

    • Substrate: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by comparing their absorbance to the standard curve.

Signaling Pathways

2''-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). Flavonoids, including likely 2''-O-beta-L-galactopyranosylorientin, can inhibit this pathway, potentially by interfering with IKK activation.

NF_kB_Pathway cluster_NFkB_IkB NF-κB/IκBα Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa->IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes Activation Compound 2''-O-beta-L- galactopyranosylorientin Compound->IKK Inhibition

Caption: NF-κB signaling pathway and potential inhibition.

MEK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the MEK/ERK pathway, are also involved in the inflammatory response. LPS can activate this cascade, leading to the phosphorylation of various transcription factors that contribute to the expression of inflammatory mediators. Flavonoids have been shown to interfere with this pathway, potentially by inhibiting the phosphorylation of MEK and ERK.

MEK_ERK_Pathway LPS LPS Upstream_Kinases Upstream Kinases (e.g., Raf) LPS->Upstream_Kinases MEK MEK1/2 Upstream_Kinases->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Compound 2''-O-beta-L- galactopyranosylorientin Compound->MEK Inhibition

Caption: MEK/ERK signaling and potential point of inhibition.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, such as Heme oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory effects. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or certain phytochemicals can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. Many flavonoids are known to activate this protective pathway.

Nrf2_HO1_Pathway cluster_Nrf2_Keap1 Nrf2/Keap1 Complex Compound 2''-O-beta-L- galactopyranosylorientin Keap1 Keap1 Compound->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE HO1 HO-1 & other Antioxidant Genes ARE->HO1 Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Nrf2/HO-1 antioxidant pathway activation.

References

Commercial Suppliers and Technical Guide for 2''-O-beta-L-galactopyranosylorientin Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of flavonoids and their therapeutic potential, access to high-purity analytical standards is paramount. This technical guide provides an in-depth overview of commercial suppliers for the analytical standard of 2''-O-beta-L-galactopyranosylorientin (CAS No. 861691-37-4), along with relevant experimental protocols and insights into its biological significance.

Commercial Availability of 2''-O-beta-L-galactopyranosylorientin

A number of reputable suppliers offer 2''-O-beta-L-galactopyranosylorientin for research and analytical purposes. The following table summarizes the offerings from various vendors, providing a comparative overview of purity, available quantities, and other pertinent details.

SupplierCatalog NumberPurityAvailable QuantitiesAnalysis Method
MedChemExpress HY-N213799.79%5 mg, 10 mg, 25 mg, 50 mg, 100 mgHPLC, NMR, MS
AdooQ Bioscience A15347>99% (HPLC)5 mg, 10 mg, 50 mg, 100 mgHPLC
Biorbyt orb1301559≥95%2 mg, 5 mg, 10 mg, 25 mg, 50 mgNot specified
Aktin Chemicals, Inc. APC-564≥98% (HPLC)10 mg, 20 mg, 50 mg, 100 mg, 500 mg, 1gHPLC
Biopurify Phytochemicals Ltd. BP003595%~99%Inquire for details (mg to g scale)HPLC-DAD, HPLC-ELSD, Mass, NMR
BIORLAB 861691-37-4>98% (HPLC)20 mgHPLC
Cayman Chemical 29661≥98%1 mg, 5 mgNot specified
TargetMol T652599.43%2 mg, 5 mg, 10 mg, 25 mgHNMR, LCMS
AOBIOUS AOB15347>98%5 mg, 10 mg, 50 mg, 100 mgNot specified

Experimental Protocols

The accurate quantification and characterization of 2''-O-beta-L-galactopyranosylorientin in various matrices, such as plant extracts or biological samples, rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of 2''-O-beta-L-galactopyranosylorientin involves a reversed-phase column with gradient or isocratic elution.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is frequently used.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water containing a small percentage of an acid, such as formic acid or acetic acid, to improve peak shape. A typical gradient might start with a low percentage of acetonitrile, gradually increasing to elute the compound. For example, a gradient of acetonitrile and 0.1% formic acid in water.

  • Detection: UV detection is suitable for this compound, with a detection wavelength typically set around 270 nm or 350 nm.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Sample Preparation: Plant material is typically extracted with a solvent like methanol (B129727) or ethanol, followed by filtration. Plasma samples may require protein precipitation with a solvent such as methanol, followed by centrifugation before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 2''-O-beta-L-galactopyranosylorientin. Both 1H and 13C NMR are used to determine the chemical structure, including the position of the glycosidic linkages.

Biological Signaling Pathways

2''-O-beta-L-galactopyranosylorientin has been noted for its anti-inflammatory properties.[1][2] Research suggests its involvement in modulating key inflammatory signaling pathways. It has also been identified as a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2), an important transporter involved in the efflux of various substances from cells.[1]

experimental_workflow Procurement and Use of an Analytical Standard cluster_procurement Procurement cluster_preparation Standard Preparation cluster_analysis Analysis supplier_id Identify Supplier quote_req Request Quote supplier_id->quote_req po_issue Issue Purchase Order quote_req->po_issue receive_std Receive Standard po_issue->receive_std storage Store at Recommended Temperature receive_std->storage stock_sol Prepare Stock Solution storage->stock_sol work_sol Prepare Working Solutions stock_sol->work_sol instrument_cal Instrument Calibration work_sol->instrument_cal hplc_analysis HPLC Analysis instrument_cal->hplc_analysis sample_prep Prepare Samples sample_prep->hplc_analysis data_proc Data Processing hplc_analysis->data_proc

Procurement and Use of an Analytical Standard Workflow

signaling_pathway Hypothetical Anti-Inflammatory Signaling of 2''-O-beta-L-galactopyranosylorientin compound 2''-O-beta-L- galactopyranosylorientin mrp2 MRP2 compound->mrp2 Substrate nfkb NF-κB Pathway compound->nfkb erk ERK Pathway compound->erk nrf2 Nrf2 Pathway compound->nrf2 cellular_efflux Cellular Efflux mrp2->cellular_efflux inflammation Inflammatory Stimulus (e.g., LPS) inflammation->nfkb inflammation->erk pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory erk->pro_inflammatory antioxidant Antioxidant Response (HO-1) nrf2->antioxidant

Hypothetical Anti-Inflammatory Signaling Pathway

References

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research of 2''-O-beta-L-galactopyranosylorientin

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

2''-O-beta-L-galactopyranosylorientin is a C-glycoside of the flavone (B191248) orientin. Its chemical structure and basic properties are summarized below.

PropertyValue
CAS Number 861691-37-4[1]
Molecular Formula C27H30O16[1]
Molecular Weight 610.52 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO
Natural Sources Trollius chinensis (Globe Flower)[1], Trollius ledebouri[2], Lophatherum gracile[1][3]

Biological Activities and Quantitative Data

Research has primarily focused on the anti-inflammatory and neuroprotective effects of 2''-O-beta-L-galactopyranosylorientin. The following tables summarize the key quantitative findings from various studies.

Anti-inflammatory Activity

The anti-inflammatory properties of 2''-O-beta-L-galactopyranosylorientin have been demonstrated in vitro using lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

ConcentrationInhibition of Nitric Oxide (NO) ProductionInhibition of Interleukin-6 (IL-6) ProductionInhibition of Tumor Necrosis Factor-alpha (TNF-α) ProductionReference
100 - 200 µMDecreasedDecreased by almost 50%Decreased by almost 50%[1][4]

Table 2: Anti-neuroinflammatory Effects in LPS-stimulated Microglial Cells

EffectMethodKey FindingsReference
Inhibition of NO and TNF-α productionCell-based assaySignificantly inhibited[5]
Inhibition of TNF-α, IL-1β, iNOS, and COX-2 expressionCell-based assayMarkedly inhibited[5]
Antioxidant Activity

Mechanisms of Action

The biological activities of 2''-O-beta-L-galactopyranosylorientin are attributed to its modulation of key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2. By inhibiting the activation of NF-κB, this flavonoid glycoside can effectively downregulate the production of these inflammatory mediators.

Activation of the NRF2/HO-1 Pathway

In addition to inhibiting pro-inflammatory pathways, 2''-O-beta-L-galactopyranosylorientin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[5] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of antioxidant and cytoprotective enzymes, which can mitigate cellular damage caused by inflammation.

Interaction with Multidrug Resistance Protein 2 (MRP2)

2''-O-beta-L-galactopyranosylorientin has been identified as a substrate for the multidrug resistance protein 2 (MRP2), a transporter protein involved in the efflux of various substances from cells.[2][7] This interaction may influence the compound's pharmacokinetic profile and its distribution within the body.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the study of 2''-O-beta-L-galactopyranosylorientin.

Isolation and Purification

The compound is typically isolated from its natural plant sources, such as the flowers of Trollius chinensis. A general workflow for its isolation is as follows:

G plant Plant Material (e.g., Trollius chinensis flowers) extraction Extraction with a suitable solvent (e.g., ethanol) plant->extraction partition Solvent Partitioning (e.g., with ethyl acetate) extraction->partition chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) partition->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc compound Pure 2''-O-beta-L-galactopyranosylorientin hplc->compound

Caption: General workflow for the isolation of 2''-O-beta-L-galactopyranosylorientin.
Anti-inflammatory Assays in RAW 264.7 Macrophages

The anti-inflammatory activity is commonly assessed using the following protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of 2''-O-beta-L-galactopyranosylorientin for a defined period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (IL-6, TNF-α): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for Protein Expression

To investigate the effect of 2''-O-beta-L-galactopyranosylorientin on the expression of proteins like iNOS and COX-2, Western blotting is performed:

  • Cell Lysis: After treatment and stimulation as described above, the cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a suitable method, such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-β-actin as a loading control), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 2''-O-beta-L-galactopyranosylorientin.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nucleus->Genes activates transcription Compound 2''-O-beta-L-galactopyranosylorientin Compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2''-O-beta-L-galactopyranosylorientin Keap1 Keap1 Compound->Keap1 induces dissociation from Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription

Caption: Activation of the NRF2/HO-1 signaling pathway.

2''-O-beta-L-galactopyranosylorientin is a promising natural compound with significant anti-inflammatory and neuroprotective properties. Its mechanism of action, involving the modulation of the NF-κB and NRF2 pathways, highlights its potential as a lead compound for the development of new therapeutic agents for inflammatory and neurodegenerative diseases. This technical guide provides a solid foundation of the current research, and further studies are warranted to fully explore its pharmacological potential, including in vivo efficacy, safety, and pharmacokinetic profiling.

References

Methodological & Application

Application Note: Quantification of 2''-O-beta-L-galactopyranosylorientin in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in various medicinal plants, including those from the Trollius and Lophatherum genera.[1][2][3] As a derivative of orientin, it is of significant interest to researchers for its potential pharmacological activities, including anti-inflammatory effects.[3][4] Accurate and precise quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 2''-O-beta-L-galactopyranosylorientin in plant extracts.

Principle

This method utilizes reversed-phase HPLC to separate 2''-O-beta-L-galactopyranosylorientin from other components in a plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acidified water and acetonitrile. The compound is detected and quantified by a UV detector at its maximum absorbance wavelength.

Experimental Protocols

Sample Preparation
  • Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize enzymatic degradation. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of a suitable extraction solvent, such as 70% methanol (B129727) or 70% ethanol.

    • Perform extraction using ultrasonication for 30-60 minutes or maceration with constant stirring for 24 hours at room temperature.

    • Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant.

    • Repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with a known volume of the mobile phase (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of 2''-O-beta-L-galactopyranosylorientin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 200 µg/mL.

HPLC-UV Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase for related flavonoids is a mixture of:

    • Solvent A: 0.1% Acetic Acid or 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Approximately 340-350 nm, based on the UV absorption maxima of related flavone (B191248) C-glycosides.[5]

Data Presentation

The following tables summarize typical quantitative data for flavonoid glycosides, which can be used as a reference for the method validation of 2''-O-beta-L-galactopyranosylorientin.

Table 1: Chromatographic and Calibration Data for Related Flavonoid Glycosides

CompoundRetention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)
OrientinApprox. 15-208.42 - 84.2> 0.999
VitexinApprox. 18-238.07 - 80.7> 0.999
Vitexin-2''-O-glucosideNot Specified4.12 - 206.00> 0.998
Vitexin-2''-O-rhamnosideNot Specified4.05 - 202.50> 0.998

Note: Retention times are highly dependent on the specific column and gradient conditions used.

Table 2: Method Validation Parameters for Related Flavonoid Glycosides

ParameterOrientinVitexinVitexin-2''-O-glucosideVitexin-2''-O-rhamnoside
LOD (ng) Not SpecifiedNot Specified0.60.6
LOQ (ng) Not SpecifiedNot Specified22
Recovery (%) 98.3102.4Not SpecifiedNot Specified
Precision (RSD %) 0.81.7< 3< 3

Data for Orientin and Vitexin from a study on Trollius chinesis preparation.[5] Data for Vitexin derivatives from a study on hawthorn.[6] A UPLC-ESI-MS/MS method reported a limit of quantification of 540 µg/g of plant material for 2''-O-beta-L-galactopyranosylorientin.[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried & Powdered) extraction Solvent Extraction (e.g., 70% Methanol) plant_material->extraction filtration Filtration/Centrifugation extraction->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution final_sample Filtered Sample for Injection reconstitution->final_sample injection Sample Injection (10-20 µL) final_sample->injection hplc_system HPLC System with C18 Column hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (~345 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Identification & Integration chromatogram->peak_integration quantification Quantify Analyte Concentration peak_integration->quantification calibration_curve Generate Calibration Curve from Standards calibration_curve->quantification method_validation cluster_validation_params Validation Parameters start HPLC Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity lod_loq LOD & LOQ start->lod_loq accuracy Accuracy (Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision robustness Robustness start->robustness end Validated Method specificity->end linearity->end lod_loq->end accuracy->end precision->end robustness->end

References

Application Notes and Protocols: Quantitative Determination of 2''-O-beta-L-galactopyranosylorientin in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with potential therapeutic properties, including anti-inflammatory effects.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the determination of 2''-O-beta-L-galactopyranosylorientin in plasma. The method is adapted from established protocols for similar flavonoid glycosides and is designed to be robust and reliable for research applications.[2][3]

Principle

This method utilizes a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a tandem mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

  • Analytes and Internal Standard:

    • 2''-O-beta-L-galactopyranosylorientin (MW: 610.52 g/mol ) analytical standard[1][4][5][6][7]

    • Isoquercitrin (Internal Standard, IS) or other suitable structurally similar flavonoid glycoside.

  • Solvents and Chemicals:

Experimental Protocols

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2''-O-beta-L-galactopyranosylorientin and the IS in methanol to prepare individual primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

The one-step protein precipitation method is recommended for its simplicity and efficiency in removing plasma proteins.[2][3]

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions, which should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 2''-O-beta-L-galactopyranosylorientin: 609.5Isoquercitrin (IS): 463.1[2]
Product Ion (m/z) 2''-O-beta-L-galactopyranosylorientin: 447.2 (loss of galactose), 327.0 (further fragmentation of orientin (B1677486) backbone)Isoquercitrin (IS): 300.2[2]
Collision Energy (CE) Optimize for each transition. A starting range of 20-40 eV is recommended.
Declustering Potential (DP) Optimize for each transition. A starting range of 50-100 V is recommended.
Ion Source Temperature 500°C
IonSpray Voltage -4500 V

Method Validation

For use in regulated studies, the method should be fully validated according to FDA or EMA guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) > 0.99.
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
Precision Intra- and inter-day precision (as %RSD) should not exceed 15% (20% for LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and IS.
Stability Evaluated under various conditions: freeze-thaw cycles, short-term bench-top stability, long-term storage stability, and post-preparative stability.

Data Presentation

Quantitative data from a typical method validation should be presented in clear and concise tables.

Table 4: Example Calibration Curve Data

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
10.9898.0
55.12102.4
109.9599.5
5050.8101.6
10098.798.7
500505.2101.0
1000992.399.2

Table 5: Example Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ18.5105.211.2103.5
Low36.298.98.9101.2
Medium804.5101.56.899.8
High8003.199.25.4100.5

Visualization of Experimental Workflow

LCMSMS_Workflow Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard (10 µL) Plasma->IS_Addition Precipitation Protein Precipitation (150 µL Acetonitrile) IS_Addition->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 2''-O-beta-L-galactopyranosylorientin, a flavonoid glycoside, has demonstrated potential as an anti-inflammatory agent. Notably, it has been shown to decrease the production of key inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1]. These application notes provide detailed protocols for cell-based assays to quantify the anti-inflammatory efficacy of this compound and to investigate its molecular mechanism of action, focusing on the pivotal NF-κB and MAPK signaling pathways. The structurally related flavonoid, orientin (B1677486), has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequent nuclear translocation of p65[2][3]. Additionally, orientin has been observed to suppress the phosphorylation of key kinases in the MAPK pathway, including JNK, p38, and ERK[4][5][6].

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of 2''-O-beta-L-galactopyranosylorientin on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)-
LPS (1 µg/mL)-
LPS + Compound10
LPS + Compound50
LPS + Compound100

Table 2: Effect of 2''-O-beta-L-galactopyranosylorientin on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (untreated)-
LPS (1 µg/mL)-
LPS + Compound10
LPS + Compound50
LPS + Compound100

Table 3: Densitometric Analysis of Western Blot Results for Inflammatory Mediators and Signaling Proteins

Target ProteinTreatment GroupRelative Protein Expression (Normalized to β-actin) (Mean ± SD)
iNOS Control
LPS (1 µg/mL)
LPS + Compound (100 µM)
COX-2 Control
LPS (1 µg/mL)
LPS + Compound (100 µM)
p-p65/p65 Control
LPS (1 µg/mL)
LPS + Compound (100 µM)
p-p38/p38 Control
LPS (1 µg/mL)
LPS + Compound (100 µM)
p-ERK/ERK Control
LPS (1 µg/mL)
LPS + Compound (100 µM)
p-JNK/JNK Control
LPS (1 µg/mL)
LPS + Compound (100 µM)

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Measurement of Inflammatory Markers cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis and Interpretation cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding treatment Pre-treat with 2''-O-beta-L-galactopyranosylorientin seeding->treatment stimulation Stimulate with LPS treatment->stimulation griess Nitric Oxide Assay (Griess Reagent) stimulation->griess Collect Supernatant elisa Cytokine ELISA (TNF-α, IL-6) stimulation->elisa Collect Supernatant lysis Cell Lysis stimulation->lysis data_quant Data Quantification griess->data_quant elisa->data_quant western Western Blot Analysis (iNOS, COX-2, NF-κB, MAPK pathways) lysis->western western->data_quant interpretation Interpretation of Results data_quant->interpretation

Caption: Experimental workflow for evaluating the anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκBα IKK->p_IkB phosphorylates IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB binds & inhibits IkB->p_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates proteasome Proteasomal Degradation p_IkB->proteasome genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->genes activates transcription nucleus Nucleus compound 2''-O-beta-L- galactopyranosylorientin compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by 2''-O-beta-L-galactopyranosylorientin.

MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 phosphorylates ERK ERK MKKs->ERK phosphorylates JNK JNK MKKs->JNK phosphorylates p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_p38->AP1 activate p_ERK->AP1 activate p_JNK->AP1 activate genes Pro-inflammatory Genes AP1->genes activates transcription compound 2''-O-beta-L- galactopyranosylorientin compound->MKKs inhibits

Caption: Proposed inhibition of the MAPK signaling pathway by 2''-O-beta-L-galactopyranosylorientin.

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line and Culture Conditions The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

1.2. Cell Seeding and Treatment

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for Griess and ELISA assays, 6-well plates for Western blotting) at a density of 1.5 x 10⁵ cells/mL.

  • Allow cells to adhere overnight.

  • Pre-treat the cells with varying concentrations of 2''-O-beta-L-galactopyranosylorientin (e.g., 10, 50, 100 µM) for 1-2 hours.

  • Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

2.1. Reagents

  • Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Prepare fresh before use.

  • Nitrite Standard: Sodium nitrite solution of known concentrations (e.g., 0-100 µM) in culture medium to generate a standard curve.

2.2. Protocol

  • After the treatment period, collect 100 µL of cell culture supernatant from each well.

  • Add 100 µL of the Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol outlines the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

3.1. Materials

  • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Stop solution (e.g., 1 M H₂SO₄).

3.2. Protocol

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate multiple times with wash buffer.

  • Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Wash the plate again.

  • Add 100 µL of cell culture supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis

This protocol is for detecting the protein expression of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

4.1. Cell Lysis and Protein Quantification

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4.2. SDS-PAGE and Protein Transfer

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4.3. Immunoblotting

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p65, phospho-p65, IκBα, p38, phospho-p38, ERK, phospho-ERK, JNK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

References

Application Notes and Protocols for MRP2 Transporter Studies Using 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter predominantly expressed in the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes. It plays a significant role in the efflux of a wide array of endogenous and xenobiotic compounds, particularly conjugated organic anions, thereby influencing drug disposition, efficacy, and toxicity.

2''-O-beta-L-galactopyranosylorientin, a flavonoid glycoside extracted from the flowers of Trollius ledebouri, has been identified as a substrate of the MRP2 transporter.[1][2] This makes it a valuable tool for investigating the function and modulation of MRP2 in various contexts, including drug-drug interaction studies, screening for MRP2 inhibitors, and understanding the transport mechanisms of flavonoid compounds.

These application notes provide detailed protocols for utilizing 2''-O-beta-L-galactopyranosylorientin in two standard in vitro assays for studying MRP2 activity: the Vesicular Transport Assay and the ATPase Assay.

Data Presentation

Table 1: Kinetic Parameters of MRP2-mediated Transport of 2''-O-beta-L-galactopyranosylorientin

SubstrateKm (µM)Vmax (pmol/mg protein/min)Method
2''-O-beta-L-galactopyranosylorientinUser-determinedUser-determinedVesicular Transport Assay
Estradiol-17-β-D-glucuronide (Example)~10-50~100-500Vesicular Transport Assay

Table 2: Inhibition of MRP2 Activity by 2''-O-beta-L-galactopyranosylorientin (in the presence of a probe substrate)

InhibitorProbe SubstrateIC50 (µM)Method
2''-O-beta-L-galactopyranosylorientine.g., CDCFUser-determinedVesicular Transport Assay
Benzbromarone (Example)CDCF~5Vesicular Transport Assay

Table 3: Stimulation of MRP2 ATPase Activity by 2''-O-beta-L-galactopyranosylorientin

SubstrateBasal ATPase Activity (nmol Pi/mg protein/min)Maximal Stimulated ATPase Activity (nmol Pi/mg protein/min)Fold Stimulation
2''-O-beta-L-galactopyranosylorientinUser-determinedUser-determinedUser-determined
Estradiol-17-β-D-glucuronide (Example)~5-10~15-30~2-3

Experimental Protocols

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles expressing the MRP2 transporter.

Materials:

  • MRP2-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

  • Control membrane vesicles (lacking MRP2)

  • 2''-O-beta-L-galactopyranosylorientin

  • Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)

  • ATP solution (e.g., 100 mM in assay buffer)

  • AMP solution (e.g., 100 mM in assay buffer, as a negative control)

  • Rapid filtration apparatus with glass fiber filters

  • Scintillation fluid and counter (if using a radiolabeled substrate) or LC-MS/MS for quantification

Protocol for Substrate Characterization:

  • Thaw MRP2 and control membrane vesicles on ice.

  • Prepare a reaction mixture containing assay buffer and the desired concentrations of 2''-O-beta-L-galactopyranosylorientin.

  • Add membrane vesicles (typically 20-50 µg of protein) to the reaction mixture and pre-incubate at 37°C for 3-5 minutes.

  • Initiate the transport reaction by adding ATP solution (final concentration typically 4 mM). For the negative control, add AMP solution.

  • Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Stop the reaction by adding ice-cold wash buffer.

  • Rapidly filter the reaction mixture through a glass fiber filter and wash several times with ice-cold wash buffer to remove untransported substrate.

  • Quantify the amount of 2''-O-beta-L-galactopyranosylorientin trapped inside the vesicles using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing samples from the ATP-containing samples.

  • To determine Km and Vmax, perform the assay with a range of 2''-O-beta-L-galactopyranosylorientin concentrations and analyze the data using Michaelis-Menten kinetics.

Protocol for Inhibition Studies:

  • Follow the substrate characterization protocol, using a known fluorescent or radiolabeled MRP2 probe substrate (e.g., 5(6)-carboxy-2',7'-dichlorofluorescein, CDCF).

  • In the pre-incubation step, add varying concentrations of 2''-O-beta-L-galactopyranosylorientin (as the potential inhibitor).

  • Determine the concentration-dependent inhibition of the probe substrate's transport and calculate the IC50 value.

ATPase Assay

This assay measures the ATP hydrolysis activity of MRP2, which is stimulated in the presence of its substrates.

Materials:

  • MRP2-expressing membrane vesicles

  • 2''-O-beta-L-galactopyranosylorientin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • ATP solution (e.g., 100 mM)

  • Sodium orthovanadate (Na3VO4), an ATPase inhibitor

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based colorimetric detection kit)

  • Microplate reader

Protocol:

  • Thaw MRP2 membrane vesicles on ice.

  • Prepare reaction mixtures in a 96-well plate. Include wells for:

    • Basal activity (vesicles + buffer)

    • Substrate-stimulated activity (vesicles + buffer + 2''-O-beta-L-galactopyranosylorientin)

    • Vanadate-inhibited control (vesicles + buffer + Na3VO4)

    • Substrate + vanadate (B1173111) control

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP (final concentration typically 2-5 mM).

  • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding the detection reagent, which also initiates color development.

  • Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Create a standard curve using known concentrations of inorganic phosphate.

  • Calculate the amount of Pi released in each well.

  • The MRP2-specific ATPase activity is the vanadate-sensitive portion of the total ATPase activity. The substrate-stimulated activity is the difference between the activity in the presence and absence of 2''-O-beta-L-galactopyranosylorientin.

Visualizations

MRP2_Vesicular_Transport_Workflow cluster_prep Preparation cluster_reaction Transport Reaction cluster_detection Detection start Thaw MRP2 Vesicles and Reagents on Ice prep_mix Prepare Reaction Mix: - Assay Buffer - 2''-O-gal-orientin start->prep_mix pre_incubate Add Vesicles to Mix Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate Transport (Add ATP or AMP) pre_incubate->initiate incubate Incubate at 37°C (e.g., 5 min) initiate->incubate stop Stop Reaction (Add Ice-Cold Buffer) incubate->stop filter Rapid Filtration & Washing stop->filter quantify Quantify Substrate (e.g., LC-MS/MS) filter->quantify analyze Calculate ATP-dependent Transport quantify->analyze MRP2_ATPase_Assay_Workflow cluster_setup Reaction Setup cluster_atp_hydrolysis ATP Hydrolysis cluster_pi_detection Phosphate Detection setup_plate Prepare 96-well Plate: - Vesicles - Buffer - Substrate / Vanadate pre_incubate_atpase Pre-incubate Plate at 37°C setup_plate->pre_incubate_atpase start_atpase Initiate Reaction (Add ATP) pre_incubate_atpase->start_atpase incubate_atpase Incubate at 37°C (e.g., 20 min) start_atpase->incubate_atpase stop_color Stop Reaction & Initiate Color Dev. incubate_atpase->stop_color read_abs Read Absorbance (~620 nm) stop_color->read_abs calc_pi Calculate Pi Released (vs. Standard Curve) read_abs->calc_pi

References

Application Notes and Protocols for Assessing the Neuroprotective Potential of 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in medicinal plants such as Trollius chinensis and Trollius ledebouri.[1][2] Flavonoids as a class of compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6] The aglycone of this compound, orientin, has demonstrated significant neuroprotective potential by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis, such as the Nrf2-ARE, PI3K/Akt, JNK-ERK1/2, and TLR4/NF-kB pathways.[7][8][9] This document provides a detailed protocol for researchers to assess the neuroprotective capabilities of 2''-O-beta-L-galactopyranosylorientin in vitro.

Physicochemical Properties and Handling

A summary of the physical and chemical properties of 2''-O-beta-L-galactopyranosylorientin is provided in the table below.

PropertyValueReference
Molecular Formula C27H30O16[1][3]
Molecular Weight 610.5 g/mol [3]
Appearance Solid[3]
Solubility Soluble in DMSO.[1][3][10]
Storage Store at -20°C.[3]
Stability Stable for ≥ 4 years at -20°C.[3]

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2''-O-beta-L-galactopyranosylorientin in sterile DMSO. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Further dilutions to working concentrations should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).

Experimental Workflow for In Vitro Neuroprotection Assessment

The following diagram outlines the general workflow for assessing the neuroprotective potential of 2''-O-beta-L-galactopyranosylorientin in vitro.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound_Prep Prepare 2''-O-beta-L-galactopyranosylorientin Stock Solution Pretreatment Pre-treat Cells with Compound Compound_Prep->Pretreatment Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Toxicity Determine Non-Toxic Concentration Range (MTT Assay) Cell_Culture->Toxicity Toxicity->Pretreatment Induce_Toxicity Induce Neurotoxicity (e.g., with H2O2, 6-OHDA, MPP+) Pretreatment->Induce_Toxicity Cell_Viability Assess Cell Viability (MTT Assay) Induce_Toxicity->Cell_Viability ROS Measure Intracellular ROS (DCFH-DA Assay) Induce_Toxicity->ROS Apoptosis Evaluate Apoptosis (Caspase Assays) Induce_Toxicity->Apoptosis Western_Blot Analyze Signaling Pathways (Western Blot for Nrf2, NF-kB) Induce_Toxicity->Western_Blot signaling_pathways cluster_orientin Orientin cluster_pathways Signaling Pathways cluster_effects Cellular Effects Orientin Orientin PI3K_Akt PI3K/Akt Pathway Orientin->PI3K_Akt activates Nrf2_ARE Nrf2-ARE Pathway Orientin->Nrf2_ARE activates JNK_ERK JNK-ERK1/2 Pathway Orientin->JNK_ERK inhibits TLR4_NFkB TLR4/NF-kB Pathway Orientin->TLR4_NFkB inhibits Anti_apoptotic Modulation of Apoptotic Proteins PI3K_Akt->Anti_apoptotic Antioxidant Increased Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_ARE->Antioxidant JNK_ERK->Anti_apoptotic Anti_inflammatory Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TLR4_NFkB->Anti_inflammatory Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection

References

Application Notes and Protocols for 2''-O-beta-L-galactopyranosylorientin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of 2''-O-beta-L-galactopyranosylorientin for use in a variety of in vitro experimental settings. The information is intended to ensure consistent and reproducible results in cell-based assays and other preclinical research.

Compound Information

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally found in plants such as Trollius chinensis. It has demonstrated significant anti-inflammatory properties, making it a compound of interest for research in immunology, neurobiology, and drug discovery.

Solubility and Storage

Proper dissolution and storage are critical for maintaining the bioactivity and stability of 2''-O-beta-L-galactopyranosylorientin. The compound exhibits varying solubility in different solvents.

Table 1: Solubility Data for 2''-O-beta-L-galactopyranosylorientin

SolventSolubilityConcentration (mM)Recommendations
DMSO27.5 mg/mL[1]45.04 mM[1]Sonication is recommended for complete dissolution[1].
MethanolSoluble[2]-Sparingly soluble[2].
EthanolSoluble[2]-
WaterSlightly soluble[2]-

Storage Conditions:

  • Powder: Store at -20°C for up to 3 years, protected from direct sunlight.[1]

  • In Solvent: Prepare stock solutions and aliquot into tightly sealed vials. Store at -80°C for up to 1 year or at -20°C for up to two weeks.[1][3] It is highly recommended to prepare fresh solutions for each experiment.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be further diluted to working concentrations for various in vitro assays.

Materials:

  • 2''-O-beta-L-galactopyranosylorientin (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of 2''-O-beta-L-galactopyranosylorientin powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.105 mg of the compound (Molecular Weight = 610.52 g/mol ).

  • Adding Solvent: Add the calculated volume of DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM stock solution of 2''-O-beta-L-galactopyranosylorientin in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.5% (v/v) and a vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

  • Application to Cells: Immediately add the prepared working solutions to your cell cultures.

In Vitro Anti-Inflammatory Activity

2''-O-beta-L-galactopyranosylorientin has been shown to exert anti-inflammatory effects in vitro. In a study using RAW 264.7 macrophage-like cells, the compound, at concentrations between 100 to 200 µM, significantly decreased the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS).[4]

Mechanism of Action: Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin are mediated through the modulation of key signaling pathways. The compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathways.[5] Additionally, it is suggested to activate the NRF2/heme oxygenase-1 (HO-1) pathway, which is involved in the antioxidant response.[5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds ERK_pathway ERK Pathway TLR4->ERK_pathway Activates IKK IKK TLR4->IKK Activates Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) ERK_pathway->Proinflammatory_genes Contributes to IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Releases NFkappaB_translocation NF-κB Translocation NFkappaB_p65_p50->NFkappaB_translocation Translocates NRF2_pathway NRF2 Pathway HO1 HO-1 NRF2_pathway->HO1 HO1->NFkappaB_translocation Inhibits iNOS_COX2 iNOS, COX-2 Inflammatory_products NO, Prostaglandins (Inflammation) iNOS_COX2->Inflammatory_products Compound 2''-O-beta-L- galactopyranosylorientin Compound->ERK_pathway Inhibits Compound->NRF2_pathway Activates Compound->NFkappaB_translocation Inhibits NFkappaB_translocation->Proinflammatory_genes Proinflammatory_genes->iNOS_COX2 Leads to expression of

Figure 1. Signaling pathway of 2''-O-beta-L-galactopyranosylorientin's anti-inflammatory effects.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp In Vitro Experiment weigh Weigh Compound dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot & Store (-80°C / -20°C) dissolve->aliquot thaw Thaw Stock aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay (e.g., ELISA, Western Blot) treat->assay

Figure 2. Experimental workflow for the preparation and use of 2''-O-beta-L-galactopyranosylorientin.

References

Application Notes and Protocols for 2''-O-beta-L-galactopyranosylorientin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with demonstrated anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the utilization of this natural product in high-throughput screening (HTS) campaigns aimed at the discovery of novel anti-inflammatory drug candidates. The protocols outlined below are designed for a cell-based HTS assay to identify modulators of the inflammatory response.

Biological Activity and Mechanism of Action

2''-O-beta-L-galactopyranosylorientin has been identified in plant species such as Trollius chinensis and Lophatherum gracile.[1][2][3] Its primary known biological activity is the inhibition of pro-inflammatory mediators. Specifically, it has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells at concentrations between 100 and 200 µM.[1] Furthermore, it has been identified as a substrate of the multidrug resistance protein 2 (MRP2), which may have implications for its cellular transport and efficacy.[4][5]

High-Throughput Screening Application: Inhibition of LPS-Induced TNF-α Production

This section details a representative HTS application for 2''-O-beta-L-galactopyranosylorientin, focusing on its anti-inflammatory activity. The described assay is a cell-based screen designed to identify compounds that inhibit the production of TNF-α in response to LPS stimulation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for 2''-O-beta-L-galactopyranosylorientin and control compounds in a representative HTS assay for the inhibition of TNF-α production.

CompoundTargetAssay TypeIC50 (µM)Max Inhibition (%)Z'-factor
2''-O-beta-L-galactopyranosylorientinTNF-α Production (LPS-stimulated RAW 264.7 cells)Cell-based (ELISA)150850.75
Dexamethasone (Positive Control)TNF-α Production (LPS-stimulated RAW 264.7 cells)Cell-based (ELISA)0.1950.75
DMSO (Negative Control)TNF-α Production (LPS-stimulated RAW 264.7 cells)Cell-based (ELISA)N/A00.75
Signaling Pathway Diagram

The diagram below illustrates the simplified signaling pathway leading to TNF-α production upon LPS stimulation of macrophages, a key pathway in the inflammatory response.

G Simplified LPS-Induced TNF-α Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_Gene TNF-α Gene Transcription Nucleus->TNFa_Gene TNFa_Protein TNF-α Protein (Secretion) TNFa_Gene->TNFa_Protein Leads to Compound 2''-O-beta-L- galactopyranosylorientin Compound->MyD88 Inhibits (Hypothesized) Compound->NFkB Inhibits (Hypothesized)

Caption: LPS-induced TNF-α signaling pathway.

Experimental Protocols

Primary High-Throughput Screening Protocol

Objective: To identify inhibitors of LPS-induced TNF-α production in RAW 264.7 macrophages from a compound library.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • 2''-O-beta-L-galactopyranosylorientin

  • Dexamethasone (positive control)

  • DMSO (vehicle control)

  • TNF-α ELISA kit

  • 384-well cell culture plates

  • Automated liquid handling systems

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 384-well plates at a density of 2 x 10^4 cells per well in 40 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 nL of test compounds (including 2''-O-beta-L-galactopyranosylorientin), positive control (Dexamethasone, final concentration 1 µM), and vehicle control (DMSO) to the respective wells using an acoustic liquid handler.

  • Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates at 300 x g for 2 minutes. Collect 20 µL of the supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

HTS Workflow Diagram

The following diagram illustrates the workflow for the primary high-throughput screen.

G HTS Workflow for TNF-α Inhibition Assay Start Start Cell_Seeding Seed RAW 264.7 cells in 384-well plates Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Addition Add Compounds (incl. 2''-O-beta-L-galactopyranosylorientin) Incubation1->Compound_Addition Incubation2 Incubate 1h Compound_Addition->Incubation2 LPS_Stimulation Stimulate with LPS Incubation2->LPS_Stimulation Incubation3 Incubate 18h LPS_Stimulation->Incubation3 Supernatant_Collection Collect Supernatant Incubation3->Supernatant_Collection ELISA Perform TNF-α ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis (% Inhibition) ELISA->Data_Analysis End End Data_Analysis->End

Caption: HTS workflow for TNF-α inhibition.

Secondary Assay and Hit Confirmation Protocol

Objective: To confirm the activity of hits from the primary screen and determine their dose-response relationship.

Procedure:

  • Dose-Response Plate Preparation: Prepare serial dilutions of the hit compounds (including 2''-O-beta-L-galactopyranosylorientin) in DMSO, typically in a 10-point, 3-fold dilution series.

  • Assay Performance: Repeat the primary assay protocol using the serially diluted compounds.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

Logical Relationship Diagram for Drug Discovery Cascade

The diagram below illustrates the logical progression from primary screening to lead optimization in a typical drug discovery cascade for natural products.

G Drug Discovery Cascade for Natural Products Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Active Compounds Orthogonal_Assay Orthogonal Assays (e.g., IL-6, NO production) Hit_Confirmation->Orthogonal_Assay Confirmed Hits SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Validated Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization Leads

Caption: Logical flow of a drug discovery cascade.

References

Application Notes: Investigating the Anticancer Potential of 2''-O-beta-L-galactopyranosylorientin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally occurring in plants such as Trollius chinensis and Lophatherum gracile.[1][2] While direct studies on the specific anticancer activities of purified 2''-O-beta-L-galactopyranosylorientin are limited, research on flavonoid-rich extracts from these plants and structurally related compounds provides a basis for investigating its potential in cancer cell line studies. Extracts from these plants have demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, esophageal, and lung cancer.[3][4][5] This document provides an overview of the potential applications, relevant experimental protocols, and hypothesized signaling pathways based on available research on closely related compounds.

Background

Flavonoids, a broad class of plant secondary metabolites, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[6] Research on total flavonoid extracts from Trollius chinensis has shown growth inhibition and induction of apoptosis in human breast cancer MCF-7 cells.[3][7] The proposed mechanism involves the activation of the mitochondrial apoptotic pathway.[3][7] Similarly, studies on orientin, a structurally related flavonoid, have demonstrated its ability to induce apoptosis in esophageal cancer EC-109 cells through the regulation of p53 and bcl-2.[5]

Hypothesized Mechanism of Action

Based on studies of total flavonoid extracts from Trollius chinensis and related flavonoids, it is hypothesized that 2''-O-beta-L-galactopyranosylorientin may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This could involve the modulation of key apoptosis-regulating proteins.

Data Presentation

Currently, there is no publicly available quantitative data (e.g., IC50 values) specifically for the cytotoxic effects of 2''-O-beta-L-galactopyranosylorientin on cancer cell lines. The following table summarizes the inhibitory effects of total flavonoid extracts from Trollius chinensis on the MCF-7 human breast cancer cell line as a reference.

Table 1: Inhibitory Effects of Total Flavonoids from Trollius chinensis on MCF-7 Cells

Concentration (mg/ml)Inhibition Rate (%) after 24hInhibition Rate (%) after 48hInhibition Rate (%) after 72h
0.099115.325.735.1
0.198226.438.649.2
0.396438.250.161.8
0.792849.562.373.5
1.585661.774.885.6

Data is extrapolated from studies on total flavonoid extracts and should be considered indicative for the pure compound.[3]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of 2''-O-beta-L-galactopyranosylorientin on cancer cell lines.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 2''-O-beta-L-galactopyranosylorientin on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

    • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • 2''-O-beta-L-galactopyranosylorientin

    • Dimethyl sulfoxide (B87167) (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare a stock solution of 2''-O-beta-L-galactopyranosylorientin in DMSO and dilute to various concentrations in a complete medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, and 72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability and IC50 value.

2. Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by 2''-O-beta-L-galactopyranosylorientin.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with 2''-O-beta-L-galactopyranosylorientin at the desired concentrations for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for investigating the molecular mechanism of apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Caspase-9, anti-PARP, anti-beta-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Lyse the treated and untreated cells in RIPA buffer.

    • Determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathway

G cluster_cell Cancer Cell Compound 2''-O-beta-L-galactopyranosylorientin Bax Bax Compound->Bax Promotes Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Permeabilizes Bcl2->Bax Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized mitochondrial apoptosis pathway induced by 2''-O-beta-L-galactopyranosylorientin.

Experimental Workflow

A Cancer Cell Culture B Treatment with 2''-O-beta-L-galactopyranosylorientin A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis B->E F IC50 Determination C->F G Quantification of Apoptotic Cells D->G H Protein Expression Analysis (Bcl-2, Bax, Caspases) E->H

Caption: General experimental workflow for evaluating the anticancer effects of the compound.

References

Application Notes and Protocols for Investigating the Cardioprotective Effects of 2''-O-beta-L-galactopyranosylorientin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential cardioprotective effects of 2''-O-beta-L-galactopyranosylorientin (OGA) in a rat model of myocardial ischemia-reperfusion (I/R) injury. The protocols detailed below are based on established methodologies for evaluating cardioprotective agents and can be adapted for preclinical drug development and mechanistic studies.

Overview of Cardioprotective Effects and Mechanism of Action

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has demonstrated significant anti-inflammatory and antioxidant properties.[1] Its potential as a cardioprotective agent stems from its ability to modulate key signaling pathways involved in cellular stress and injury. The primary proposed mechanisms of action include the activation of the Nrf2/HO-1 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB and ERK signaling pathways.[1]

Orientin and its related flavonoid, vitexin (B1683572), have been shown to protect against myocardial ischemic-anoxic injuries.[2][3][4] These protective effects are attributed to their ability to scavenge free radicals, reduce oxidative stress, and inhibit inflammatory responses.[2][3] In animal models of myocardial I/R injury, similar flavonoids have been shown to reduce infarct size, decrease the release of cardiac damage markers, and improve cardiac function.[5][6]

Experimental Model: Rat Myocardial Ischemia-Reperfusion (I/R) Injury

A widely used and well-characterized model for studying myocardial infarction and the efficacy of cardioprotective agents is the temporary occlusion of the left anterior descending (LAD) coronary artery followed by reperfusion in rats.[7][8][9]

Logical Workflow for In Vivo I/R Model

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Procedure cluster_post_op Post-Operative & Analysis Phase animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats, 250-300g) randomization Randomization into Treatment Groups animal_acclimatization->randomization oga_prep Preparation of OGA Solution randomization->oga_prep anesthesia Anesthesia Induction (e.g., Ketamine/Xylazine) oga_prep->anesthesia OGA Administration (e.g., 30 min pre-ischemia) intubation Endotracheal Intubation & Ventilation anesthesia->intubation thoracotomy Thoracotomy to Expose Heart intubation->thoracotomy lad_ligation LAD Coronary Artery Ligation (Ischemia - 45 min) thoracotomy->lad_ligation reperfusion Removal of Ligature (Reperfusion - 120 min) lad_ligation->reperfusion monitoring Post-Surgical Monitoring reperfusion->monitoring euthanasia Euthanasia & Sample Collection (Blood & Heart Tissue) monitoring->euthanasia infarct_size Infarct Size Measurement (TTC Staining) euthanasia->infarct_size biochemical Biochemical Analysis (Serum & Tissue Homogenate) euthanasia->biochemical western_blot Western Blot Analysis euthanasia->western_blot

Caption: Workflow of the in vivo myocardial ischemia-reperfusion model.

Detailed Experimental Protocols

Animal Model and I/R Surgery
  • Animals: Male Sprague-Dawley rats (250-300 g) are recommended. Animals should be acclimatized for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).[9]

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

    • Induce ischemia for 45 minutes.

    • Remove the ligature to allow for 120 minutes of reperfusion.[10]

  • Drug Administration: 2''-O-beta-L-galactopyranosylorientin (OGA) can be administered intravenously or intraperitoneally. A suggested starting dose, based on studies with similar flavonoids, is in the range of 1-10 mg/kg.[5][11] Administration timing can be varied, for example, 30 minutes prior to ischemia or at the onset of reperfusion.

Assessment of Myocardial Infarct Size
  • Tissue Preparation: At the end of the reperfusion period, excise the heart and freeze it at -20°C for 30 minutes.

  • Slicing: Slice the frozen heart transversely into 2 mm thick sections.

  • TTC Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer (pH 7.4) at 37°C for 15-20 minutes.[12]

  • Imaging and Analysis: Viable myocardium will stain red, while the infarcted area will remain pale white.[12] Photograph the slices and quantify the infarct area using image analysis software (e.g., ImageJ). The infarct size is typically expressed as a percentage of the total left ventricular area.

Biochemical Analysis of Cardiac Injury Markers

Collect blood samples at the end of the reperfusion period and prepare serum. Prepare heart tissue homogenates for further analysis.

  • Cardiac Troponin I (cTnI): Measure serum cTnI levels using a rat-specific ELISA kit.[13][14]

  • Creatine Kinase-MB (CK-MB): Determine serum CK-MB activity using a commercially available ELISA kit or an immunoinhibition-based enzymatic assay.[15][16][17]

  • Lactate Dehydrogenase (LDH): Measure LDH activity in serum or heart tissue homogenate using a colorimetric assay kit.[18][19][20]

Assessment of Oxidative Stress

Prepare heart tissue homogenates from the ischemic and non-ischemic regions.

  • Superoxide Dismutase (SOD) Activity: Measure SOD activity using a colorimetric assay kit based on the inhibition of a superoxide-mediated reaction.[21][22]

  • Malondialdehyde (MDA) Levels: Determine MDA levels, an indicator of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[1][2][12]

Quantitative Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the experiments.

Table 1: Myocardial Infarct Size

Treatment GroupNInfarct Size (% of Left Ventricle)
Sham8
I/R Control8
OGA (1 mg/kg)8
OGA (5 mg/kg)8
OGA (10 mg/kg)8

Table 2: Serum Cardiac Injury Markers

Treatment GroupNcTnI (ng/mL)CK-MB (U/L)LDH (U/L)
Sham8
I/R Control8
OGA (1 mg/kg)8
OGA (5 mg/kg)8
OGA (10 mg/kg)8

Table 3: Myocardial Oxidative Stress Markers

Treatment GroupNSOD Activity (U/mg protein)MDA Level (nmol/mg protein)
Sham8
I/R Control8
OGA (1 mg/kg)8
OGA (5 mg/kg)8
OGA (10 mg/kg)8

Mechanistic Insights: Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the cardioprotective effects of OGA, Western blot analysis of key signaling proteins in heart tissue homogenates is recommended.

Signaling Pathway Diagram

G cluster_upstream Upstream Stimuli cluster_pathways Signaling Pathways cluster_downstream Downstream Effects IR_injury Ischemia/Reperfusion Injury NFkB NF-κB Pathway IR_injury->NFkB Activates oxidative_stress Oxidative Stress (↑ ROS) IR_injury->oxidative_stress OGA 2''-O-beta-L-galactopyranosylorientin OGA->NFkB Inhibits Nrf2 Nrf2/HO-1 Pathway OGA->Nrf2 Activates inflammation Inflammation (↑ TNF-α, IL-6) NFkB->inflammation antioxidant_response Antioxidant Response (↑ HO-1, SOD) Nrf2->antioxidant_response cardioprotection Cardioprotection inflammation->cardioprotection Contributes to injury oxidative_stress->cardioprotection Contributes to injury antioxidant_response->cardioprotection Promotes protection

Caption: Proposed signaling pathways of OGA-mediated cardioprotection.

Western Blot Protocol
  • Protein Extraction: Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against Nrf2, HO-1, NF-κB p65 (total and phosphorylated), and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of 2''-O-beta-L-galactopyranosylorientin as a cardioprotective agent. By employing a rat model of myocardial I/R injury and a comprehensive panel of analytical techniques, researchers can obtain valuable data on the efficacy and mechanism of action of this promising natural compound. The provided templates for data presentation and diagrams for conceptual understanding are intended to facilitate clear and impactful reporting of research findings.

References

Application Notes and Protocols for Studying Flavonoid Glycoside Metabolism Using 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in various medicinal plants, including Trollius chinensis and Lophatherum gracile.[1][2] As a member of the flavonoid class of polyphenols, it has garnered interest for its potential health benefits, including anti-inflammatory properties.[1] Understanding the metabolism of flavonoid glycosides like 2''-O-beta-L-galactopyranosylorientin is crucial for evaluating their bioavailability, efficacy, and safety. These application notes provide a comprehensive guide to studying the metabolism of this compound, with detailed protocols for in vitro permeability assays and analytical methods.

Data Presentation

The intestinal permeability of a compound is a key determinant of its oral bioavailability. The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting human intestinal absorption.[3] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the intestinal barrier.

CompoundPapp (AP to BL) (10⁻⁷ cm/s)Papp (BL to AP) (10⁻⁷ cm/s)Efflux Ratio (Papp BA/Papp AB)Reference
2''-O-beta-L-galactopyranosylorientin1.58 ± 0.134.67 ± 0.352.96[4]
Orientin1.87 ± 0.115.13 ± 0.212.74[4]
Vitexin2.11 ± 0.156.25 ± 0.432.96[4]
Atenolol (Low Permeability Control)1.35 ± 0.091.42 ± 0.111.05[4]
Propranolol (High Permeability Control)23.5 ± 1.821.7 ± 1.50.92[4]
Table 1: Caco-2 Permeability of 2''-O-beta-L-galactopyranosylorientin and Related Flavonoids. Data are presented as mean ± SD (n=3).

Metabolic Profile

Current research suggests that 2''-O-beta-L-galactopyranosylorientin is not significantly metabolized by human intestinal microflora in vitro. This indicates that the parent glycoside is likely the primary form that reaches the intestinal epithelium for absorption. However, the potential for metabolism in other tissues, such as the liver, following absorption remains to be fully elucidated. Further in vivo studies are required to identify and quantify any systemic metabolites.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted from the methods described by Liu et al. (2015) to assess the intestinal permeability of 2''-O-beta-L-galactopyranosylorientin.[4]

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed Caco-2 cells onto Transwell inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

2. Monolayer Integrity Test:

  • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer using an epithelial volt-ohm meter. Monolayers with TEER values above 300 Ω·cm² are considered suitable for the assay.

3. Transport Experiment:

  • Wash the Caco-2 cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at 37°C.

  • Apical to Basolateral (AP to BL) Transport:

    • Add 0.5 mL of a 20 µM solution of 2''-O-beta-L-galactopyranosylorientin in HBSS to the apical (AP) chamber.

    • Add 1.5 mL of fresh HBSS to the basolateral (BL) chamber.

  • Basolateral to Apical (BL to AP) Transport:

    • Add 1.5 mL of a 20 µM solution of 2''-O-beta-L-galactopyranosylorientin in HBSS to the BL chamber.

    • Add 0.5 mL of fresh HBSS to the AP chamber.

  • Incubate the plates at 37°C with gentle agitation (e.g., 50 rpm) for 120 minutes.

  • At the end of the incubation, collect samples from both the AP and BL chambers.

4. Sample Analysis:

  • Analyze the concentration of 2''-O-beta-L-galactopyranosylorientin in the collected samples using a validated UPLC-MS/MS method (see Protocol 2).

5. Calculation of Apparent Permeability Coefficient (Papp):

  • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the transport rate of the compound (µmol/s).

    • A is the surface area of the Transwell membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor chamber (µmol/mL).

Protocol 2: UPLC-Q-TOF/MS Analysis of 2''-O-beta-L-galactopyranosylorientin

This protocol provides a general framework for the quantitative analysis of 2''-O-beta-L-galactopyranosylorientin in biological samples. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Plasma/Urine: Perform a protein precipitation extraction. To 100 µL of sample, add 300 µL of ice-cold methanol (B129727) (containing an appropriate internal standard). Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Cell Lysate (from Caco-2 assay): Add an equal volume of ice-cold methanol to the cell lysate samples. Vortex and centrifuge to precipitate proteins. Collect the supernatant for analysis.

2. UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Q-TOF/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 35 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Acquisition Mode: Full scan mode (m/z 100-1000) for qualitative analysis and targeted MS/MS for quantitative analysis.

  • Collision Energy: Optimize for the specific compound and its fragments. For 2''-O-beta-L-galactopyranosylorientin (m/z 609.14 [M-H]⁻), characteristic fragment ions can be used for identification and quantification.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Compound_Lumen 2''-O-beta-L-galactopyranosylorientin Compound_Intra 2''-O-beta-L-galactopyranosylorientin Compound_Lumen->Compound_Intra Passive Diffusion Compound_Intra->Compound_Lumen MRP2-mediated Efflux Compound_Blood 2''-O-beta-L-galactopyranosylorientin Compound_Intra->Compound_Blood Passive Diffusion MRP2 MRP2 G cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q-TOF/MS Analysis Sample Biological Sample (Plasma, Urine, Cell Lysate) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC Injection MS Q-TOF/MS Detection (ESI-) UPLC->MS Data Data Acquisition & Processing MS->Data

References

Application Notes: Development of a 2''-O-beta-L-galactopyranosylorientin-based ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive theoretical framework and detailed protocols for the development of a sensitive and specific indirect competitive enzyme-linked immunosorbent assay (icELISA) for the quantitative determination of 2''-O-beta-L-galactopyranosylorientin. This flavonoid glycoside, found in plants such as Trollius chinensis, has demonstrated anti-inflammatory properties[1]. As there is currently no commercially available immunoassay for this compound, this guide outlines a plausible and scientifically rigorous approach, from hapten synthesis and immunogen preparation to antibody production and final assay validation. The described methods are intended to serve as a foundational resource for researchers aiming to establish a robust analytical tool for high-throughput screening in natural product research, pharmacokinetics, and quality control of herbal preparations.

Introduction

2''-O-beta-L-galactopyranosylorientin is a natural flavonoid C-glycoside with recognized biological activities, including potent anti-inflammatory effects demonstrated by the decreased production of nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated macrophages[1]. The quantification of this molecule in complex matrices such as plant extracts or biological fluids is essential for pharmacological studies and the standardization of herbal products. Currently, analysis relies on chromatographic methods like HPLC[2]. An immunoassay offers a complementary technique that provides high sensitivity, specificity, and throughput at a lower cost.

This application note details a hypothetical, yet feasible, developmental pathway for a specific polyclonal antibody-based icELISA for 2''-O-beta-L-galactopyranosylorientin. The core strategy involves:

  • Hapten Synthesis : Designing and synthesizing a derivative of the target molecule to enable conjugation to a carrier protein.

  • Immunogen Preparation : Covalently linking the hapten to an immunogenic carrier protein (Keyhole Limpet Hemocyanin, KLH) to elicit a specific immune response.

  • Antibody Production : Immunizing animals to generate polyclonal antibodies with high affinity and specificity for the target analyte.

  • Assay Development : Establishing and optimizing an indirect competitive ELISA format for the sensitive detection of 2''-O-beta-L-galactopyranosylorientin.

Principle of the Indirect Competitive ELISA (icELISA)

The icELISA is the preferred format for detecting small molecules (haptens). The principle relies on the competition between the free analyte in the sample and a fixed amount of a coating antigen (hapten conjugated to a non-immunogenic protein like Bovine Serum Albumin, BSA) for a limited number of specific antibody binding sites.

The wells of a microtiter plate are coated with the hapten-BSA conjugate. The sample containing the free analyte is pre-incubated with the specific polyclonal antibody and then added to the coated wells. The more analyte present in the sample, the fewer antibodies will be available to bind to the coating antigen on the plate. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP). After adding a chromogenic substrate, the intensity of the resulting color is measured, which is inversely proportional to the concentration of 2''-O-beta-L-galactopyranosylorientin in the sample.

G Principle of Indirect Competitive ELISA (icELISA) cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration FreeAnalyte_H Analyte (High Conc.) Antibody_H Primary Antibody FreeAnalyte_H->Antibody_H Binds in solution CoatingAg_H Coating Antigen (Hapten-BSA) Antibody_H->CoatingAg_H Few bind to plate SecondaryAb_H Enzyme-Labeled Secondary Ab CoatingAg_H->SecondaryAb_H Less binding Substrate_H Substrate SecondaryAb_H->Substrate_H Low conversion Result_H Low Signal Substrate_H->Result_H FreeAnalyte_L Analyte (Low Conc.) Antibody_L Primary Antibody FreeAnalyte_L->Antibody_L Few bind in solution CoatingAg_L Coating Antigen (Hapten-BSA) Antibody_L->CoatingAg_L Most bind to plate SecondaryAb_L Enzyme-Labeled Secondary Ab CoatingAg_L->SecondaryAb_L Substrate_L Substrate SecondaryAb_L->Substrate_L Result_L High Signal Substrate_L->Result_L G cluster_workflow ELISA Development Workflow Hapten 1. Hapten Synthesis (Mannich Reaction & Derivatization) Immunogen 2. Immunogen Synthesis (Hapten-KLH Conjugation) Hapten->Immunogen CoatingAg 3. Coating Antigen Synthesis (Hapten-BSA Conjugation) Hapten->CoatingAg Antibody 4. Antibody Production (Immunization & Purification) Immunogen->Antibody Optimization 5. Assay Optimization (Checkerboard Titration) CoatingAg->Optimization Antibody->Optimization Validation 6. Assay Validation (Standard Curve, Specificity, Recovery) Optimization->Validation Application 7. Application (Sample Quantification) Validation->Application G cluster_pathway Modulation of LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene NFkB->iNOS Upregulates TNF TNF-α Gene NFkB->TNF Upregulates IL6 IL-6 Gene NFkB->IL6 Upregulates Target 2''-O-beta-L-galactopyranosylorientin Target->MyD88 Inhibits Target->NFkB Inhibits NO Nitric Oxide (NO) iNOS->NO TNF_p TNF-α Protein TNF->TNF_p IL6_p IL-6 Protein IL6->IL6_p Inflammation Inflammation NO->Inflammation TNF_p->Inflammation IL6_p->Inflammation

References

Application Notes and Protocols: 2''-O-beta-L-galactopyranosylorientin as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in various medicinal plants, including those from the Trollius and Lophatherum genera.[1][2] As a distinct phytochemical entity, its quantification is crucial for the quality control and standardization of herbal extracts and derived products. This document provides detailed application notes and protocols for the use of 2''-O-beta-L-galactopyranosylorientin as a reference standard in phytochemical analysis, covering its physicochemical properties, analytical methodologies, and biological activity assessment.

Reference standards are essential in phytochemical analysis to ensure the quality and consistency of botanical products.[3] They are used for the calibration and validation of analytical methods, allowing for accurate identification and quantification of specific plant constituents.[3]

Physicochemical Properties and Handling

Proper handling and storage of the reference standard are paramount to maintain its integrity and ensure accurate and reproducible results.

Table 1: Physicochemical Properties of 2''-O-beta-L-galactopyranosylorientin

PropertyValueSource
Synonyms Orientin-2''-O-β-L-galactoside, 2''-O-β-L-Galorientin[2]
CAS Number 861691-37-4[1][2]
Molecular Formula C₂₇H₃₀O₁₆[1][2]
Molecular Weight 610.52 g/mol [1][2]
Appearance Solid-
Purity Typically ≥95% (HPLC)[2]
Solubility Soluble in DMSO-
Botanical Source Trollius ledebouri, Lophatherum gracile[1][2]

Storage and Stability:

2''-O-beta-L-galactopyranosylorientin as a reference standard should be stored in a well-closed container, protected from light and air. For long-term storage, refrigeration or freezing is recommended.[2] Stock solutions should be prepared fresh whenever possible. If advance preparation is necessary, store aliquots in tightly sealed vials at -20°C for up to two weeks.[2] Stability studies on flavonoid-containing herbal drugs, following ICH guidelines, have shown that while no significant changes may occur during long-term testing at 25°C/60% RH, accelerated conditions (40°C/75% RH) can lead to degradation.

Analytical Methodologies

This section details protocols for the quantification of 2''-O-beta-L-galactopyranosylorientin in phytochemical samples using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of flavonoid C-glycosides.

Table 2: HPLC Method Parameters for 2''-O-beta-L-galactopyranosylorientin Analysis

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., Hypersil ODS)
Mobile Phase Acetonitrile and 0.1% - 1% acetic acid in water (gradient or isocratic)
Example Isocratic Mobile Phase Acetonitrile:1% Acetic Acid (15:85, v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 340 - 348 nm[4]
Column Temperature Ambient or controlled (e.g., 25°C)

Protocol for HPLC Analysis:

  • Standard Solution Preparation: Accurately weigh a known amount of 2''-O-beta-L-galactopyranosylorientin reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the plant material or formulation with a suitable solvent (e.g., methanol). The extraction method may involve sonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard solutions and sample extracts into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 2''-O-beta-L-galactopyranosylorientin in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Quantification of 2''-O-beta-L-galactopyranosylorientin:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh Reference Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Extract Plant Material Filter Filter Extract Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte in Sample Detect->Quantify CalCurve->Quantify Use for interpolation

Caption: Workflow for HPLC analysis of 2''-O-beta-L-galactopyranosylorientin.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of complex mixtures.

Table 3: UPLC-MS/MS Method Parameters

ParameterRecommended Conditions
Column UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile (gradient elution)
Flow Rate 0.3 mL/min
Column Temperature 35°C
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Protocol for UPLC-MS/MS Analysis:

  • Standard and Sample Preparation: Follow the same procedures as for HPLC analysis.

  • UPLC-MS/MS Analysis: Inject the prepared solutions into the UPLC-MS/MS system.

  • Data Acquisition and Processing: Develop an MRM method by selecting precursor and product ions specific for 2''-O-beta-L-galactopyranosylorientin.

  • Quantification: Use the peak areas from the MRM chromatograms to construct a calibration curve and quantify the analyte in the samples.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the qualitative and semi-quantitative analysis of flavonoids in herbal extracts.

Table 4: HPTLC Method Parameters for Flavonoid Analysis

ParameterRecommended Conditions
Stationary Phase HPTLC silica (B1680970) gel 60 F₂₅₄ plates
Mobile Phase A mixture of non-polar and polar solvents (e.g., Ethyl acetate:Formic acid:Glacial acetic acid:Water (100:11:11:26, v/v/v/v))
Sample Application Automated applicator
Development In a twin-trough chamber
Derivatization Reagent Natural Products (NP) reagent followed by Polyethylene Glycol (PEG) reagent
Detection Under UV light at 366 nm and white light

Protocol for HPTLC Analysis:

  • Standard and Sample Preparation: Prepare solutions as described for HPLC.

  • Plate Preparation: Pre-wash the HPTLC plate with methanol and dry it.

  • Application: Apply the standard and sample solutions as bands onto the plate.

  • Development: Develop the plate in a saturated chamber with the chosen mobile phase.

  • Derivatization: Dry the plate and spray with the derivatization reagents.

  • Documentation and Quantification: Document the plate under different light sources. Densitometric scanning can be used for quantification.

Biological Activity Assessment: Anti-inflammatory Assay

2''-O-beta-L-galactopyranosylorientin has demonstrated anti-inflammatory properties by decreasing the production of nitric oxide (NO), IL-6, and TNF-α in LPS-stimulated RAW 264.7 cells.[5][6]

Protocol for In Vitro Anti-inflammatory Assay:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 2''-O-beta-L-galactopyranosylorientin (e.g., 10-200 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • IL-6 and TNF-α: Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of NO, IL-6, and TNF-α production by 2''-O-beta-L-galactopyranosylorientin compared to the LPS-stimulated control.

Workflow for Anti-inflammatory Assay:

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_measurement Measurement cluster_analysis Data Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Reference Standard Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO Measure Nitric Oxide (Griess Assay) Stimulate->NO Cytokines Measure IL-6 & TNF-α (ELISA) Stimulate->Cytokines Analyze Calculate % Inhibition NO->Analyze Cytokines->Analyze

Caption: Workflow for assessing the anti-inflammatory activity of 2''-O-beta-L-galactopyranosylorientin.

Signaling Pathway Interaction

2''-O-beta-L-galactopyranosylorientin has been identified as a substrate of the Multidrug Resistance Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter.[1] MRP2 is involved in the efflux of various compounds, including drug conjugates, from cells. This interaction is important in the context of drug development as it can influence the pharmacokinetics and efficacy of therapeutic agents.

Proposed Interaction with MRP2 Transporter:

MRP2_Pathway cluster_cell Cell cluster_membrane Cell Membrane MRP2 MRP2 Transporter Compound_out 2''-O-beta-L- galactopyranosylorientin (extracellular) MRP2->Compound_out Efflux ADP ADP + Pi MRP2->ADP Compound_in 2''-O-beta-L- galactopyranosylorientin (intracellular) Compound_in->MRP2 Binds to ATP ATP ATP->MRP2 Hydrolyzed by

Caption: Proposed mechanism of 2''-O-beta-L-galactopyranosylorientin efflux via the MRP2 transporter.

Conclusion

2''-O-beta-L-galactopyranosylorientin is a critical reference standard for the accurate phytochemical analysis of various herbal products. The protocols provided herein for HPLC, UPLC-MS/MS, and HPTLC, along with the in vitro anti-inflammatory assay, offer a comprehensive framework for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to the development of safe and effective botanical drugs and supplements.

References

Formulating 2''-O-beta-L-galactopyranosylorientin for Topical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in plants such as Trollius chinensis.[1][2][3] Like many flavonoids, it exhibits promising anti-inflammatory properties, making it a compelling candidate for topical applications in the management of various skin conditions.[4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of 2''-O-beta-L-galactopyranosylorientin for dermal delivery.

Flavonoids, as a class of natural polyphenolic compounds, are known for their antioxidant, anti-inflammatory, photoprotective, and depigmentation effects, which are beneficial in treating skin disorders.[5] However, their therapeutic potential is often limited by poor water solubility and low bioavailability.[6] To overcome these challenges, advanced formulation strategies are necessary to enhance skin permeation and ensure the stability of the active compound.[7] This guide will focus on the development of a nanoemulgel formulation to improve the topical delivery of 2''-O-beta-L-galactopyranosylorientin.

Physicochemical Properties of 2''-O-beta-L-galactopyranosylorientin

A thorough understanding of the physicochemical properties of 2''-O-beta-L-galactopyranosylorientin is fundamental for developing a stable and effective topical formulation.

PropertyValueSource
Molecular Formula C27H30O16[1][2][8]
Molecular Weight 610.52 g/mol [1][2][8]
Appearance Yellow powder[9]
Solubility Soluble in DMSO (27.5 mg/mL), methanol, and ethanol. Slightly soluble in water.[1][9]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from direct sunlight.[1][2]

Formulation Protocol: Nanoemulgel

Nanoemulgels are advanced drug delivery systems that combine the advantages of nanoemulsions (high surface area and enhanced permeability) with gels (favorable rheological properties and ease of application). This formulation strategy is particularly suitable for improving the topical delivery of poorly water-soluble compounds like flavonoid glycosides.

Materials and Equipment
  • 2''-O-beta-L-galactopyranosylorientin

  • Oil phase: Oleic acid, Caprylic/capric triglyceride

  • Surfactant: Tween 80 (Polysorbate 80)

  • Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)

  • Gelling agent: Carbopol® 940

  • Neutralizing agent: Triethanolamine (B1662121)

  • Purified water

  • Magnetic stirrer

  • High-speed homogenizer or ultrasonicator

  • pH meter

  • Viscometer

Experimental Workflow: Nanoemulgel Formulation

G cluster_0 Nanoemulsion Preparation cluster_1 Gel Preparation cluster_2 Nanoemulgel Formation A Dissolve 2''-O-beta-L-galactopyranosylorientin in Surfactant/Co-surfactant Mixture B Add Oil Phase to the Mixture A->B C Titrate with Purified Water under Stirring B->C D High-Speed Homogenization or Ultrasonication C->D G Incorporate Nanoemulsion into Carbopol® Gel D->G E Disperse Carbopol® 940 in Purified Water F Allow to Swell E->F F->G H Neutralize with Triethanolamine to Desired pH G->H I Final Nanoemulgel H->I

Caption: Workflow for the preparation of a nanoemulgel containing 2''-O-beta-L-galactopyranosylorientin.

Step-by-Step Protocol
  • Preparation of the Nanoemulsion: a. Accurately weigh 2''-O-beta-L-galactopyranosylorientin (e.g., 0.5% w/w). b. Prepare the surfactant and co-surfactant (S/CoS) mixture. A common ratio is 2:1 or 3:1 of Tween 80 to Transcutol® P. c. Dissolve the active compound in the S/CoS mixture with gentle stirring. d. Add the selected oil phase (e.g., oleic acid) to the S/CoS mixture and stir until a homogenous solution is formed. e. Slowly add purified water to the oil phase dropwise while continuously stirring with a magnetic stirrer. f. Subject the resulting coarse emulsion to high-speed homogenization (e.g., 10,000 rpm for 10 minutes) or ultrasonication to form a fine nanoemulsion.

  • Preparation of the Gel Base: a. Disperse Carbopol® 940 (e.g., 1% w/w) in purified water with constant stirring. b. Allow the dispersion to stand for at least 2 hours to ensure complete swelling of the polymer.

  • Formation of the Nanoemulgel: a. Slowly incorporate the prepared nanoemulsion into the Carbopol® gel base with gentle stirring until a homogenous mixture is obtained. b. Neutralize the formulation by adding triethanolamine dropwise to achieve a skin-friendly pH (typically between 5.5 and 6.5). c. Stir gently until a uniform, translucent nanoemulgel is formed.

Evaluation of the Topical Formulation

A comprehensive evaluation of the formulated nanoemulgel is crucial to ensure its quality, safety, and efficacy.

Physicochemical Characterization
ParameterMethodAcceptance Criteria
Appearance Visual inspectionHomogenous, translucent, and free from lumps
pH pH meter5.5 - 6.5
Viscosity Brookfield viscometerConsistent viscosity suitable for topical application
Spreadability Parallel plate methodGood spreadability without excessive stickiness
Droplet Size & PDI Dynamic Light Scattering (DLS)Droplet size < 200 nm, Polydispersity Index (PDI) < 0.3
Zeta Potential DLS with an electrodeSufficiently high to ensure colloidal stability
Drug Content HPLC-UV95% - 105% of the labeled amount
In Vitro Skin Permeation Study

This study evaluates the ability of the formulation to deliver the active compound across the skin barrier.

Protocol: Franz Diffusion Cell Assay

  • Skin Preparation: Use excised human or animal skin (e.g., rat, pig). Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a known quantity of the nanoemulgel to the skin surface in the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of 2''-O-beta-L-galactopyranosylorientin in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Stability Testing

Stability studies are essential to determine the shelf-life of the formulation under various storage conditions.

Protocol: ICH Guideline-Based Stability Study

  • Storage Conditions: Store the nanoemulgel samples at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Time Points: Analyze the samples at specified time intervals (e.g., 0, 1, 3, and 6 months).

  • Parameters to Evaluate: Assess for any changes in physical appearance, pH, viscosity, drug content, and droplet size.[10][11][12]

  • Data Analysis: Evaluate the data to establish the stability profile and determine the shelf-life of the product.

Cytotoxicity Assay

Cytotoxicity testing is performed to ensure the safety of the formulation on skin cells.

Protocol: MTT Assay on Human Keratinocytes (HaCaT cells)

  • Cell Culture: Culture HaCaT cells in a suitable medium until they reach 80-90% confluency.

  • Treatment: Seed the cells in a 96-well plate and treat with different concentrations of the nanoemulgel formulation and a placebo (formulation without the active).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Proposed Anti-Inflammatory Signaling Pathway

Flavonoid glycosides are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While the specific mechanisms of 2''-O-beta-L-galactopyranosylorientin in skin cells require further investigation, a plausible pathway based on the action of similar flavonoids is the inhibition of the MAPK and NF-κB signaling pathways.[13][14]

G cluster_0 Inflammatory Stimulus (e.g., UV, Pathogens) cluster_1 Cellular Signaling cluster_2 Active Compound cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines COX2 COX-2 MAPK->COX2 NFkB->Cytokines NFkB->COX2 Active 2''-O-beta-L-galactopyranosylorientin Active->MAPK Inhibition Active->NFkB Inhibition

Caption: Proposed anti-inflammatory mechanism of 2''-O-beta-L-galactopyranosylorientin in skin cells.

This proposed mechanism suggests that 2''-O-beta-L-galactopyranosylorientin may inhibit the activation of the MAPK and NF-κB pathways, leading to a downstream reduction in the production of pro-inflammatory mediators such as cytokines and COX-2.[13] This, in turn, helps to alleviate the inflammatory response in the skin.

Conclusion

The development of a topical formulation of 2''-O-beta-L-galactopyranosylorientin, such as a nanoemulgel, holds significant promise for the management of inflammatory skin conditions. The protocols outlined in this document provide a comprehensive framework for the formulation, characterization, and evaluation of such a delivery system. Further research, including in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this natural compound in dermatology.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of 2''-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is 2''-O-beta-L-galactopyranosylorientin and why is its aqueous solubility a concern?

A1: 2''-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside, a natural product isolated from plants like Trollius chinensis Bunge.[1] Like many flavonoids, its therapeutic potential can be limited by low aqueous solubility, which can affect its bioavailability and the ability to formulate it into aqueous dosage forms for research and clinical applications. While its parent compound, orientin, is described as water-soluble, enhancing the solubility of its derivatives is often necessary for optimal performance in biological systems.[1][2]

Q2: What is the baseline aqueous solubility of 2''-O-beta-L-galactopyranosylorientin?

Q3: What are the common strategies for improving the aqueous solubility of flavonoid glycosides like 2''-O-beta-L-galactopyranosylorientin?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble flavonoids. These include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the flavonoid molecule within the hydrophobic cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent to increase solubility.

Q4: Are there any known solubility data for 2''-O-beta-L-galactopyranosylorientin in organic solvents or co-solvent systems?

A4: Yes, some solubility data is available from commercial suppliers. For example, 2''-O-beta-L-galactopyranosylorientin has been reported to have a solubility of:

  • 27.5 mg/mL in Dimethyl Sulfoxide (DMSO).

  • 2 mg/mL in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

It is important to note that sonication may be required to achieve these solubilities.

Troubleshooting Guides

Problem 1: Low Yield or Inefficient Solubilization
Possible Cause Troubleshooting Steps
Inaccurate baseline solubility measurement. Ensure you have an accurate and reproducible measurement of the intrinsic aqueous solubility of your compound using the Shake-Flask Method (see Experimental Protocols). This is your baseline for evaluating enhancement techniques.
Suboptimal parameters for the chosen enhancement technique. Systematically optimize the parameters of your chosen method. For example, screen different types of cyclodextrins or polymers, vary the drug-to-carrier ratio, and adjust process parameters like temperature and stirring speed.
Degradation of the compound during the process. Flavonoids can be sensitive to heat, light, and pH. Protect your compound from light and consider using milder conditions. Analyze the final product using HPLC to check for degradation products.
Incorrect solvent selection for processing. Ensure the solvent used in methods like solvent evaporation or nanoprecipitation is appropriate for both the flavonoid and the carrier and is effectively removed in the final step.
Problem 2: Precipitation of the Compound from the Aqueous Solution
Possible Cause Troubleshooting Steps
Supersaturation and subsequent crystallization. This is common with amorphous solid dispersions. Incorporate a precipitation inhibitor into your formulation. For cyclodextrin complexes, ensure you are not exceeding the complexation capacity of the cyclodextrin.
"Solvent-shifting" when diluting a stock solution. When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the compound may precipitate. Add the stock solution slowly to the aqueous phase while vigorously stirring or vortexing. Consider preparing a more dilute stock solution.
pH of the aqueous medium. The solubility of flavonoids can be pH-dependent. Determine the pH-solubility profile of your compound and adjust the pH of the aqueous medium accordingly, if compatible with your experimental design.
Temperature fluctuations. Changes in temperature can affect solubility and lead to precipitation. Ensure all solutions are maintained at a constant and appropriate temperature.

Quantitative Data on Solubility Enhancement of Flavonoids

FlavonoidEnhancement TechniqueCarrier/SystemFold Increase in Aqueous Solubility
MyricetinCyclodextrin ComplexationDimeric β-Cyclodextrin33.6
QuercetinCyclodextrin ComplexationDimeric β-Cyclodextrin12.4
KaempferolCyclodextrin ComplexationDimeric β-Cyclodextrin10.5
NaringeninSolid DispersionPolyvinylpyrrolidone (B124986) (PVP)Achieved 100% release at pH 6.8
HesperetinSolid DispersionPolyvinylpyrrolidone (PVP)Achieved 100% release at pH 6.8
QuercetinNanosuspensionTandem nano-precipitation and high-pressure homogenization~70

Experimental Protocols

Shake-Flask Method for Determining Aqueous Solubility

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Shake_Flask_Method A Add excess compound to aqueous buffer in a vial B Seal vial and shake at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) C->D

Shake-Flask Method Workflow

Methodology:

  • Add an excess amount of 2''-O-beta-L-galactopyranosylorientin to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Cyclodextrin Complexation

This protocol describes the preparation of a flavonoid-cyclodextrin inclusion complex using the co-precipitation method.

Cyclodextrin_Complexation A Dissolve cyclodextrin (e.g., HP-β-CD) in water B Add a solution of the flavonoid in a minimal amount of organic solvent (e.g., ethanol) to the cyclodextrin solution A->B C Stir the mixture for 24-72 hours at a controlled temperature B->C D Remove the organic solvent under reduced pressure C->D E Lyophilize (freeze-dry) the aqueous solution to obtain the solid complex D->E F Characterize the complex (e.g., DSC, FTIR, NMR) and determine its solubility E->F

Cyclodextrin Complexation Workflow

Methodology:

  • Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in purified water with stirring.

  • In a separate container, dissolve 2''-O-beta-L-galactopyranosylorientin in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the flavonoid solution to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours) to allow for complex formation.

  • If an organic solvent was used, remove it by evaporation under reduced pressure.

  • Freeze the resulting aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.

  • Characterize the formation of the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Determine the aqueous solubility of the complex using the shake-flask method.

Solid Dispersion by Solvent Evaporation

This method involves dissolving both the compound and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.

Solid_Dispersion A Dissolve both the flavonoid and a hydrophilic polymer (e.g., PVP, HPMC) in a common organic solvent B Evaporate the solvent using a rotary evaporator to form a thin film A->B C Further dry the film under vacuum to remove residual solvent B->C D Scrape, pulverize, and sieve the solid dispersion to obtain a fine powder C->D E Characterize the solid dispersion (e.g., XRD, DSC) and evaluate its dissolution rate D->E

Solid Dispersion (Solvent Evaporation) Workflow

Methodology:

  • Select a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC)).

  • Dissolve both 2''-O-beta-L-galactopyranosylorientin and the polymer in a suitable common solvent (e.g., ethanol, methanol, or a mixture) at a predetermined ratio.

  • Evaporate the solvent using a rotary evaporator to form a thin film on the inside of the flask.

  • Dry the film further in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then sieve it to obtain a uniform particle size.

  • Characterize the solid dispersion to confirm the amorphous state of the compound using X-ray Diffraction (XRD) and DSC.

  • Evaluate the dissolution rate of the solid dispersion compared to the pure compound.

Nanosuspension by Nanoprecipitation

This technique involves the precipitation of the compound from a solution in a controlled manner to form nanoparticles.

Nanosuspension A Dissolve the flavonoid in a water-miscible organic solvent (the 'solvent phase') B Dissolve a stabilizer (e.g., a surfactant or polymer) in water (the 'anti-solvent phase') A->B C Inject the solvent phase into the anti-solvent phase under high stirring or sonication A->C B->C D Remove the organic solvent by evaporation under reduced pressure C->D E Characterize the nanosuspension (particle size, zeta potential) and determine its saturation solubility D->E

Nanosuspension (Nanoprecipitation) Workflow

Methodology:

  • Dissolve 2''-O-beta-L-galactopyranosylorientin in a suitable water-miscible organic solvent (e.g., acetone, ethanol). This is the solvent phase.

  • In a separate container, dissolve a stabilizer (e.g., Poloxamer 188, Tween 80, or HPMC) in purified water. This is the anti-solvent phase.

  • Inject the solvent phase into the anti-solvent phase under high-speed homogenization or probe sonication. The rapid mixing causes the compound to precipitate as nanoparticles.

  • Remove the organic solvent from the resulting suspension by evaporation under reduced pressure.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Determine the saturation solubility of the nanosuspension by centrifuging the suspension, filtering the supernatant, and quantifying the dissolved drug concentration.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of 2''-O-beta-L-galactopyranosylorientin.

I. Frequently Asked Questions (FAQs)

Q1: What is 2''-O-beta-L-galactopyranosylorientin and why is its oral bioavailability a concern?

A1: 2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally found in plants like Trollius chinensis. It has demonstrated potential anti-inflammatory activities. However, like many flavonoid glycosides, it exhibits poor oral bioavailability, which limits its therapeutic efficacy when administered orally. This means that only a small fraction of the ingested compound reaches the systemic circulation to exert its pharmacological effects.

Q2: What are the primary known causes for the poor oral bioavailability of 2''-O-beta-L-galactopyranosylorientin?

A2: The primary reasons for the poor oral bioavailability of this compound are:

  • Low Intestinal Permeability: Studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have shown that 2''-O-beta-L-galactopyranosylorientin has low permeability.[1][2]

  • Efflux Transporter Activity: The compound has been identified as a substrate for the Multidrug Resistance-Associated Protein 2 (MRP2) efflux transporter.[1][3] This transporter actively pumps the compound out of intestinal cells back into the gut lumen, reducing its net absorption.

Q3: Are there any known successful formulation strategies to specifically improve the oral bioavailability of 2''-O-beta-L-galactopyranosylorientin?

A3: Currently, there is a lack of published studies detailing specific formulation strategies that have been successfully applied to and quantified for 2''-O-beta-L-galactopyranosylorientin to improve its oral bioavailability. However, general strategies for improving the oral absorption of poorly permeable flavonoids are well-established and can be applied as a starting point for your research.

Q4: What general formulation strategies can I explore to enhance the oral bioavailability of this compound?

A4: Based on established methods for other poorly bioavailable flavonoids, you can investigate the following approaches:

  • Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.

  • Liposomal formulations: Liposomes can improve the solubility and permeability of encapsulated compounds.

  • Solid dispersions: Creating a solid dispersion with a hydrophilic carrier can improve the dissolution rate and solubility of the compound.

  • Co-administration with MRP2 inhibitors: While not a formulation strategy per se, co-administering a known MRP2 inhibitor could potentially increase the absorption of 2''-O-beta-L-galactopyranosylorientin. However, this approach requires careful investigation of potential drug-drug interactions.

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments aimed at evaluating and improving the oral bioavailability of 2''-O-beta-L-galactopyranosylorientin.

Issue 1: Low and variable permeability observed in Caco-2 cell assays.

  • Possible Cause 1: Poor aqueous solubility of the compound.

    • Troubleshooting:

      • Ensure the compound is fully dissolved in the transport medium. The use of a co-solvent like DMSO (typically ≤1%) is acceptable, but its final concentration should be carefully controlled and consistent across experiments.

      • Consider using a solubility-enhancing excipient in your formulation if testing a specific delivery system.

  • Possible Cause 2: Active efflux by MRP2 transporters.

    • Troubleshooting:

      • Conduct bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio significantly greater than 1 suggests active efflux.

      • Perform the transport study in the presence of a known MRP2 inhibitor (e.g., MK-571) to confirm if the efflux is MRP2-mediated. A significant increase in apical-to-basolateral transport in the presence of the inhibitor would confirm this.

Issue 2: Inconsistent or unexpectedly low plasma concentrations in animal pharmacokinetic studies after oral administration.

  • Possible Cause 1: Inadequate formulation for in vivo delivery.

    • Troubleshooting:

      • For preclinical studies, ensure the vehicle used for oral gavage is appropriate and consistent. A common vehicle for poorly soluble compounds is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution containing co-solvents such as PEG 400 and Tween 80.

      • If using a formulated product (e.g., nanoparticles, liposomes), ensure its stability in the gastrointestinal environment.

  • Possible Cause 2: Rapid metabolism (first-pass effect).

    • Troubleshooting:

      • While not explicitly documented for this compound, flavonoids can undergo significant first-pass metabolism in the gut wall and liver.

      • Analyze plasma samples for potential metabolites in addition to the parent compound.

      • Consider performing an intravenous administration study to determine the absolute bioavailability and clearance rate, which can help differentiate between poor absorption and rapid metabolism.

  • Possible Cause 3: Issues with the oral gavage procedure.

    • Troubleshooting:

      • Ensure that the oral gavage technique is performed correctly by trained personnel to avoid accidental administration into the lungs.

      • Verify the administered dose and volume.

III. Data Presentation

Table 1: In Vitro Permeability Data for 2''-O-beta-L-galactopyranosylorientin

ParameterValueCell ModelReference
Apparent Permeability Coefficient (Papp)10-5 cm/s levelCaco-2[4]

Note: This value indicates low permeability.

IV. Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol outlines the general steps to assess the intestinal permeability of 2''-O-beta-L-galactopyranosylorientin.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 104 cells/cm2.

  • Culture for 19-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm2.

  • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The transport rate should be less than 1% per hour.

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • For Apical to Basolateral (A-B) Transport: Add the test compound solution (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the donor chamber.

4. Sample Analysis:

  • Quantify the concentration of 2''-O-beta-L-galactopyranosylorientin in the collected samples using a validated analytical method such as LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol provides a general guideline for conducting a pharmacokinetic study in rats. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Animals:

  • Use adult male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight (with free access to water) before oral administration.

2. Formulation Preparation:

  • Prepare the 2''-O-beta-L-galactopyranosylorientin formulation for oral administration. For a simple suspension, the compound can be suspended in 0.5% CMC in water. For a solution, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be considered.[5]

  • For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle such as saline with a co-solvent if necessary.

3. Drug Administration:

  • Oral (PO) Group: Administer the formulation to the rats via oral gavage at a specific dose.

  • Intravenous (IV) Group: Administer the solution via the tail vein at a lower dose compared to the oral dose.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

5. Sample Analysis:

  • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 2''-O-beta-L-galactopyranosylorientin in rat plasma.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

V. Mandatory Visualizations

G cluster_gut Gastrointestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Systemic Circulation Compound 2''-O-beta-L-galactopyranosylorientin Compound_in_cell Compound Compound->Compound_in_cell Passive Diffusion (Low Permeability) MRP2 MRP2 Transporter Compound_in_cell->MRP2 Absorbed_Compound Absorbed Compound Compound_in_cell->Absorbed_Compound Absorption MRP2->Compound Efflux G start Start formulation Prepare Formulation (e.g., Nanoparticles, Liposomes) start->formulation oral_admin Oral Administration to Animal Model (e.g., Rat) formulation->oral_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Calculate Oral Bioavailability pk_analysis->bioavailability end End bioavailability->end

References

2''-O-beta-L-galactopyranosylorientin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2''-O-beta-L-galactopyranosylorientin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is 2''-O-beta-L-galactopyranosylorientin and why is its stability a concern?

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in plants such as Trollius chinensis.[1] Like many flavonoids, it possesses anti-inflammatory and antioxidant properties, making it a compound of interest for research.[1] However, flavonoids can be unstable in aqueous solutions like cell culture media, potentially degrading and leading to inaccurate or inconsistent experimental results.[2] The stability is influenced by the compound's chemical structure; a higher number of hydroxyl groups can promote degradation, whereas sugar moieties (glycosylation) may offer protection.[3]

Q2: What are the primary factors that can cause 2''-O-beta-L-galactopyranosylorientin to degrade in my cell culture medium?

The stability of flavonoids in solution is highly dependent on environmental conditions. Key factors include:

  • pH: The pH of the cell culture medium is critical. Alkaline conditions, in particular, can accelerate the degradation of many flavonoids.[2]

  • Temperature: Elevated temperatures, such as the standard 37°C in an incubator, can increase the rate of chemical degradation over time.[2][4]

  • Light Exposure: Exposure to both UV and visible light can induce photodegradation.[2]

  • Oxidation: Flavonoids are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen and certain metal ions in the medium.[2]

  • Enzymatic Activity: If using a medium supplemented with serum, enzymes present in the serum could potentially metabolize the compound.

Q3: How should I prepare and store stock solutions of 2''-O-beta-L-galactopyranosylorientin?

For optimal stability, stock solutions should be prepared in a suitable solvent like DMSO.[5] It is recommended to prepare high-concentration stock solutions, store them as single-use aliquots in tightly sealed vials at -20°C or -80°C, and protect them from light.[5][6] Whenever possible, you should prepare and use solutions on the same day.[6] If stored correctly in a lyophilized form, the chemical can be stable for several years; in a solvent at -80°C, it may be stable for up to a year.[1][5]

Q4: What are the potential degradation products of flavonoids like 2''-O-beta-L-galactopyranosylorientin?

The degradation of flavonoids often involves the opening of the heterocyclic C-ring, which separates the A and B rings.[7][8] This process can generate simpler phenolic derivatives and aromatic acids, such as hydroxybenzoic acid.[7] The specific degradation products for 2''-O-beta-L-galactopyranosylorientin in cell culture media have not been extensively documented in available literature, but the degradation pathway would likely follow this general pattern.

Troubleshooting Guide

Issue 1: I'm seeing inconsistent or no biological effect in my cell-based assays.

  • Possible Cause: The compound may be degrading in the cell culture medium before or during the experiment. The active concentration could be significantly lower than intended.

  • Troubleshooting Steps:

    • Conduct a Stability Test: Perform a time-course experiment to determine the stability of the compound in your specific cell culture medium at 37°C. (See Experimental Protocol below).

    • Minimize Incubation Time: If the compound is found to be unstable, design experiments with the shortest possible incubation times.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment. Do not use previously diluted or stored media containing the compound.[6]

    • Control for Degradation Products: Consider that any observed biological effects (or lack thereof) could be due to the degradation products rather than the parent compound.

Issue 2: My quantitative analysis (e.g., HPLC) shows a lower concentration of the compound than expected.

  • Possible Cause: The compound may have degraded during sample preparation, storage, or the analytical process itself.

  • Troubleshooting Steps:

    • Optimize Sample Handling: Keep samples on ice and protect them from light during preparation. Use degassed solvents to minimize oxidation.[2]

    • Use Stabilizing Agents: For HPLC analysis, ensure the mobile phase is slightly acidic (e.g., containing 0.1% formic or acetic acid) to improve the stability of the flavonoid during the run.[2]

    • Check for Adsorption: Flavonoids can sometimes adsorb to plasticware or glassware. Using silanized glassware can help minimize this issue.[2]

    • Filter Sterilize: If storing aqueous solutions, filter sterilization can prevent microbial contamination that might contribute to degradation.[2]

Data Presentation

Table 1: Summary of Factors Influencing Flavonoid Stability

FactorEffect on StabilityMitigation StrategyReference
pH Decreased stability in neutral to alkaline conditions.Use a slightly acidic buffer if compatible with the experiment; minimize time in alkaline media.[2]
Temperature Higher temperatures accelerate degradation.Store stock solutions at -20°C or -80°C. Minimize heating during sample preparation.[2][9]
Light UV and visible light can cause photodegradation.Store solutions in amber vials or wrap containers in foil. Work in a low-light environment.[2]
Oxygen Promotes oxidative degradation.Use degassed solvents for sample preparation; store solutions under an inert atmosphere (e.g., nitrogen).[2]
Metal Ions Certain metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze degradation.Use high-purity water and reagents. Consider adding a chelating agent like EDTA if appropriate.[2]
Glycosylation The sugar moiety can protect the flavonoid structure from degradation.N/A (inherent structural feature)[3]

Table 2: Illustrative Example of Stability Data for 2''-O-beta-L-galactopyranosylorientin in DMEM at 37°C

This table is a hypothetical example to demonstrate how stability data would be presented. Actual stability should be determined experimentally.

Time (hours)Concentration (µM)Percent Remaining (%)
050.0100
248.597
644.088
1237.575
2428.056
4815.030

Experimental Protocols

Protocol: Assessing the Stability of 2''-O-beta-L-galactopyranosylorientin in Cell Culture Media via HPLC

This protocol outlines a method to quantify the degradation of the compound over time in a specific cell culture medium.

  • Preparation of Standard Solutions:

    • Prepare a 10 mM stock solution of 2''-O-beta-L-galactopyranosylorientin in DMSO.

    • Create a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in the mobile phase to generate a standard curve.

  • Incubation:

    • Spike the test cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 50 µM 2''-O-beta-L-galactopyranosylorientin. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

    • Aliquot the medium into sterile, sealed tubes and place them in a 37°C incubator, protected from light.

    • Prepare a control sample by spiking the compound into the medium and immediately proceeding to step 3 (this is the T=0 time point).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one aliquot from the incubator.

    • Immediately add an equal volume of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

    • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis (RP-HPLC):

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample into an HPLC system equipped with a C18 column.[10]

    • Example HPLC Conditions:

      • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[10]

      • Mobile Phase A: Water with 0.1% formic acid.[2]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

      • Gradient: A linear gradient, for example, starting at 10% B, increasing to 60% B over 20 minutes.[11]

      • Flow Rate: 1.0 mL/min.[12]

      • Detection: UV-Vis Diode Array Detector (DAD) at a wavelength appropriate for the compound (e.g., 270-360 nm).[10]

      • Column Temperature: 25°C.[13]

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of 2''-O-beta-L-galactopyranosylorientin remaining at each time point.

    • Calculate the percentage remaining relative to the T=0 sample and plot the results to visualize the degradation kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (Compound in DMSO) prep_media Spike Compound into Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C (Protected from Light) prep_media->incubate time_points Sample at Time Points (e.g., 0, 2, 6, 12, 24h) incubate->time_points precipitate Protein Precipitation (Cold Acetonitrile) time_points->precipitate centrifuge Centrifuge to Clarify Supernatant precipitate->centrifuge hplc Analyze Supernatant by RP-HPLC centrifuge->hplc quantify Quantify Concentration using Standard Curve hplc->quantify plot Plot % Remaining vs. Time quantify->plot nfkb_pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNFα, IL-1) receptor Receptor stimulus->receptor ikk_complex IKK Complex (IKKα/β/γ) receptor->ikk_complex Activates ikb_p P ikk_complex->ikb_p ikb IκBα ikb_ub Ub ikb->ikb_ub nfkb p50/p65 (NF-κB) nucleus Nucleus proteasome Proteasomal Degradation nfkb_nuc p50/p65 gene Target Gene Transcription (e.g., IL-6, TNFα) nfkb_nuc->gene compound Orientin (Aglycone) compound->ikk_complex Inhibits ikb_p->ikb Phosphorylates ikb_ub->proteasome Ubiquitination ikb_ub->nfkb_nuc Translocation

References

Technical Support Center: Optimizing 2''-O-beta-L-galactopyranosylorientin Extraction from Lophatherum gracile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2''-O-beta-L-galactopyranosylorientin from Lophatherum gracile.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the extraction yield of flavonoid glycosides from Lophatherum gracile?

A1: The extraction yield of flavonoid glycosides, including 2''-O-beta-L-galactopyranosylorientin, is primarily influenced by several factors. These include the choice of solvent and its concentration, the particle size of the plant material, the extraction time, temperature, and the extraction method employed (e.g., maceration, ultrasound-assisted extraction).[1][2]

Q2: Which solvent system is most effective for extracting 2''-O-beta-L-galactopyranosylorientin?

A2: Aqueous ethanol (B145695) solutions are commonly used for the extraction of flavonoid glycosides.[3][4][5] For Lophatherum gracile, an ethanol concentration of around 50% has been shown to be effective for extracting total flavonoids.[4] It is recommended to perform preliminary experiments to determine the optimal ethanol concentration for maximizing the yield of 2''-O-beta-L-galactopyranosylorientin.

Q3: How does the particle size of Lophatherum gracile affect extraction efficiency?

A3: Reducing the particle size of the plant material increases the surface area available for solvent contact, which generally enhances extraction efficiency.[6] For Lophatherum gracile, a particle size of 60–80 mesh has been found to be optimal for the extraction of total flavonoids.[4] Grinding the dried plant material to a fine powder is a crucial preparatory step.

Q4: What is the recommended extraction time for maximizing the yield?

A4: The optimal extraction time depends on the extraction method and other parameters. For ultrasound-assisted extraction (UAE) of flavonoids from Lophatherum gracile, an extraction time of around 30 minutes has been suggested.[4] Prolonged extraction times do not always lead to higher yields and can sometimes result in the degradation of the target compound.[7]

Q5: Can ultrasound-assisted extraction (UAE) improve the yield of 2''-O-beta-L-galactopyranosylorientin?

A5: Yes, ultrasound-assisted extraction is a modern technique that can significantly improve the extraction efficiency of flavonoids by disrupting plant cell walls and enhancing mass transfer.[8] Studies on Lophatherum gracile have shown that UAE can lead to higher yields of total flavonoids compared to conventional methods.[9] Key parameters to optimize for UAE include ultrasonic frequency and power.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 2''-O-beta-L-galactopyranosylorientin - Inappropriate solvent concentration- Suboptimal particle size- Insufficient extraction time- Ineffective extraction method- Optimize the ethanol concentration, starting with a range of 30-70%.[4][5]- Ensure the plant material is finely ground to a particle size of 60-80 mesh.[4]- Experiment with different extraction times (e.g., 20, 30, 40 minutes) for your specific method.- Consider using ultrasound-assisted extraction (UAE) to enhance efficiency.[9]
Inconsistent Extraction Results - Variation in raw material- Inconsistent experimental conditions- Ensure the Lophatherum gracile raw material is from a consistent source and stored properly.- Maintain precise control over all extraction parameters, including temperature, solvent-to-solid ratio, and ultrasonic power.
Degradation of Target Compound - Excessive extraction temperature- Prolonged exposure to heat or light- For temperature-sensitive compounds, consider using extraction methods that operate at lower temperatures.- If using heat, perform optimization studies to find the ideal temperature that maximizes yield without causing degradation. High temperatures can lead to the degradation of flavonoids.[7]- Protect extracts from direct light and store them at low temperatures.
Co-extraction of a High Amount of Impurities - Non-selective solvent system- Inappropriate extraction conditions- Adjust the polarity of the extraction solvent. A 50% ethanol solution is a good starting point for flavonoid glycosides from Lophatherum gracile.[4]- Subsequent purification steps, such as solid-phase extraction (SPE) or column chromatography, may be necessary to remove impurities.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 2''-O-beta-L-galactopyranosylorientin

This protocol is based on optimized parameters for total flavonoid extraction from Lophatherum gracile.[4]

1. Sample Preparation:

  • Dry the aerial parts of Lophatherum gracile at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Grind the dried plant material into a fine powder and sieve to obtain a particle size of 60-80 mesh.

2. Extraction:

  • Accurately weigh 1.0 g of the powdered plant material and place it in a suitable extraction vessel.

  • Add 20 mL of 50% (v/v) ethanol-water solution (solid-to-liquid ratio of 1:20 g/mL).

  • Place the vessel in an ultrasonic bath with a frequency of 25 kHz and a power of 300 W.[4]

  • Perform the extraction for 30 minutes at a controlled temperature (e.g., 30°C).

  • After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

  • Collect the supernatant and, if necessary, perform repeated extractions on the residue to maximize yield.

3. Analysis:

  • Analyze the extracted solution for the content of 2''-O-beta-L-galactopyranosylorientin using a validated High-Performance Liquid Chromatography (HPLC) method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general protocol for the analysis of flavonoids and should be optimized for 2''-O-beta-L-galactopyranosylorientin.

1. Instrumentation:

  • A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and 0.05% acetic acid in water has been used for the separation of flavonoids in Lophatherum gracile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids typically have absorption maxima between 250-280 nm and 300-400 nm.[10] A wavelength of 340 nm has been used for similar compounds.

  • Column Temperature: 25°C.

3. Sample Preparation:

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

4. Quantification:

  • Prepare a calibration curve using a certified reference standard of 2''-O-beta-L-galactopyranosylorientin to quantify the amount in the extract.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification raw_material Lophatherum gracile drying Drying raw_material->drying grinding Grinding & Sieving drying->grinding extraction Ultrasound-Assisted Extraction grinding->extraction parameters Parameters: - Solvent: 50% Ethanol - Ratio: 1:20 g/mL - Time: 30 min - Frequency: 25 kHz - Power: 300 W extraction->parameters centrifugation Centrifugation extraction->centrifugation hplc HPLC Analysis centrifugation->hplc purification Purification (Optional) hplc->purification

Caption: Workflow for the extraction and analysis of 2''-O-beta-L-galactopyranosylorientin.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_method Method Enhancement start Low Extraction Yield solvent Optimize Solvent (30-70% Ethanol) start->solvent particle_size Optimize Particle Size (60-80 mesh) start->particle_size time Optimize Extraction Time (20-40 min) start->time use_uae Implement UAE start->use_uae end Improved Yield solvent->end particle_size->end time->end optimize_uae Optimize UAE Parameters (Frequency, Power) use_uae->optimize_uae optimize_uae->end

Caption: Troubleshooting logic for addressing low extraction yield.

References

Troubleshooting 2''-O-beta-L-galactopyranosylorientin peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reverse-Phase HPLC Analysis

Topic: Troubleshooting Peak Tailing for 2''-O-beta-L-galactopyranosylorientin

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of the flavonoid glycoside 2''-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a complex flavonoid glycoside like 2''-O-beta-L-galactopyranosylorientin in RP-HPLC?

Peak tailing for 2''-O-beta-L-galactopyranosylorientin, a large polar molecule, is most often the result of secondary chemical interactions within the analytical column.[1][2][3] However, physical and system-related issues can also be responsible.

The most common causes are:

  • Secondary Silanol (B1196071) Interactions: This is the leading cause. The surface of standard silica-based C18 columns contains unreacted, accessible silanol groups (-Si-OH).[4][5] The numerous polar hydroxyl groups on the flavonoid can form strong hydrogen bonds with these active sites. This creates a secondary, non-hydrophobic retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail".[6][7]

  • Improper Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte's phenolic hydroxyls (which are weakly acidic) and the column's silanol groups.[8][9] If the pH is not low enough, a fraction of the silanol groups will be ionized (deprotonated, -SiO⁻), making them highly interactive with the analyte.[4][6]

  • Column Issues: Physical problems such as a partially blocked inlet frit, contamination from sample matrix, or the formation of a void at the head of the column can disrupt the sample band's flow path and cause peak distortion.[7][10]

  • System and Method Issues: Factors outside the column, such as excessive extra-column volume (long or wide tubing), column overload from injecting too concentrated a sample, or using a sample solvent stronger than the mobile phase, can also lead to peak tailing.[8][10][11]

Diagram 1: Root Causes of Peak Tailing main Peak Tailing sub1 Chemical Interactions (Most Common) main->sub1 sub2 Column Hardware Issues main->sub2 sub3 System & Method Parameters main->sub3 cause1a Secondary Silanol Interactions sub1->cause1a cause1b Incorrect Mobile Phase pH sub1->cause1b cause1c Metal Contamination in Silica (B1680970) sub1->cause1c cause2a Column Void or Bed Deformation sub2->cause2a cause2b Blocked Inlet Frit sub2->cause2b cause2c Column Contamination sub2->cause2c cause3a Column Overload sub3->cause3a cause3b Extra-Column Volume sub3->cause3b cause3c Sample Solvent Mismatch sub3->cause3c

Diagram 1: Root Causes of Peak Tailing
Q2: How does the mobile phase pH affect the peak shape, and what is the recommended approach to optimization?

Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like flavonoid glycosides. The goal is to suppress the ionization of residual silanol groups on the stationary phase, which minimizes the unwanted secondary interactions.[12]

  • Mechanism of Action: Residual silanol groups are acidic and become ionized (deprotonated) at moderate pH levels (typically pH > 3.5).[6] By lowering the mobile phase pH to 3.0 or below, these groups remain fully protonated (-Si-OH), rendering them much less reactive and significantly reducing peak tailing.[4][13]

  • Recommended Additives: Using an acidic modifier in the aqueous portion of the mobile phase is standard practice. These additives are effective at low concentrations and are generally mass spectrometry compatible.

The following table illustrates the expected improvement in peak shape (as measured by the USP Tailing Factor or Asymmetry Factor, As) as the mobile phase pH is lowered. An ideal peak has an As of 1.0.

Mobile Phase pHAqueous ComponentExpected AsPeak Shape Observation
7.0Deionized Water> 2.0Severe tailing due to strong interaction with ionized silanol groups.[6]
4.510 mM Ammonium Acetate1.6 - 1.9Moderate tailing; silanol groups are partially ionized.
3.00.1% Formic Acid in Water1.2 - 1.4Significant improvement; most silanol activity is suppressed.[13]
2.70.1% Phosphoric Acid or 0.05% TFA in Water1.0 - 1.2Optimal symmetry; silanol ionization is effectively eliminated.[14][15]

This protocol describes the preparation of 1 liter of a standard mobile phase (Aqueous-Organic) with an acidic modifier to improve peak shape.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Formic acid (≥98% purity)

  • 1 L graduated cylinder

  • 1 L sterile, filtered mobile phase bottle

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Measure Aqueous Phase: Pour approximately 900 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Add Acid Modifier: Using a micropipette, add 1.0 mL of formic acid to the water. This creates a 0.1% (v/v) solution.

  • Adjust to Final Volume: Add HPLC-grade water to reach the 1000 mL mark.

  • Mix and Degas: Transfer the solution to a mobile phase bottle, cap it, and invert several times to mix thoroughly. Degas the solution using sonication for 15-20 minutes or by vacuum filtration.

  • Label: Clearly label the bottle as "Mobile Phase A: 0.1% Formic Acid in Water".

  • System Setup: Use this as the aqueous component (Mobile Phase A) in your HPLC gradient method with an appropriate organic solvent (Mobile Phase B, e.g., Acetonitrile).

Q3: Can the choice of HPLC column influence peak tailing for this compound?

Absolutely. Modern HPLC columns are designed specifically to minimize the issues that cause peak tailing. If mobile phase optimization is insufficient, selecting a more suitable column is the next logical step.

  • High-Purity Silica (Type B): Modern columns are packed with high-purity, metal-free Type B silica. These columns have fewer acidic silanol groups and lower metal content, which reduces opportunities for secondary interactions and improves peak shape for polar compounds.[4]

  • End-Capping: Most modern C18 columns are "end-capped." After the C18 chains are bonded to the silica, the column is treated with a smaller silanizing reagent (like trimethylsilyl (B98337) chloride) to block many of the remaining free silanol groups.[6][13] This makes the surface more inert and dramatically improves peak symmetry.

  • Alternative Chemistries: For particularly challenging separations, columns with polar-embedded or sterically-protected stationary phases can provide alternative selectivity and shield the analyte from the silica surface, further reducing tailing.[8]

Column TypeKey FeatureSuitability for 2''-O-beta-L-galactopyranosylorientinExpected Performance
"Classic" Type A Silica C18Older, higher metal content, many free silanols.PoorProne to severe peak tailing without significant mobile phase modification.[4]
High-Purity, End-Capped C18 Industry standard; low silanol activity. Excellent Provides sharp, symmetrical peaks, especially with an acidified mobile phase. [13]
Polar-Embedded PhaseIncorporates a polar group (e.g., amide) into the alkyl chain.Very GoodOffers alternative selectivity and good peak shape by shielding silanol groups.[8]
Hybrid Silica (e.g., BEH)Silica-organic hybrid particles.ExcellentProvides improved pH stability and reduced silanol activity for sharp peaks.[4]
Q4: What is a systematic workflow for troubleshooting this peak tailing problem?

A systematic approach ensures that the most likely and easiest-to-fix problems are addressed first, saving time and resources. Start with the mobile phase and method parameters before moving to hardware inspection.

Diagram 2: Systematic Troubleshooting Workflow start Observe Peak Tailing (As > 1.2) p1_check_ph Q: Is mobile phase pH ≤ 3.0? start->p1_check_ph p1_adjust_ph Action: Add 0.1% Formic Acid to aqueous phase. Re-run. p1_check_ph->p1_adjust_ph No p1_check_overload Q: Is peak shape improved? p1_check_ph->p1_check_overload Yes p1_adjust_ph->p1_check_overload p1_dilute Action: Dilute sample 10-fold. Re-inject. p1_check_overload->p1_dilute No, still tails end_good Problem Solved: Symmetrical Peak p1_check_overload->end_good Yes p1_check_solvent Q: Is sample solvent weaker than mobile phase? p1_dilute->p1_check_solvent p1_change_solvent Action: Re-dissolve sample in initial mobile phase. p1_check_solvent->p1_change_solvent No p2_check_guard Q: Is a guard column used? p1_check_solvent->p2_check_guard Yes p1_change_solvent->p2_check_guard p2_replace_guard Action: Replace guard column. Re-run. p2_check_guard->p2_replace_guard Yes p2_check_column Q: Is column old or known to be contaminated? p2_check_guard->p2_check_column No p2_replace_guard->p2_check_column p2_flush_col Action: Flush column with strong solvent (check mfg. guide). end_bad Persistent Tailing: Consider replacing analytical column. p2_flush_col->end_bad p2_check_column->p2_flush_col Yes p2_check_column->end_bad No

Diagram 2: Systematic Troubleshooting Workflow

References

Technical Support Center: Stability of 2''-O-beta-L-galactopyranosylorientin (GGO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2''-O-beta-L-galactopyranosylorientin (GGO) during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2''-O-beta-L-galactopyranosylorientin (GGO)?

A1: The degradation of GGO, a flavonoid C-glycoside, is primarily influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoid glycosides.[1][2][3]

  • pH: GGO is susceptible to degradation in both acidic and alkaline conditions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the flavonoid structure.

  • Hydrolysis: Although C-glycosides are generally more resistant to hydrolysis than O-glycosides, prolonged exposure to strong acidic or enzymatic conditions can lead to the cleavage of the glycosidic bond.

Q2: What are the recommended storage conditions for solid GGO?

A2: For long-term stability, solid GGO should be stored in a well-closed container, protected from light and air. Recommended storage temperatures are:

  • -20°C: For long-term storage, GGO powder is stable for up to three years.

  • Refrigerate or freeze: For general long-term storage, keeping the compound in a refrigerator or freezer is advised.[4]

Q3: How should I store solutions of GGO?

A3: Whenever possible, solutions of GGO should be prepared fresh on the day of use. If stock solutions are necessary, the following storage conditions are recommended:

  • -20°C: Store aliquots in tightly sealed vials for up to two weeks.[4]

  • -80°C: For longer-term storage of solutions in DMSO, -80°C is recommended for up to one year.[5]

Q4: Can I store GGO in an aqueous solution?

A4: Storing GGO in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis and microbial growth. If aqueous solutions are necessary, they should be prepared fresh and used immediately. The stability of flavonoids in aqueous solutions is highly dependent on pH.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of GGO potency in a stored solution. Improper storage temperature.Store stock solutions at -20°C for short-term (up to two weeks) or -80°C for long-term (up to one year) in an appropriate solvent like DMSO.[4][5] Avoid repeated freeze-thaw cycles by preparing aliquots.
Exposure to light.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Inappropriate solvent.Use aprotic solvents like DMSO for long-term storage. If aqueous buffers are required for experiments, prepare the solution fresh.
Appearance of unexpected peaks in HPLC analysis of a stored GGO sample. Degradation of GGO.The new peaks are likely degradation products. To identify the cause, perform a forced degradation study under controlled conditions (acid, base, oxidation, heat, light) and compare the chromatograms.
Contamination of the sample or HPLC system.Ensure proper cleaning and equilibration of the HPLC system. Use high-purity solvents and new vials for sample preparation.
Variability in experimental results using GGO. Inconsistent concentration of GGO due to degradation.Always use freshly prepared solutions or properly stored aliquots for experiments. Verify the concentration of GGO using a validated analytical method before use.
Interaction with other components in the experimental system.Evaluate the compatibility of GGO with other reagents and excipients in your formulation or assay.

Experimental Protocols

Stability-Indicating HPLC Method for GGO Analysis

Objective: To develop and validate an HPLC method to assess the stability of GGO.

Materials:

  • 2''-O-beta-L-galactopyranosylorientin (GGO) reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient can be optimized to achieve good separation. For example: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of GGO, a wavelength around 270 nm or 350 nm is typically suitable for flavonoids.

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways of GGO and to demonstrate the specificity of the stability-indicating HPLC method.

General Procedure: Prepare a solution of GGO (e.g., 1 mg/mL in a suitable solvent). Expose the solution to the following stress conditions. Samples should be analyzed by the validated HPLC method at appropriate time points.

Stress Condition Example Protocol
Acid Hydrolysis Mix GGO solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix GGO solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.
Oxidative Degradation Mix GGO solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Heat the GGO solution at 80°C for 48 hours in a controlled oven.
Photodegradation Expose the GGO solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

Data Presentation

The following tables summarize the expected stability of GGO under different storage conditions based on available data for the compound and related flavonoid glycosides.

Table 1: Recommended Storage Conditions for 2''-O-beta-L-galactopyranosylorientin (GGO)

Form Storage Temperature Duration Container Additional Notes
Solid (Lyophilized Powder)-20°CUp to 3 years[5]Tightly sealed, light-resistantKeep desiccated.
Solution in DMSO-20°CUp to 2 weeks[4]Tightly sealed vialsPrepare in aliquots to avoid freeze-thaw cycles.
Solution in DMSO-80°CUp to 1 year[5]Tightly sealed vialsPrepare in aliquots.

Table 2: Factors Influencing the Degradation of Flavonoid Glycosides (General Trends)

Factor Effect on Stability General Observations
Temperature Decreases stabilityDegradation rate increases with increasing temperature. Glycosylated flavonoids are generally more heat-stable than their aglycones.[1][2][3]
pH Decreases stability at acidic and alkaline pHFlavonoids are generally most stable in slightly acidic conditions.
Light Decreases stabilityExposure to UV and visible light can cause significant degradation.
Oxidizing Agents Decreases stabilityFlavonoids are susceptible to oxidation.

Visualizations

GGO_Degradation_Pathways GGO 2''-O-beta-L-galactopyranosylorientin (GGO) Hydrolysis Hydrolysis (Acid/Base/Enzyme) GGO->Hydrolysis Oxidation Oxidation (e.g., H2O2) GGO->Oxidation Photodegradation Photodegradation (UV/Visible Light) GGO->Photodegradation Thermal Thermal Stress GGO->Thermal Degradation_Products Degradation Products (e.g., Orientin, smaller phenolic compounds) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal->Degradation_Products

Caption: Potential degradation pathways of 2''-O-beta-L-galactopyranosylorientin.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare GGO Solution Acid Acidic (e.g., 0.1M HCl, 60°C) Prep->Acid Base Basic (e.g., 0.1M NaOH, RT) Prep->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (UV/Vis Light) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for conducting forced degradation studies of GGO.

References

How to minimize off-target effects of 2''-O-beta-L-galactopyranosylorientin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects when working with 2''-O-beta-L-galactopyranosylorientin in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is 2''-O-beta-L-galactopyranosylorientin and what is its primary known activity?

A1: 2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside found in plants such as Trollius chinensis. Its primary characterized activity is anti-inflammatory. It has been shown to decrease the production of inflammatory mediators like nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated immune cells, such as RAW 264.7 macrophages and microglia.[1]

Q2: What are the known cellular signaling pathways modulated by 2''-O-beta-L-galactopyranosylorientin?

A2: 2''-O-beta-L-galactopyranosylorientin has been demonstrated to exert its anti-inflammatory effects by modulating several key signaling pathways. It suppresses the activation of the pro-inflammatory NF-κB and ERK signaling pathways.[2] Additionally, it can activate the NRF2/HO-1 pathway, which is involved in the antioxidant response.[2]

Q3: What are the potential off-target effects of 2''-O-beta-L-galactopyranosylorientin in cellular assays?

A3: As a flavonoid, 2''-O-beta-L-galactopyranosylorientin has the potential for several off-target effects that are common to this class of compounds. These include:

  • Kinase Inhibition: Flavonoids can bind to the ATP-binding pocket of a wide range of kinases, leading to non-specific inhibition.

  • Assay Interference: The chemical structure of flavonoids can interfere with certain assay formats. This includes autofluorescence in fluorescence-based assays and interference with colorimetric assays like the MTT assay. They can also inhibit reporter enzymes such as luciferase.

  • Interaction with Membrane Transporters: 2''-O-beta-L-galactopyranosylorientin has been identified as a substrate for the Multidrug Resistance Protein 2 (MRP2), which could influence its intracellular concentration and potentially lead to interactions with other MRP2 substrates.

Q4: I am observing high background in my fluorescence-based assay. Could 2''-O-beta-L-galactopyranosylorientin be the cause?

A4: Yes, it is possible. Flavonoids can exhibit intrinsic fluorescence (autofluorescence), which can contribute to high background signal. It is crucial to run a compound-only control to determine the level of autofluorescence at the concentrations being tested.

Q5: My results are inconsistent between experiments. What could be the reason?

A5: In addition to typical experimental variability, inconsistent results with flavonoid compounds can be due to the formation of aggregates at higher concentrations. These aggregates can non-specifically inhibit proteins, leading to reproducible but artifactual results. It is recommended to assess the aggregation potential of the compound under your experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Altered Cell Viability Readings
Symptom Possible Cause Troubleshooting Steps
High toxicity in control cell lines.Potent, non-selective off-target effects.1. Perform a dose-response curve on both target and control cell lines to determine a therapeutic window. 2. Reduce the concentration of the compound to a range where on-target effects are observed with minimal cytotoxicity.
Conflicting results between colorimetric (e.g., MTT) and luminescence-based (e.g., CellTiter-Glo®) viability assays.Interference of the flavonoid structure with the reduction of chromogenic substrates in colorimetric assays.1. Switch to a luminescence-based viability assay that measures ATP levels (e.g., CellTiter-Glo®) for more reliable data. 2. If using a colorimetric assay is unavoidable, include a compound-only control to assess its ability to directly reduce the substrate.
Inconsistent cytotoxicity results between experiments.Compound purity issues or degradation.1. Verify the purity of your compound stock using methods like HPLC or mass spectrometry. 2. Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.
Issue 2: High Background or Signal Quenching in Fluorescence-Based Assays
Symptom Possible Cause Troubleshooting Steps
High background fluorescence in wells containing the compound.Autofluorescence of 2''-O-beta-L-galactopyranosylorientin.1. Run a "compound-only" control to quantify its intrinsic fluorescence. 2. Subtract the background fluorescence from the experimental wells. 3. If possible, use fluorophores that emit in the red or far-red spectrum to minimize interference.
Lower than expected fluorescence signal in treated wells.Quenching of the fluorescent signal by the compound.1. Perform a cell-free assay with your fluorescent probe and the compound to assess quenching. 2. If quenching is observed, consider alternative, non-fluorescent detection methods.
Issue 3: Suspected Non-Specific Inhibition or Off-Target Effects
Symptom Possible Cause Troubleshooting Steps
Inhibition observed in unrelated assays.Promiscuous inhibition due to compound aggregation.1. Visually inspect wells for any signs of precipitation. 2. Perform Dynamic Light Scattering (DLS) to detect aggregate formation at the concentrations used in your assay. 3. Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) in your assay buffer to disrupt aggregates.
Unexpected changes in cellular processes unrelated to the primary target.Off-target kinase inhibition or interaction with other cellular proteins.1. If a specific on-target is hypothesized, use a target-knockout or knockdown cell line as a negative control. 2. Consider performing a broad kinase screen to identify potential off-target kinases. 3. Since 2''-O-beta-L-galactopyranosylorientin is an MRP2 substrate, be mindful of potential interactions when co-administering other MRP2 substrates or inhibitors.

Quantitative Data Summary

Compound Assay Cell Line Reported Activity Reference
2''-O-beta-L-galactopyranosylorientinNO, IL-6, TNF-α ProductionRAW 264.7Decreased production at 100-200 µM[1]
2''-O-beta-L-galactopyranosylorientinNO, TNF-α ProductionBV-2 MicrogliaSignificant inhibition[2]

Experimental Protocols

Protocol 1: Assessment of Autofluorescence

Objective: To determine the intrinsic fluorescence of 2''-O-beta-L-galactopyranosylorientin.

Methodology:

  • Prepare serial dilutions of 2''-O-beta-L-galactopyranosylorientin in the assay buffer to be used in your experiment.

  • Dispense the dilutions into the wells of a microplate, including wells with buffer only as a blank.

  • Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths as your experimental assay.

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound to determine its autofluorescence at each concentration.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To assess the propensity of 2''-O-beta-L-galactopyranosylorientin to form aggregates.

Methodology:

  • Prepare solutions of 2''-O-beta-L-galactopyranosylorientin in your assay buffer at the concentrations to be used in your cellular assays.

  • Filter the samples through a 0.22 µm filter to remove dust.

  • Analyze the samples using a DLS instrument according to the manufacturer's instructions.

  • The presence of large particles with a high polydispersity index is indicative of aggregate formation.

Protocol 3: NF-κB Reporter Assay

Objective: To measure the effect of 2''-O-beta-L-galactopyranosylorientin on NF-κB transcriptional activity.

Methodology:

  • Culture cells containing an NF-κB-driven luciferase reporter gene in a 96-well plate.

  • Pre-treat the cells with various concentrations of 2''-O-beta-L-galactopyranosylorientin for a specified time.

  • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

  • After incubation, lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a luminometer. A decrease in luminescence in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activity.

  • Crucially, perform a parallel assay with a constitutively active luciferase reporter or a cell-free luciferase assay to rule out direct inhibition of luciferase by the compound.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK NFkB NF-κB TLR4->NFkB Inflammatory_Mediators Inflammatory Mediators (NO, IL-6, TNF-α) ERK->Inflammatory_Mediators NFkB->Inflammatory_Mediators NRF2 NRF2 HO1 HO-1 NRF2->HO1 Compound 2''-O-beta-L-galactopyranosylorientin Compound->ERK Compound->NFkB Compound->NRF2

Caption: Signaling pathway of 2''-O-beta-L-galactopyranosylorientin.

Experimental_Workflow cluster_planning Experiment Planning cluster_preliminary Preliminary Assays cluster_main Main Cellular Assay cluster_validation Validation Concentration Determine Concentration Range Purity Verify Compound Purity (HPLC/MS) Concentration->Purity Controls Select Appropriate Controls (Vehicle, Positive, Negative) Controls->Purity Autofluorescence Assess Autofluorescence Purity->Autofluorescence Aggregation Check for Aggregation (DLS) Autofluorescence->Aggregation Assay_Interference Test for Assay-Specific Interference (e.g., Luciferase Inhibition) Aggregation->Assay_Interference Cell_Treatment Treat Cells with Compound and Controls Assay_Interference->Cell_Treatment Data_Acquisition Acquire Data (e.g., Luminescence, Western Blot) Cell_Treatment->Data_Acquisition Orthogonal_Assay Confirm with Orthogonal Assay Data_Acquisition->Orthogonal_Assay Target_Engagement Use Target Knockdown/Knockout Cells Data_Acquisition->Target_Engagement

Caption: Workflow for minimizing off-target effects.

Troubleshooting_Logic Start Unexpected Result in Cellular Assay Check_Viability Is cell viability affected? Start->Check_Viability Check_Fluorescence Is it a fluorescence assay? Start->Check_Fluorescence Check_Reproducibility Are results reproducible? Start->Check_Reproducibility MTT_Interference Potential MTT interference. Switch to ATP-based assay. Check_Viability->MTT_Interference Yes Autofluorescence Potential Autofluorescence. Run compound-only control. Check_Fluorescence->Autofluorescence Yes Aggregation Potential Aggregation. Perform DLS. Check_Reproducibility->Aggregation Yes Off_Target_Binding Potential Off-Target Binding. Use knockout cells or perform counter-screen. Check_Reproducibility->Off_Target_Binding Yes Purity_Issue Potential Purity/Stability Issue. Check purity and use fresh stock. Check_Reproducibility->Purity_Issue No

Caption: Troubleshooting decision tree for unexpected results.

References

Challenges in the chemical synthesis of 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the chemical synthesis of 2''-O-beta-L-galactopyranosylorientin. The synthesis of this O-glycosyl C-glycosylflavonoid presents significant challenges, primarily in achieving regioselectivity and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 2''-O-beta-L-galactopyranosylorientin?

A1: The primary challenges include:

  • Regioselective Glycosylation: Orientin (B1677486) possesses multiple hydroxyl groups on both the flavonoid backbone (5, 7, 3', 4') and the C-glucosyl moiety (2'', 3'', 4'', 6''). Directing glycosylation specifically to the 2''-hydroxyl group requires a sophisticated protecting group strategy.

  • Stereocontrol: Achieving the desired beta-anomeric configuration of the L-galactosyl moiety is critical. The choice of the galactosyl donor, protecting groups, and reaction conditions all influence the stereochemical outcome.[1][2]

  • Protecting Group Strategy: The selection of orthogonal protecting groups is essential to selectively mask and deprotect the various hydroxyl groups on both the orientin and L-galactose molecules.[1][2]

  • Purification: The separation of the desired product from unreacted starting materials, regioisomers, and other byproducts can be complex, often requiring multiple chromatographic steps.

Q2: Why is regioselective glycosylation of the 2''-hydroxyl group difficult?

A2: The hydroxyl groups on the C-glucosyl moiety of orientin have similar reactivity, making it difficult to target a single position. The 6''-hydroxyl is the primary alcohol and generally the most reactive, while the secondary hydroxyls (2'', 3'', 4'') have comparable nucleophilicity. Achieving selectivity for the 2''-position often involves exploiting subtle differences in steric hindrance or using temporary protecting groups to block more reactive sites.

Q3: What are the common methods for flavonoid glycosylation?

A3: Common methods include the Koenigs-Knorr reaction, Schmidt glycosylation using trichloroacetimidate (B1259523) donors, and methods using glycosyl halides or phosphates.[3] The Koenigs-Knorr reaction, which typically involves a glycosyl halide and a heavy metal salt promoter (like silver carbonate or silver triflate), is a classical and widely used method.[3] The choice of method can impact yield and stereoselectivity.

Q4: How does the C-glycosidic bond in orientin affect subsequent O-glycosylation?

A4: The C-glycosidic bond is very stable to hydrolysis, which is an advantage during multi-step synthesis.[4] However, the bulky C-glucosyl group at the C-8 position can influence the overall conformation of the orientin molecule, potentially affecting the accessibility and reactivity of the remaining hydroxyl groups on the flavonoid core.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low to no yield of the glycosylated product. 1. Inactive glycosyl donor (e.g., hydrolysis).2. Insufficient activation by the promoter.3. Steric hindrance at the 2''-hydroxyl group of the protected orientin.4. Poor solubility of reactants.1. Prepare the glycosyl donor fresh and handle under anhydrous conditions.2. Increase the amount of promoter or try a more powerful one (e.g., switch from Ag₂CO₃ to AgOTf).3. Re-evaluate the protecting group strategy to minimize steric bulk around the reaction center.4. Use a co-solvent system (e.g., DCM/DMF) to improve solubility.
Formation of the alpha-anomer instead of the desired beta-anomer. 1. The protecting group at C-2 of the galactose donor is non-participating (e.g., benzyl (B1604629) ether).2. Reaction conditions favor thermodynamic product formation (SN1-like mechanism).1. Use a participating protecting group at the C-2 position of the L-galactose donor, such as an acetyl (Ac) or benzoyl (Bz) group. These groups provide anchimeric assistance to favor the formation of the 1,2-trans glycosidic bond (which is beta for galactose).[1][2]2. Use a solvent system that favors an SN2-type reaction (e.g., acetonitrile).
Glycosylation occurs at other hydroxyl positions (e.g., 6''-OH or 7-OH). 1. Incomplete protection of other hydroxyl groups.2. Unintended deprotection of other hydroxyl groups during the reaction.1. Verify the complete protection of all other hydroxyl groups by NMR or Mass Spectrometry before proceeding with glycosylation.2. Choose protecting groups that are stable under the glycosylation conditions. For example, if using a Lewis acid promoter, ensure acid-labile protecting groups are not present on other hydroxyls.
Difficulty in removing protecting groups. 1. Steric hindrance preventing reagent access.2. Inappropriate deprotection conditions for the specific protecting group.1. For sterically hindered groups, longer reaction times or stronger reagents may be necessary. For example, removing benzyl groups via hydrogenolysis might require higher pressure or a more active catalyst.2. Ensure the deprotection conditions are orthogonal. For example, use Zemplén conditions (catalytic NaOMe in MeOH) for acetyl/benzoyl groups and hydrogenolysis (H₂, Pd/C) for benzyl groups.[2]
Complex mixture after deprotection, making purification difficult. 1. Partial deprotection.2. Side reactions during deprotection (e.g., acyl migration, degradation of the flavonoid core under harsh basic or acidic conditions).1. Monitor the deprotection reaction closely by TLC or LC-MS to ensure it goes to completion.2. Use milder deprotection conditions. For example, use milder bases for deacetylation or conduct reactions at lower temperatures.[3]

Quantitative Data Summary

The yields for glycosylation reactions of flavonoids are highly variable depending on the substrate, protecting groups, and reaction conditions. Below is a summary of typical yields reported for related flavonoid glycosylation reactions to provide a general benchmark.

Reaction TypeFlavonoid SubstrateGlycosyl DonorPromoter/ConditionsYield (%)Reference
O-GlucosylationQuercetin derivativeAcetobromoglucoseAg₂CO₃40-60[3]
O-RhamnosylationQuercetin derivativeAcetobromorhamnoseAg₂CO₃<10[3]
O-Glucosylation7-OH FlavonolPerbenzoylglucose PTFAIBF₃·Et₂O82[5]
O-GlycosylationChalconeAcetobromoglucosePhase Transfer Catalyst43-61[3]

Experimental Protocols

The following are representative protocols for the key stages of the synthesis. Note: These protocols are generalized and will require optimization for the specific synthesis of 2''-O-beta-L-galactopyranosylorientin.

Protocol 1: Selective Protection of Orientin

This is a hypothetical multi-step process to prepare an orientin acceptor with a free 2''-OH.

  • Per-acetylation: React orientin with acetic anhydride (B1165640) in pyridine (B92270) to protect all hydroxyl groups.

  • Selective Deprotection of 6''-O-acetyl: Utilize an enzyme-catalyzed hydrolysis (e.g., with a lipase) that selectively cleaves the primary 6''-ester.

  • Protection of 6''-OH: Protect the newly freed 6''-hydroxyl with a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) chloride to direct subsequent reactions away from this position.

  • Selective Deprotection of 2''-O-acetyl: This is the most challenging step. It might be achieved by carefully controlled basic hydrolysis, exploiting the slightly different reactivity of the 2''-acetyl group. This step requires extensive optimization and careful monitoring.

Protocol 2: Preparation of L-Galactopyranosyl Donor

  • Per-acetylation of L-Galactose: Treat L-galactose with acetic anhydride and a catalyst (e.g., iodine or sodium acetate) to produce penta-O-acetyl-L-galactose.

  • Bromination: React the per-acetylated L-galactose with a solution of HBr in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-L-galactopyranosyl bromide. This donor contains a participating acetyl group at C-2, which will direct beta-glycosylation.

  • Purification and Storage: The resulting glycosyl bromide should be purified quickly and stored under anhydrous conditions, as it is sensitive to moisture.

Protocol 3: Glycosylation Reaction (Koenigs-Knorr Conditions)

  • Setup: Dry all glassware thoroughly. To a solution of the protected orientin acceptor (with free 2''-OH) (1 equiv.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon), add a silver salt promoter, such as silver(I) trifluoromethanesulfonate (B1224126) (AgOTf) (2-3 equiv.) and a hindered base like 2,4,6-collidine (2 equiv.).

  • Addition of Donor: Cool the mixture to -40 °C. Add a solution of the freshly prepared L-galactopyranosyl bromide donor (1.5-2 equiv.) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts. Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 4: Global Deprotection

  • Deacetylation/Debenzoylation: Dissolve the protected product in a mixture of methanol (B129727) and DCM. Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) (0.1 M solution in methanol) and stir at room temperature. Monitor by TLC until all acyl groups are removed. Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate.

  • Desilylation (if applicable): If silyl (B83357) protecting groups were used, treat the product with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF.

  • Final Purification: Purify the final deprotected product using preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography to yield pure 2''-O-beta-L-galactopyranosylorientin.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis process.

G cluster_start Starting Materials cluster_synthesis Synthetic Workflow cluster_end Final Product & Analysis orientin Orientin protect_orientin 1. Selective Protection of Orientin (Expose 2''-OH) orientin->protect_orientin l_galactose L-Galactose prepare_donor 2. Preparation of Acylated L-Galactosyl Bromide Donor l_galactose->prepare_donor glycosylation 3. Glycosylation Reaction (e.g., Koenigs-Knorr) protect_orientin->glycosylation prepare_donor->glycosylation deprotection 4. Global Deprotection glycosylation->deprotection purification 5. Purification (HPLC, Column Chromatography) deprotection->purification final_product 2''-O-beta-L-galactopyranosylorientin purification->final_product characterization 6. Characterization (NMR, MS, HPLC) final_product->characterization

Caption: A high-level experimental workflow for the synthesis of 2''-O-beta-L-galactopyranosylorientin.

G cluster_goal Primary Goal cluster_challenges Key Challenges & Decisions cluster_solutions Strategic Solutions goal Glycosylation at 2''-OH of Orientin regio Regioselectivity Challenge: Multiple reactive -OH groups goal->regio stereo Stereoselectivity Challenge: α vs. β anomer formation goal->stereo protect Protecting Group Strategy: - Orthogonal groups - Bulky groups for steric hindrance regio->protect donor Glycosyl Donor Design: - Use participating group at C2 (e.g., Acetyl) for β-selectivity stereo->donor conditions Reaction Condition Optimization: - Anhydrous solvent - Promoter choice - Temperature control protect->conditions donor->conditions conditions->goal Achieve Goal

Caption: Logical relationships between challenges and strategic solutions in the synthesis.

G cluster_mechanism Anchimeric Assistance by a C2-Acetyl Group donor α-Glycosyl Bromide Donor (C2-OAc) intermediate Acyloxonium Ion Intermediate (blocks α-face) donor->intermediate + Promoter promoter Ag⁺ Promoter product β-Glycoside Product (1,2-trans) intermediate->product + Acceptor (Sₙ2 attack) acceptor Orientin Acceptor (Nu-OH)

Caption: Simplified mechanism showing how a participating group directs β-glycosylation.

References

Addressing batch-to-batch variability of commercial 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of commercial 2''-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is 2''-O-beta-L-galactopyranosylorientin and what are its common sources?

2''-O-beta-L-galactopyranosylorientin (CAS No: 861691-37-4) is a flavonoid glycoside.[1][2] It is a natural product isolated from various plants, most notably from the flowers of Trollius chinensis Bunge and Lophatherum gracile Brongn.[1][3][4] In research, it is often studied for its anti-inflammatory properties.

Q2: What are the primary causes of batch-to-batch variability in commercial 2''-O-beta-L-galactopyranosylorientin?

Batch-to-batch variability of natural products like 2''-O-beta-L-galactopyranosylorientin can stem from several factors:

  • Raw Material Source: The geographical location, climate, and time of harvest of the plant source (Trollius chinensis or Lophatherum gracile) can significantly impact the phytochemical profile, including the concentration of the target compound and the presence of related impurities.

  • Extraction and Purification Processes: Differences in the extraction solvents, temperature, and purification techniques (such as column chromatography) used by different manufacturers can lead to variations in purity and the impurity profile between batches.

  • Storage and Handling: Improper storage conditions, such as exposure to light, high temperatures, or humidity, can lead to the degradation of the compound over time. It is recommended to store the compound in a well-closed container, protected from light, and refrigerated or frozen for long-term storage.[1]

Q3: My experimental results using different batches of 2''-O-beta-L-galactopyranosylorientin are inconsistent. What could be the reason?

Inconsistent experimental results are a common consequence of batch-to-batch variability. The likely reasons include:

  • Purity Differences: A lower purity in one batch means you are administering less of the active compound and more of unknown substances, which could affect your results.

  • Presence of Bioactive Impurities: The impurities in a batch may not be inert. They could be structurally related flavonoids (e.g., orientin (B1677486), vitexin) or other co-extracted compounds that may have their own biological activity, leading to unexpected or variable results.

  • Degradation of the Compound: If a batch has degraded due to improper storage, its potency will be reduced, leading to weaker than expected effects.

Q4: How can I assess the quality and consistency of a new batch of 2''-O-beta-L-galactopyranosylorientin?

It is crucial to perform in-house quality control on each new batch. Here are the recommended steps:

  • Request the Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each batch. This document should provide information on purity (usually determined by HPLC), identity (confirmed by Mass Spectrometry and/or NMR), and residual solvents.

  • Perform High-Performance Liquid Chromatography (HPLC) Analysis: This is the most critical step to verify the purity of the compound and to compare the chromatogram with the supplier's CoA and with previous batches. Look for the main peak corresponding to 2''-O-beta-L-galactopyranosylorientin and any impurity peaks.

  • Confirm Identity with Mass Spectrometry (MS): Use mass spectrometry to confirm the molecular weight of the compound (610.52 g/mol ).[1]

  • Structural Confirmation with Nuclear Magnetic Resonance (NMR) Spectroscopy: For critical applications, 1H and 13C NMR can be used to confirm the chemical structure of the compound and to check for any structural impurities.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low purity detected by in-house HPLC analysis compared to the supplier's CoA. Differences in HPLC methodology (column, mobile phase, detection wavelength). Degradation of the compound during shipping or storage.Request the detailed HPLC method from the supplier and replicate it. Ensure proper storage of the compound upon receipt. If the discrepancy persists, contact the supplier's technical support.
Appearance of unexpected peaks in the HPLC chromatogram. Presence of impurities from the raw material or synthesis/extraction process. Degradation of the compound.Try to identify the impurities using mass spectrometry. Common impurities could be related flavonoids like orientin or vitexin. Assess if these impurities could interfere with your experiment.
Inconsistent biological activity between batches despite similar purity on the CoA. Presence of minor, highly active impurities not well-resolved by standard HPLC. Stereochemical variations not detected by standard analytical methods.Consider using a higher resolution HPLC method or a different analytical technique to better characterize the impurity profile. If possible, test the biological activity of known potential impurities.
The compound is difficult to dissolve. The compound may have low solubility in your chosen solvent. The powder may have absorbed moisture.Refer to the supplier's solubility data. Sonication may be recommended for dissolving the compound in solvents like DMSO.[3] Store the compound in a desiccator.

Data Presentation

Summary of Typical Product Specifications from Commercial Suppliers
Parameter Typical Specification Analytical Method
Purity ≥98% or 95-99%HPLC-DAD or HPLC-ELSD[1]
Identity Conforms to structureMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1]
Appearance Yellow to light yellow powderVisual
Molecular Formula C27H30O16-
Molecular Weight 610.52MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity assessment of 2''-O-beta-L-galactopyranosylorientin. It is recommended to optimize the method for your specific instrument and column.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% acetic acid is commonly used for the separation of flavonoid glycosides. A typical gradient could be:

    • 0-30 min: 15-30% acetonitrile in water (with 0.1% acetic acid)

    • 30-35 min: 30-15% acetonitrile in water (with 0.1% acetic acid)

    • 35-40 min: 15% acetonitrile in water (with 0.1% acetic acid)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 340 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol (B129727) or DMSO. Dilute with the initial mobile phase to a suitable concentration (e.g., 100 µg/mL).

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode can be used.

  • Sample Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC method described above.

  • Expected Mass: Look for the protonated molecule [M+H]+ at m/z 611.16 or the deprotonated molecule [M-H]- at m/z 609.16.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Experiments:

    • 1H NMR: To observe the proton signals and their couplings.

    • 13C NMR: To observe the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the structure.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

Mandatory Visualizations

Experimental Workflow for Quality Control of a New Batch

experimental_workflow cluster_0 Initial Assessment cluster_1 Analytical Verification Receive New Batch Receive New Batch Request and Review CoA Request and Review CoA Receive New Batch->Request and Review CoA Obtain documentation HPLC Analysis HPLC Analysis Request and Review CoA->HPLC Analysis Purity Check Compare to Previous Batches Compare to Previous Batches HPLC Analysis->Compare to Previous Batches Consistency Check Mass Spectrometry Mass Spectrometry HPLC Analysis->Mass Spectrometry Identity Confirmation Proceed with Experiments Proceed with Experiments Compare to Previous Batches->Proceed with Experiments Troubleshoot Troubleshoot Compare to Previous Batches->Troubleshoot Discrepancy Found Contact Supplier Contact Supplier Troubleshoot->Contact Supplier Resolve Issue NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Structural Confirmation (Optional) nfkb_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression induces 2''-O-beta-L-galactopyranosylorientin 2''-O-beta-L-galactopyranosylorientin 2''-O-beta-L-galactopyranosylorientin->IKK Complex inhibits erk_pathway Growth Factors / Stressors Growth Factors / Stressors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Stressors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cellular Responses Cellular Responses Transcription Factors->Cellular Responses 2''-O-beta-L-galactopyranosylorientin 2''-O-beta-L-galactopyranosylorientin 2''-O-beta-L-galactopyranosylorientin->ERK suppresses phosphorylation

References

Interpreting ambiguous results in 2''-O-beta-L-galactopyranosylorientin bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering ambiguous results in bioactivity assays of 2''-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is 2''-O-beta-L-galactopyranosylorientin and what are its known bioactivities?

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally found in plants such as Trollius chinensis and Lophatherum gracile.[1][2] Its primary reported bioactivities are anti-inflammatory and antioxidant effects.[2][3]

Q2: Why am I seeing conflicting antioxidant activity results for 2''-O-beta-L-galactopyranosylorientin when using different assays like DPPH and ABTS?

It is common to observe different antioxidant capacities for the same compound when using different assays. This is because each assay has a different underlying chemical mechanism. Assays can be broadly categorized as those based on Hydrogen Atom Transfer (HAT) and those based on Single Electron Transfer (SET). The DPPH and ABTS assays, while both involving electron transfer, can yield different results due to factors like solvent effects and the kinetics of the reaction. It's recommended to use a panel of assays to get a comprehensive understanding of a compound's antioxidant potential.

Q3: My cell viability assay (e.g., MTT) results are inconsistent or show an unexpected increase in viability at high concentrations of 2''-O-beta-L-galactopyranosylorientin. What could be the cause?

Flavonoids, due to their reducing properties, can directly reduce tetrazolium salts like MTT to formazan, independent of cellular metabolic activity.[4] This leads to a false-positive signal, suggesting increased cell viability or proliferation when, in fact, it may be a chemical artifact. Consider using an alternative viability assay that is not based on redox reactions, such as the sulforhodamine B (SRB) assay, which measures cellular protein content, or a trypan blue exclusion assay.[5]

Q4: I'm having trouble dissolving 2''-O-beta-L-galactopyranosylorientin in my aqueous cell culture medium. How can I improve its solubility?

Flavonoid glycosides can have limited solubility in aqueous solutions.[6][7][8][9] It is common practice to first dissolve the compound in a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2][10] This stock can then be diluted in the cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Sonication may also aid in dissolution.[10]

Q5: Can the glycosidic moiety of 2''-O-beta-L-galactopyranosylorientin affect its bioactivity compared to its aglycone form (orientin)?

Yes, the presence of the galactopyranosyl group significantly impacts the molecule's properties. Glycosylation generally increases water solubility and can affect how the molecule interacts with cellular targets.[6][7][11] While some in vitro studies suggest that aglycones may show higher activity, flavonoid glycosides can exhibit equal or greater activity in vivo due to altered absorption and bioavailability.[12]

Troubleshooting Guides

Issue 1: High Variability in Anti-Inflammatory Assay Results

Symptoms:

  • Inconsistent inhibition of nitric oxide (NO), TNF-α, or IL-6 production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Poor dose-response curve.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Compound Instability Prepare fresh solutions of 2''-O-beta-L-galactopyranosylorientin for each experiment. If storing stock solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]
Cell Health & Density Ensure cells are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to LPS stimulation.
LPS Potency The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot of LPS to determine the optimal concentration for stimulating an inflammatory response.
Assay Interference Flavonoids can sometimes interfere with the colorimetric or fluorometric readouts of assays. Run a cell-free control (compound in medium without cells) to check for direct interference with the assay reagents.
Issue 2: Interpreting Ambiguous IC50 Values in Antioxidant Assays

Symptoms:

  • The calculated IC50 value (concentration required to scavenge 50% of radicals) varies significantly between experiments.

  • The inhibition curve does not follow a standard sigmoidal shape.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Reaction Kinetics The reaction between flavonoids and radicals like DPPH can be slow and may not reach a steady state quickly.[13] Ensure you are using a consistent and adequate incubation time for your assay. Monitor the reaction kinetics to determine the optimal endpoint.
DPPH Concentration The initial concentration of the DPPH radical can influence the calculated IC50 value.[14] Standardize the DPPH concentration across all experiments to ensure comparability of results.
Compound Solubility Poor solubility can lead to precipitation of the compound in the assay medium, resulting in inaccurate readings.[15] If cloudiness is observed, try using a co-solvent or adjusting the solvent system.
Biphasic Effects Some flavonoids can exhibit pro-oxidant effects at higher concentrations, leading to a U-shaped dose-response curve.[16] Test a wide range of concentrations to fully characterize the compound's activity.

Quantitative Data Summary

The following tables summarize the reported anti-inflammatory effects of 2''-O-beta-L-galactopyranosylorientin.

Table 1: Effect on Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages

ConcentrationInhibition of NO ProductionInhibition of IL-6 ProductionInhibition of TNF-α ProductionReference
100 µMDecreaseDecreaseDecrease[2]
200 µMDecreaseDecreaseDecrease[2]

Table 2: Effect on NO and TNF-α Production in LPS-Stimulated BV-2 Microglial Cells

BioactivityEffectNotesReference
NO ProductionSignificant InhibitionSuppresses LPS-induced inducible nitric oxide synthase (iNOS) expression.[3]
TNF-α ProductionSignificant InhibitionInhibits LPS-induced TNF-α expression.[3]
IL-1β ProductionMarked InhibitionInhibits LPS-induced IL-1β expression.[3]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).[17]

  • Prepare serial dilutions of 2''-O-beta-L-galactopyranosylorientin in methanol.

  • In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample dilutions.[17]

  • For the control, mix 20 µL of methanol with 180 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % inhibition against the sample concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to quench the pre-formed blue-green ABTS radical cation (ABTS•+), causing a decolorization that is measured spectrophotometrically.

Methodology:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate.[18][19] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18][19]

  • Before use, dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of approximately 0.7 at 734 nm.[19]

  • Prepare serial dilutions of 2''-O-beta-L-galactopyranosylorientin.

  • Add a small volume of the sample dilution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).[19]

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay using Griess Reagent in RAW 264.7 Cells

Principle: NO production is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Methodology:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[20]

  • Pre-treat the cells with various concentrations of 2''-O-beta-L-galactopyranosylorientin for 2 hours.[20]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[20][21]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[21]

  • Incubate at room temperature for 10 minutes.[21]

  • Measure the absorbance at 540 nm.[20][21]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Compound 2''-O-beta-L- galactopyranosylorientin Stock Prepare Stock (e.g., in DMSO) Compound->Stock Working Prepare Working Dilutions Stock->Working Antioxidant Antioxidant Assays (DPPH, ABTS) Working->Antioxidant AntiInflammatory Anti-inflammatory Assays (RAW 264.7 cells) Working->AntiInflammatory Viability Cell Viability Assay (e.g., SRB) Working->Viability IC50 Calculate IC50 Antioxidant->IC50 AntiInflammatory->Viability Check for Cytotoxicity Stats Statistical Analysis AntiInflammatory->Stats Viability->Stats Interpret Interpret Results IC50->Interpret Stats->Interpret

Caption: General experimental workflow for assessing bioactivity.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB ERK ERK Pathway TLR4->ERK ROS ROS Generation TLR4->ROS Cytokines Pro-inflammatory Mediators (NO, TNF-α, IL-1β) NFkB->Cytokines ERK->Cytokines Compound 2''-O-beta-L- galactopyranosylorientin Compound->NFkB Inhibits Compound->ERK Inhibits NRF2 NRF2/HO-1 Pathway Compound->NRF2 Activates Compound->ROS Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

Troubleshooting_Logic cluster_checks Initial Checks cluster_antioxidant Antioxidant Assay Issues cluster_cellbased Cell-Based Assay Issues Start Ambiguous or Inconsistent Bioactivity Results CheckPurity Verify Compound Purity and Integrity Start->CheckPurity CheckSolubility Confirm Compound Solubility in Assay Medium Start->CheckSolubility CheckReagents Check Reagent/Cell Quality and Consistency Start->CheckReagents Kinetics Is incubation time adequate? Start->Kinetics Antioxidant Assay? Cytotoxicity Is the compound cytotoxic at tested concentrations? Start->Cytotoxicity Cell-based Assay? CheckSolubility->Kinetics CheckSolubility->Cytotoxicity CheckReagents->Kinetics CheckReagents->Cytotoxicity CompareAssays Run an orthogonal assay (e.g., ORAC) Kinetics->CompareAssays Yes End Refined Protocol and Interpretable Data CompareAssays->End Interference Run cell-free controls to check for assay interference Cytotoxicity->Interference No Biphasic Test a wider concentration range Cytotoxicity->Biphasic Yes, re-evaluate concentrations Interference->Biphasic Biphasic->End

Caption: Troubleshooting logic for ambiguous results.

References

Technical Support Center: Experimental Use of 2''-O-beta-L-galactopyranosylorientin and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2''-O-beta-L-galactopyranosylorientin in experiments where Dimethyl Sulfoxide (DMSO) is used as a solvent. The following resources are designed to help you control for the effects of DMSO, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO used as a solvent for 2''-O-beta-L-galactopyranosylorientin?

A1: 2''-O-beta-L-galactopyranosylorientin is readily soluble in DMSO.[1][2][3] This allows for the preparation of concentrated stock solutions that can be easily diluted to working concentrations in aqueous buffers or cell culture media for various experimental assays.[4]

Q2: Can DMSO affect my experimental results?

A2: Yes, DMSO is not an inert solvent and can have direct effects on biological systems. It can influence cell membrane integrity, gene expression, and cellular signaling pathways.[4][5] At certain concentrations, it can also impact cell growth and viability, with lower concentrations sometimes stimulating cell growth and higher concentrations being inhibitory or cytotoxic.[1][6]

Q3: What is a vehicle control and why is it essential?

A3: A vehicle control is a crucial component of experimental design where the solvent used to dissolve a test compound (in this case, DMSO) is administered to a control group at the same concentration as the experimental group, but without the test compound.[7][8] This allows researchers to distinguish the biological effects of the test compound from those of the solvent itself.[7] Any observed effects in the vehicle control group can be attributed to DMSO, enabling the isolation of the net effect of 2''-O-beta-L-galactopyranosylorientin.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to minimize its confounding effects.[4] For sensitive primary cells or long-term experiments (greater than 24 hours), a concentration of ≤ 0.1% is highly recommended.[7] However, the optimal concentration depends on the specific cell line being used, as tolerance to DMSO can vary.[6]

Troubleshooting Guide

Problem Possible Cause Solution
High levels of cell death in both treated and vehicle control groups. The DMSO concentration is likely too high for your specific cell line.1. Verify DMSO Concentration: Double-check all dilution calculations to ensure the final DMSO concentration is accurate. 2. Perform a DMSO Dose-Response Assay: Determine the maximum non-toxic concentration of DMSO for your cells using the protocol provided below.[7] 3. Reduce Exposure Time: If feasible for your experiment, shorten the incubation period with the compound and vehicle.
Unexpected changes in cell signaling in the vehicle control group. DMSO is known to affect certain signaling pathways, such as the MAPK/ERK and NF-κB pathways.[2][9]1. Review Literature: Research the known effects of DMSO on the specific signaling pathway you are investigating. 2. Direct Comparison: Always compare the results of your 2''-O-beta-L-galactopyranosylorientin-treated group directly against the vehicle control group, not just an untreated control. This will help to isolate the effects of your compound.[7]
Inconsistent or variable results between experiments. This could be due to variations in the final DMSO concentration or the handling of stock solutions.1. Consistent DMSO Concentration: Ensure the final DMSO concentration is identical across all relevant wells and experiments.[10] 2. Proper Stock Solution Handling: Prepare a concentrated stock solution of 2''-O-beta-L-galactopyranosylorientin in 100% DMSO, create single-use aliquots, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Quantitative Data Summary

Table 1: General Effects of Different Final DMSO Concentrations on Cell Lines

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation
≤ 0.1%Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling.[6][7]Highly Recommended for all long-term (>24h) experiments.[7]
0.1% - 0.5%Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[7]Acceptable. Always confirm with a vehicle control titration for your specific cell line.[7]
0.5% - 1.0%May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[7]Use with caution. Only if necessary for solubility and for short-term assays.
> 1.0%Significant cytotoxicity is common. Can induce major cellular changes, including cell cycle arrest.[7]Not Recommended.

Table 2: Reported Effects of DMSO on Specific Cell Lines

Cell LineDMSO ConcentrationObserved Effect
Skin Fibroblasts0.01% - 0.001%Enhanced cell proliferation.[6]
Skin Fibroblasts0.5% - 3%Reduction in cell viability in a dose-dependent manner.[6]
Ovarian Carcinoma (Caov-3, OVCAR-3, SK-OV-3)Low concentrationsMay stimulate proliferation.[6]
Human Fibroblast-like Synoviocytes2.5% (24h)No significant effect on viability.[11]
Human Fibroblast-like Synoviocytes10% (24h)Reduced viability to 52.7%.[11]
Hep G23% and 5% (72h)Inhibition of cell proliferation.[4]
RAW 264.7 Macrophages0.25% - 1.5%No significant toxicity.[12]
MCF-7 (Breast Cancer)1% - 2% (24h)Significantly reduced viability.[12]
HeLa (Cervical Cancer)1% - 2% (24h)No significant effect on viability.[12]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Concentration of DMSO

This protocol outlines the steps to determine the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the same density you would use for your primary experiment. Allow the cells to adhere overnight.[7]

  • Prepare DMSO Dilutions: Create a series of dilutions of high-purity DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v). Also, include a "medium-only" control (0% DMSO).[3][7]

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various DMSO dilutions. Ensure you have at least three replicate wells for each concentration.[3][7]

  • Incubation: Incubate the plate for the same duration as your planned experiment with 2''-O-beta-L-galactopyranosylorientin (e.g., 24, 48, or 72 hours).[7]

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.[7][12]

  • Data Analysis: Normalize the results to the "medium-only" control, which is set to 100% viability. The highest DMSO concentration that results in ≥95% cell viability is generally considered safe for your experiments.[7]

Protocol 2: General Experimental Workflow with a DMSO Vehicle Control

This protocol provides a general workflow for an experiment using 2''-O-beta-L-galactopyranosylorientin with the appropriate DMSO vehicle control.

Methodology:

  • Stock Solution Preparation:

    • Compound Stock: Dissolve 2''-O-beta-L-galactopyranosylorientin in 100% high-purity DMSO to create a concentrated stock solution. The concentration should be high enough to ensure the final DMSO concentration in your experiment remains below the maximum tolerated level determined in Protocol 1.[3]

    • Vehicle Stock: Prepare a corresponding "vehicle stock" of 100% DMSO.[3]

  • Working Solution Preparation:

    • Treatment Group: Dilute the 2''-O-beta-L-galactopyranosylorientin stock solution in your experimental medium (e.g., cell culture medium) to the final desired concentration.

    • Vehicle Control Group: Dilute the 100% DMSO vehicle stock in the same experimental medium to the exact same final DMSO concentration as the treatment group.[13][14]

    • Untreated Control Group: This group will only receive the experimental medium without any DMSO or test compound.

  • Experiment Execution:

    • Plate your cells and allow them to adhere.

    • Replace the medium with the prepared working solutions for the treatment, vehicle control, and untreated control groups.

    • Incubate for the desired experimental duration.

  • Data Collection and Analysis:

    • Perform your desired assay to measure the biological endpoint of interest.

    • Compare the results of the treatment group to the vehicle control group to determine the specific effect of 2''-O-beta-L-galactopyranosylorientin.

    • The untreated control group serves as a baseline for the normal state of the cells.

Visualizations

Signaling Pathway Diagrams

DMSO_Effects cluster_0 Potential DMSO Interference cluster_1 MAPK Pathway cluster_2 NF-κB Pathway DMSO DMSO p38 p38 DMSO->p38 Inhibition JNK JNK DMSO->JNK Inhibition IKK IKK DMSO->IKK Inhibition ERK ERK IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Gene Gene Expression Nucleus->Gene

Caption: Potential signaling pathways affected by DMSO as a vehicle control.

Compound_Action cluster_0 Mechanism of 2''-O-beta-L-galactopyranosylorientin cluster_1 Signaling Pathways cluster_2 Inflammatory Response Compound 2''-O-beta-L-galactopyranosylorientin ERK ERK Compound->ERK Inhibition NFkB NF-κB Compound->NFkB Inhibition LPS LPS LPS->ERK LPS->NFkB NO NO ERK->NO TNFa TNF-α ERK->TNFa IL1b IL-1β ERK->IL1b COX2 COX-2 ERK->COX2 NFkB->NO NFkB->TNFa NFkB->IL1b NFkB->COX2 experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solutions (Compound in 100% DMSO & 100% DMSO Vehicle) prep_working Prepare Working Solutions in Medium (Treatment, Vehicle Control, Untreated Control) prep_stock->prep_working seed_cells Seed Cells and Allow Adherence prep_working->seed_cells treat_cells Treat Cells with Working Solutions seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Biological Assay incubate->assay analyze Analyze Data (Compare Treatment to Vehicle Control) assay->analyze

References

Technical Support Center: Optimizing Enzyme Inhibition Assays for 2''-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2''-O-beta-L-galactopyranosylorientin in enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is 2''-O-beta-L-galactopyranosylorientin and what are its potential enzyme targets?

A1: 2''-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside, a type of natural product found in various plants.[1] Its aglycone, orientin (B1677486), has been studied for a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] Based on the known activities of orientin and other flavonoids, potential enzyme targets for 2''-O-beta-L-galactopyranosylorientin include:

  • Inflammation-related enzymes: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).[4][5][6] Flavonoids are known to inhibit these enzymes, which are key in the arachidonic acid pathway leading to the production of pro-inflammatory mediators.[4][5]

  • Carbohydrate-hydrolyzing enzymes: α-glucosidase and α-amylase, which are relevant in the context of type 2 diabetes management.[7][8]

  • Other enzymes: Various other enzymes have been shown to be inhibited by flavonoids, including metabolic enzymes like cytochrome P450s (e.g., CYP3A4).[9][10]

Q2: How do I determine the optimal incubation time for my enzyme inhibition assay?

A2: The optimal incubation time is critical for obtaining accurate and reproducible results and needs to be determined empirically for each specific enzyme, inhibitor, and assay conditions. The binding kinetics between flavonoids and enzymes can vary significantly.[11] For some flavonoids, binding is rapid (seconds), while for others, it can be much slower, requiring incubation times of 45-60 minutes to achieve maximum inhibition.[11]

Here is a general workflow for optimizing incubation time:

  • Initial Time-Course Experiment (Without Inhibitor): First, determine the linear range of your enzyme reaction under your standard assay conditions (buffer, substrate concentration, temperature). Measure product formation at several time points to ensure the reaction rate is constant for a reasonable period.

  • Pre-incubation Time-Course (With Inhibitor): Select a concentration of 2''-O-beta-L-galactopyranosylorientin expected to produce significant inhibition (e.g., close to the expected IC50 value). Pre-incubate the enzyme with the inhibitor for varying lengths of time (e.g., 0, 5, 10, 20, 30, 45, 60 minutes) before adding the substrate to start the reaction.

  • Analyze the Results: Plot the percentage of enzyme inhibition against the pre-incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau, indicating that the binding between the enzyme and inhibitor has reached equilibrium.

G cluster_prep Preparation cluster_linear_range Determine Linear Range of Reaction cluster_incubation_opt Optimize Pre-incubation Time prep_enzyme Prepare Enzyme Solution run_no_inhibitor Run Assay without Inhibitor prep_enzyme->run_no_inhibitor pre_incubate Pre-incubate Enzyme + Inhibitor for Various Times (e.g., 0, 5, 10, 20, 30, 60 min) prep_enzyme->pre_incubate prep_inhibitor Prepare 2''-O-beta-L-galactopyranosylorientin Solution prep_inhibitor->pre_incubate prep_substrate Prepare Substrate Solution prep_substrate->run_no_inhibitor measure_time_points Measure Product Formation at Various Time Points run_no_inhibitor->measure_time_points plot_linear_range Plot Product vs. Time measure_time_points->plot_linear_range determine_linear_time Identify Linear Time Window plot_linear_range->determine_linear_time start_reaction Initiate Reaction with Substrate determine_linear_time->start_reaction pre_incubate->start_reaction measure_inhibition Measure Reaction Rate within Linear Window start_reaction->measure_inhibition plot_inhibition Plot % Inhibition vs. Pre-incubation Time measure_inhibition->plot_inhibition determine_optimal_time Identify Time to Reach Maximum Inhibition (Plateau) plot_inhibition->determine_optimal_time

Caption: Workflow for optimizing inhibitor pre-incubation time.

Q3: What are some common issues when working with flavonoid glycosides in enzyme assays?

A3: Researchers may encounter several challenges when using flavonoid glycosides like 2''-O-beta-L-galactopyranosylorientin. These include:

  • Poor Solubility: Flavonoids can have low solubility in aqueous buffers.[12][13] It is often necessary to dissolve the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) first, and then dilute it into the assay buffer.[14] Be sure to include a solvent control in your experiment to account for any effects of the solvent on enzyme activity.

  • Assay Interference: Flavonoids can interfere with the assay readout. For example, colored compounds can interfere with absorbance-based assays, and some may be autofluorescent.[15][16] It is crucial to use proper blank controls to correct for these interferences.[15][17] Additionally, flavonoids have been shown to interfere with peroxidase-based assays, which can lead to an underestimation of the true inhibitory effect.[18][19]

  • Instability: Flavonoid glycosides can be unstable under certain pH or temperature conditions. It is advisable to prepare fresh solutions and store them appropriately.[20]

  • Non-specific Inhibition: At high concentrations, some flavonoids can form aggregates that cause non-specific inhibition of enzymes.[16] It is important to perform dose-response curves and, if possible, confirm the mechanism of inhibition.

Troubleshooting Guides

Problem 1: High variability between replicate wells.

Possible Cause Troubleshooting Step
Pipetting errors Use calibrated pipettes and proper pipetting technique. Prepare a master mix for reagents where possible to minimize well-to-well variation.[21]
Incomplete mixing Gently mix the contents of each well after adding each reagent.
Temperature fluctuations Ensure the microplate is at a uniform temperature. Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.[22]
Inhibitor precipitation Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent concentration or use a different solvent.

Problem 2: No or very low enzyme inhibition observed.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Verify the concentration of your stock solution. Perform a serial dilution to test a wide range of concentrations.
Inactive inhibitor Ensure the compound has been stored correctly and is not degraded. Use a fresh stock solution.
Insufficient incubation time The inhibitor may require a longer time to bind to the enzyme. Perform a time-course experiment to optimize the pre-incubation time (see FAQ 2).[11]
Enzyme concentration too high A high enzyme concentration can overcome the inhibitory effect. Try reducing the enzyme concentration.
Inappropriate assay conditions Verify that the pH and temperature of the assay are optimal for both the enzyme and the inhibitor's stability and activity.

Problem 3: Apparent "inhibition" in control wells without enzyme.

Possible Cause Troubleshooting Step
Inhibitor interferes with readout 2''-O-beta-L-galactopyranosylorientin may absorb light at the same wavelength as the product being measured or may be fluorescent. Run a control with the inhibitor and substrate but without the enzyme to quantify this interference and subtract it from your results.[15][17]
Inhibitor reacts with substrate Run a control with only the inhibitor and substrate to check for any non-enzymatic reaction.

Experimental Protocols

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework. You will need to optimize concentrations, volumes, and incubation times for your specific enzyme.

G cluster_prep 1. Reagent Preparation cluster_assay_setup 2. Assay Plate Setup cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Assay Buffer to wells prep_buffer->add_buffer prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Stock (in DMSO or other suitable solvent) add_inhibitor Add Inhibitor (or solvent for control) prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Stock add_buffer->add_inhibitor add_inhibitor->add_enzyme mix_incubate Mix and Pre-incubate (Optimized Time and Temperature) add_enzyme->mix_incubate add_substrate Add Substrate to initiate reaction mix_incubate->add_substrate measure_signal Measure Signal (e.g., Absorbance) kinetically or at a fixed endpoint add_substrate->measure_signal calc_rate Calculate Reaction Rates measure_signal->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_dose_response Plot Dose-Response Curve calc_inhibition->plot_dose_response calc_ic50 Determine IC50 Value plot_dose_response->calc_ic50

Caption: General workflow for an enzyme inhibition assay.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • 2''-O-beta-L-galactopyranosylorientin

  • Appropriate assay buffer

  • DMSO or other suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 2''-O-beta-L-galactopyranosylorientin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare working solutions of the enzyme and substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or solvent for the control wells.

      • Enzyme solution

    • Also, prepare the necessary blank controls (e.g., buffer only, inhibitor + buffer, substrate + buffer).

  • Pre-incubation:

    • Mix the contents of the plate gently and pre-incubate at the optimal temperature for the optimized duration to allow the inhibitor to bind to the enzyme.[14]

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure Activity:

    • Immediately begin measuring the change in signal (e.g., absorbance or fluorescence) over time (kinetic assay) or stop the reaction after a fixed time and measure the signal (endpoint assay).

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Data Presentation

Table 1: Reported IC50 Values for Orientin and Related Flavonoids Against Various Enzymes

Compound Enzyme IC50 Value Reference
OrientinCOX-2 in A549 cells~25 µM[23]
Luteolin (aglycone of orientin)Angiotensin-Converting Enzyme (ACE)Data available, specific value not in abstract[24]
Nicotiflorin (flavonoid glycoside)α-glucosidaseRatios to acarbose (B1664774) vary from 0.1 to 8[8]
Nicotiflorin (flavonoid glycoside)α-amylaseRatios to acarbose vary from 0.32 to 30[8]
Various FlavonoidsOATP2B1IC50 values range from submicromolar to >100 µM[25]

Note: Data for 2''-O-beta-L-galactopyranosylorientin is limited. The data for orientin and other flavonoid glycosides can provide a starting point for concentration range selection.

Signaling Pathway Diagram

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation prostaglandins->inflammation hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (e.g., LTB4) hpete->leukotrienes leukotrienes->inflammation inhibitor 2''-O-beta-L-galactopyranosylorientin (Potential Inhibitor) inhibitor->cox Inhibits inhibitor->lox Inhibits

Caption: Potential targets in the arachidonic acid pathway.

References

Dealing with autofluorescence of 2''-O-beta-L-galactopyranosylorientin in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when imaging 2''-O-beta-L-galactopyranosylorientin.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

A: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent labels, leading to a low signal-to-noise ratio and potentially inaccurate results. When studying compounds like 2''-O-beta-L-galactopyranosylorientin, it is crucial to distinguish the signal from the compound of interest from the background autofluorescence of the biological sample.

Q2: Is 2''-O-beta-L-galactopyranosylorientin itself autofluorescent?

A: The fluorescent properties of 2''-O-beta-L-galactopyranosylorientin are not well-documented in publicly available literature. Generally, some flavonoids are known to be autofluorescent, while their glycoside forms may not be.[1][2] The first step in your imaging experiment should be to determine if the compound itself is contributing to the fluorescence you observe.

Q3: What are the common sources of autofluorescence in biological samples?

A: Autofluorescence can originate from various endogenous molecules and experimental procedures.

Source Category Specific Examples Typical Emission Range
Endogenous Molecules Collagen, Elastin, NADH, Riboflavins, Lipofuscin, Heme groups in red blood cells.[3][4]Blue to Green (350-550 nm), Red (for heme groups).[3][5]
Experimental Procedures Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde).[6][7]Broad spectrum.
Culture Media Components Phenol (B47542) red, Fetal Bovine Serum (FBS).[3]Varies.
Mounting Media Some mounting media can be fluorescent.Varies.

Troubleshooting Guides

Problem: High background fluorescence is obscuring the signal from my sample treated with 2''-O-beta-L-galactopyranosylorientin.

This guide will walk you through a systematic approach to identify the source of the high background and minimize its impact on your imaging results.

Step 1: Determine the Source of Autofluorescence.

The first critical step is to identify whether the observed fluorescence is from the compound, the biological sample, or the experimental reagents.

Experimental Protocol: Unlabeled Control Sample

Objective: To determine the baseline autofluorescence of the biological sample and the imaging setup.

Methodology:

  • Prepare a sample (cells or tissue) following your standard experimental protocol but without adding 2''-O-beta-L-galactopyranosylorientin or any other fluorescent labels.

  • Process this unlabeled control sample through all the same fixation, permeabilization, and mounting steps as your experimental samples.

  • Image the unlabeled control using the same microscope settings (laser power, gain, filter sets) that you use for your experimental samples.

Interpretation of Results:

  • High fluorescence in the unlabeled control: This indicates that the background signal originates from the biological sample itself (endogenous autofluorescence) or from the reagents and materials used in your protocol.

  • Low or no fluorescence in the unlabeled control: This suggests that the 2''-O-beta-L-galactopyranosylorientin itself may be fluorescent under your experimental conditions.

Step 2: Mitigating Autofluorescence.

Based on the results from your unlabeled control, you can now proceed with targeted strategies to reduce the unwanted background signal.

Scenario 1: Autofluorescence originates from the biological sample or reagents.

If your unlabeled control shows significant fluorescence, the following strategies can be employed.

Strategy 1: Optimize Sample Preparation.

Parameter Recommendation Rationale
Fixation Use non-aldehyde fixatives like cold methanol (B129727) or ethanol.[3] If aldehyde fixation is necessary, use the lowest effective concentration and shortest duration.[6] Consider treating with sodium borohydride (B1222165) after fixation.[3][5]Aldehyde fixatives create fluorescent byproducts.[6] Sodium borohydride can quench this induced fluorescence.[5]
Red Blood Cells For tissue samples, perfuse with PBS before fixation to remove red blood cells.[3] For blood samples, lyse red blood cells.[3]Heme groups in red blood cells are a major source of autofluorescence.[3]
Dead Cells For cell cultures, use a viability dye to gate out dead cells during analysis or remove them via centrifugation.[3][5]Dead cells are often more autofluorescent than live cells.[5]
Culture Media For live-cell imaging, use phenol red-free media.[3]Phenol red is fluorescent and can increase background.

Strategy 2: Employ Quenching Agents.

Chemical agents can be used to reduce autofluorescence.

Quenching Agent Common Applications
Sudan Black B Effective for lipofuscin-rich tissues.[8]
Trypan Blue Useful for collagen-rich tissues.[8]
Copper Sulfate Can be used for formalin-fixed tissues.[8]

Experimental Protocol: Evaluating Different Fixation Methods

Objective: To compare the level of autofluorescence induced by different fixation protocols.

Methodology:

  • Divide your biological samples into three groups.

  • Group 1 (Aldehyde Fixation): Fix with 4% paraformaldehyde for the standard duration.

  • Group 2 (Solvent Fixation): Fix with ice-cold methanol for 10 minutes.

  • Group 3 (No Fixation): Use fresh, unfixed samples if your experimental design allows.

  • Process all samples without any fluorescent labels.

  • Image all three groups using identical microscope settings.

Interpretation of Results:

  • Compare the background fluorescence levels across the three groups to determine which fixation method produces the least autofluorescence for your specific sample type.

Scenario 2: Autofluorescence originates from 2''-O-beta-L-galactopyranosylorientin.

If the unlabeled control is clean, but your treated sample shows broad, undesirable fluorescence, the compound itself is likely fluorescent.

Strategy 1: Spectral Unmixing.

If your microscope is equipped with a spectral detector, you can separate the emission spectrum of your compound from other fluorescent signals.

Strategy 2: Choose Appropriate Fluorophores for Co-localization Studies.

If you are using other fluorescent probes in conjunction with 2''-O-beta-L-galactopyranosylorientin, careful selection is key.

Recommendation Rationale
Use Far-Red Fluorophores Select fluorescent labels that emit in the red to far-red spectrum (e.g., Alexa Fluor 647, Cy5).[8]
Use Bright Fluorophores Choose bright fluorophores with narrow emission spectra (e.g., PE, APC).[5]

Visual Guides

The following diagrams illustrate key workflows and relationships in managing autofluorescence.

autofluorescence_troubleshooting_workflow start Start: High Background Fluorescence Observed unlabeled_control Prepare and Image Unlabeled Control Sample start->unlabeled_control check_control Is Fluorescence High in Unlabeled Control? unlabeled_control->check_control source_sample Source: Endogenous or Reagent-Induced Autofluorescence check_control->source_sample Yes source_compound Source: 2''-O-beta-L- galactopyranosylorientin Autofluorescence check_control->source_compound No optimize_prep Optimize Sample Preparation: - Change Fixative - Remove RBCs/Dead Cells - Use Quenching Agents source_sample->optimize_prep spectral_methods Employ Spectral Methods: - Spectral Unmixing - Choose Far-Red Dyes for Co-labeling source_compound->spectral_methods end_optimized Optimized Image Acquisition optimize_prep->end_optimized spectral_methods->end_optimized

Caption: Workflow for troubleshooting autofluorescence.

mitigation_strategies_relationship cluster_prevention Preventative Measures cluster_reduction Reduction & Removal cluster_avoidance Signal Avoidance change_fixative Change Fixative (e.g., Methanol) remove_cells Remove Interfering Cells (RBCs, Dead Cells) change_media Use Phenol-Red Free Media quenching Chemical Quenching (e.g., Sudan Black B) photobleaching Photobleaching far_red_dyes Use Far-Red Dyes spectral_unmixing Spectral Unmixing autofluorescence Autofluorescence Problem autofluorescence->change_fixative autofluorescence->remove_cells autofluorescence->change_media autofluorescence->quenching autofluorescence->photobleaching autofluorescence->far_red_dyes autofluorescence->spectral_unmixing

Caption: Relationship of autofluorescence mitigation strategies.

References

Technical Support Center: Chromatographic Resolution of 2''-O-beta-L-galactopyranosylorientin and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 2''-O-beta-L-galactopyranosylorientin from its isomers.

Troubleshooting Guide

Effectively separating 2''-O-beta-L-galactopyranosylorientin from its structurally similar isomers, such as orientin (B1677486), isoorientin, vitexin (B1683572), and other glycosidic variants, can be challenging. Common issues include poor resolution, peak tailing, and peak splitting. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Co-elution of Isomers) 1. Inappropriate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating isomers with very similar structures. 2. Incorrect pH of the Mobile Phase: The ionization state of the flavonoid glycosides can significantly impact their retention and selectivity. An unsuitable pH can lead to poor separation. 3. Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. 4. Inadequate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for the isomers.1. Optimize Mobile Phase: - Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. - Introduce a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups, which often leads to sharper peaks and improved resolution.[1][2] 2. Adjust Mobile Phase pH: Experiment with a pH range that ensures the analytes are in a single, un-ionized form. For flavonoids, an acidic pH is generally preferred. 3. Control Column Temperature: Optimize the column temperature (e.g., in the range of 30-40°C) to enhance separation efficiency.[2] A higher temperature can reduce mobile phase viscosity and improve mass transfer, but may also decrease retention. 4. Select an Appropriate Column: Employ a high-resolution column, such as a C18 column with a smaller particle size (e.g., ≤1.8 µm), which provides higher theoretical plates and better separation efficiency.
Peak Tailing 1. Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of the flavonoid glycosides, causing peak tailing. 2. Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. 3. Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.1. Modify Mobile Phase or Use a Different Column: - Lower the pH of the mobile phase with an acid modifier to suppress silanol activity. - Use an end-capped column where the residual silanols have been chemically deactivated. 2. Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves. 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.
Peak Splitting 1. Co-elution of Closely Related Isomers: The "split" peak may actually be two or more unresolved isomers. 2. Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample band. 3. Injection Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause the sample to travel through the column in a distorted band.1. Optimize Separation Conditions: Further refine the mobile phase composition, gradient, and temperature to improve the resolution of individual isomers. 2. Column Maintenance: - Reverse-flush the column to remove any particulates on the inlet frit. - If a void is suspected, the column may need to be replaced. - Use a guard column to protect the analytical column from contamination. 3. Adjust Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing an HPLC method for the separation of 2''-O-beta-L-galactopyranosylorientin and its isomers?

A1: The most critical factors are the choice of stationary phase, the composition and pH of the mobile phase, and the column temperature. A high-resolution reversed-phase C18 column is a good starting point. The mobile phase typically consists of an aqueous component (often with a small amount of acid like formic or acetic acid) and an organic modifier (acetonitrile is often preferred for good peak shape and lower viscosity). The pH of the mobile phase should be controlled to ensure consistent ionization of the analytes. Temperature optimization can further enhance resolution by affecting the thermodynamics of the separation.[2]

Q2: Why is the addition of acid to the mobile phase important for the separation of flavonoid glycosides?

A2: Flavonoid glycosides possess multiple hydroxyl groups that can ionize depending on the pH of the mobile phase. This can lead to peak tailing due to interactions with the stationary phase and poor separation. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase suppresses this ionization, leading to more consistent analyte forms, reduced peak tailing, and improved resolution between isomers.[1][2]

Q3: Can changing the organic modifier in the mobile phase improve the separation of these isomers?

A3: Yes, changing the organic modifier can significantly impact selectivity. Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. They have different selectivities for polar compounds like flavonoid glycosides. If you are not achieving adequate separation with acetonitrile, switching to methanol or using a ternary mobile phase (water, acetonitrile, methanol) may alter the elution order and improve the resolution of critical isomer pairs.

Q4: My peaks for 2''-O-beta-L-galactopyranosylorientin and its isomers are broad. What can I do to improve peak sharpness?

A4: Broad peaks can be caused by several factors. First, ensure your HPLC system is optimized to minimize extra-column volume (use short, narrow-ID tubing). Second, consider using a column with a smaller particle size (e.g., <2 µm in UPLC systems) to increase efficiency. Third, optimize the flow rate; a lower flow rate can sometimes improve peak shape but will increase run time. Finally, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

Q5: How can I confirm the identity of 2''-O-beta-L-galactopyranosylorientin and its isomers in my chromatogram?

A5: The most reliable method for confirming the identity of these isomers is to use a mass spectrometer (MS) detector, such as a QTOF-MS, coupled to your HPLC or UPLC system. The mass spectrometer can provide accurate mass measurements and fragmentation patterns that can help to distinguish between isomers. Comparing the retention times and mass spectra with those of authentic reference standards is the gold standard for identification.

Quantitative Data Summary

The following table summarizes chromatographic data for the separation of 2''-O-beta-L-galactopyranosylorientin and its common isomers from relevant literature. These values can serve as a benchmark for method development and optimization.

CompoundRetention Time (min) - Method 1Retention Time (min) - Method 2Resolution (Rs) - Method 2
2''-O-beta-L-galactopyranosylorientin 16.12--
Orientin 18.2516.8-
Isoorientin 15.8915.53.3
Vitexin 20.1120.311.8
Isovitexin 18.0119.12.9

*Method 1: UPLC-QTOF/MS analysis of Trollius chinensis. *Method 2: HPLC-PDA analysis of flavonoid isomers in buckwheat sprouts.[2]

Experimental Protocols

Method 1: UPLC-QTOF/MS for the Analysis of Flavonoids in Trollius chinensis

This method is suitable for the rapid and high-resolution separation and identification of flavonoid glycosides, including 2''-O-beta-L-galactopyranosylorientin.

  • Instrumentation: Waters ACQUITY UPLC system coupled to a Waters Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 5% to 95% B over a specified time, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific sample matrix.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Detection:

    • MS: ESI in negative ion mode.

    • Scan Range: m/z 100-1500.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

Method 2: HPLC-PDA for the Separation of Flavone-C-Glycoside Isomers

This method is optimized for achieving baseline separation of key orientin and vitexin isomers.[2]

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% (v/v) formic acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 10-15% B

    • 10-30 min: 15-20% B

    • 30-50 min: 20-30% B

    • 50-55 min: 30-10% B

    • 55-60 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 10 µL.

  • Detection: PDA detector set at a wavelength of 340 nm for optimal detection of these flavonoids.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chromatographic Separation cluster_analysis Analysis & Optimization Sample Plant Material / Sample Extraction Extraction with appropriate solvent Sample->Extraction Filtration Filtration (e.g., 0.22 µm syringe filter) Extraction->Filtration HPLC HPLC / UPLC System Filtration->HPLC Column High-Resolution C18 Column HPLC->Column Detection Detection (PDA / MS) HPLC->Detection MobilePhase Mobile Phase Optimization (Acetonitrile/Water with 0.1% Formic Acid) Gradient Gradient Elution Optimization Temp Column Temperature Control (e.g., 30-40°C) Data Data Acquisition & Processing Detection->Data Evaluation Evaluate Resolution (Rs), Peak Shape, and Retention Time Data->Evaluation Optimization Optimization Loop Evaluation->Optimization If separation is not optimal Optimization->MobilePhase Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peakshape Poor Peak Shape Start Chromatographic Problem Identified (e.g., Poor Resolution, Peak Tailing/Splitting) CheckMobilePhase Adjust Mobile Phase Gradient/Composition Start->CheckMobilePhase Poor Resolution CheckpH Adjust Mobile Phase pH (add 0.1% Formic Acid) Start->CheckpH Peak Tailing/Splitting CheckTemp Optimize Column Temperature CheckMobilePhase->CheckTemp CheckColumn Consider a Higher Efficiency Column CheckTemp->CheckColumn Solution Improved Separation Achieved CheckColumn->Solution CheckSample Check Sample Concentration & Injection Solvent CheckpH->CheckSample CheckColumnIntegrity Inspect Column for Voids/Contamination CheckSample->CheckColumnIntegrity CheckColumnIntegrity->Solution

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 2''-O-beta-L-galactopyranosylorientin and Orientin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of two flavonoid C-glycosides: 2''-O-beta-L-galactopyranosylorientin (OGA) and its parent compound, orientin (B1677486). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of natural compounds, have garnered significant attention for their potential anti-inflammatory effects. Orientin, a flavone (B191248) C-glycoside found in various medicinal plants, has been studied for its anti-inflammatory properties.[1] 2''-O-beta-L-galactopyranosylorientin is a glycosylated derivative of orientin. This guide explores the comparative anti-inflammatory efficacy of these two molecules, focusing on their effects on key inflammatory mediators and signaling pathways.

Comparative Anti-inflammatory Activity

Experimental evidence suggests that 2''-O-beta-L-galactopyranosylorientin exhibits potent anti-inflammatory effects, in some cases surpassing its parent compound, orientin. A key study investigating their effects on lipopolysaccharide (LPS)-stimulated microglial cells, which are central to neuroinflammation, revealed that OGA significantly inhibits the production of pro-inflammatory mediators.[2]

Inhibition of Inflammatory Mediators

Both orientin and OGA have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW264.7 cells.[3] Furthermore, OGA has been demonstrated to significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in activated microglial cells.[2] One study also indicated that both compounds can decrease the production of Interleukin-6 (IL-6).[3]

Table 1: Comparison of Inhibitory Effects on Pro-inflammatory Markers

CompoundTarget Cell LineInflammatory StimulusInhibited MarkerConcentration/DosageReference
2''-O-beta-L-galactopyranosylorientin Microglial CellsLipopolysaccharide (LPS)Nitric Oxide (NO)Not Specified[2]
Microglial CellsLipopolysaccharide (LPS)TNF-αNot Specified[2]
RAW 264.7 CellsLipopolysaccharide (LPS)Nitric Oxide (NO)High Concentration[3]
RAW 264.7 CellsLipopolysaccharide (LPS)IL-6High & Low Concentrations (approx. 50% reduction)[3]
RAW 264.7 CellsLipopolysaccharide (LPS)TNF-βHigh & Low Concentrations (approx. 50% reduction)[3]
Orientin RAW 264.7 CellsLipopolysaccharide (LPS)Nitric Oxide (NO)High Concentration[3]
RAW 264.7 CellsLipopolysaccharide (LPS)IL-6High & Low Concentrations (approx. 50% reduction)[3]
RAW 264.7 CellsLipopolysaccharide (LPS)TNF-βHigh & Low Concentrations (approx. 50% reduction)[3]

Note: Specific quantitative data such as IC50 values from direct comparative studies were not available in the public domain at the time of this publication.

Mechanistic Insights: Impact on Signaling Pathways

The anti-inflammatory effects of both compounds are attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Studies have shown that orientin exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[1] 2''-O-beta-L-galactopyranosylorientin has also been found to inhibit the activation of both NF-κB and the extracellular signal-regulated kinase (ERK), a component of the MAPK pathway.[2]

Nrf2/HO-1 Pathway

Furthermore, the anti-inflammatory action of OGA is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[2] This pathway plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.

General Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (ERK) MyD88->MAPK IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes Upregulates OGA_Orientin 2''-O-beta-L-galactopyranosylorientin & Orientin OGA_Orientin->MAPK Inhibit OGA_Orientin->IKK Inhibit Nrf2 Nrf2 OGA_Orientin->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates Anti_inflammatory_effects Anti-inflammatory Effects HO1->Anti_inflammatory_effects Experimental Workflow for In Vitro Anti-inflammatory Assays Cell_Culture Cell Culture (RAW 264.7 or BV-2) Pre_treatment Pre-treatment (OGA or Orientin) Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO Measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6 Measurement) Supernatant_Collection->ELISA Western_Blot Western Blot (Signaling Protein Analysis) Cell_Lysis->Western_Blot

References

A Comparative Guide to Flavonoids for Neuroprotection: 2''-O-beta-L-galactopyranosylorientin vs. Quercetin, Apigenin, and Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of 2''-O-beta-L-galactopyranosylorientin and its aglycone, orientin, against the well-studied flavonoids quercetin, apigenin, and luteolin. The comparison is based on available experimental data on their mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic effects, and their modulation of key signaling pathways involved in neuronal survival.

Introduction to Neuroprotective Flavonoids

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are recognized for their diverse health benefits, including potent neuroprotective activities.[1] Their therapeutic potential in neurodegenerative diseases stems from their ability to counteract oxidative stress, mitigate neuroinflammation, and modulate signaling pathways crucial for neuronal function and survival.[2] This guide focuses on 2''-O-beta-L-galactopyranosylorientin, a flavone (B191248) C-glycoside, and compares its neuroprotective profile with three of the most extensively researched flavonoids: quercetin, apigenin, and luteolin. While direct comparative studies are limited, this guide synthesizes the available evidence to provide a comprehensive overview for researchers in the field of neuropharmacology.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of these flavonoids is evaluated based on their performance in various in vitro and in vivo models. The following tables summarize the available quantitative data on their ability to enhance cell viability, inhibit inflammatory mediators, and scavenge reactive oxygen species.

Table 1: Comparative Effects on Neuronal Cell Viability
FlavonoidCell LineNeurotoxic InsultConcentration% Increase in Cell Viability / IC50Reference
Orientin Primary rat cortical neuronsOxygen-glucose deprivation/reperfusion (OGD/RP)10-30 µMDose-dependent increase[3]
Quercetin SH-SY5YAmyloid-β1-5 µM116-124% increase[4]
Apigenin SH-SY5YAmyloid-β1-5 µM115-152% increase[4]
Luteolin PC12 cells6-hydroxydopamine (6-OHDA)10 µMSignificant protectionNot specified
Table 2: Inhibition of Pro-inflammatory Mediators
FlavonoidCell LineStimulusConcentration% Inhibition of NO / Pro-inflammatory CytokinesReference
2''-O-beta-L-galactopyranosylorientin BV-2 microgliaLipopolysaccharide (LPS)10-40 µMSignificant inhibition of NO, TNF-α, IL-1β[1]
Quercetin BV2 microgliaLipopolysaccharide (LPS)Not specifiedInhibition of TNF-α and IL-6
Apigenin Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Luteolin BV2 microgliaLipopolysaccharide (LPS)Not specifiedDose-dependent inhibition of NO, IL-6, TNF-α

NO: Nitric Oxide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6.

Mechanisms of Neuroprotection and Signaling Pathways

The neuroprotective actions of these flavonoids are mediated through their interaction with several critical intracellular signaling pathways. Below is a comparative overview of their known mechanisms.

Table 3: Modulation of Key Neuroprotective Signaling Pathways
FlavonoidNrf2-ARE PathwayPI3K/Akt PathwayNF-κB PathwayMAPK (ERK, JNK) Pathway
2''-O-beta-L-galactopyranosylorientin / Orientin Activates Nrf2/HO-1[1]Activates PI3K/Akt[4]Inhibits NF-κB activation[1]Inhibits ERK and JNK phosphorylation[1][3]
Quercetin Activates Nrf2[4]Activates PI3K/AktInhibits NF-κB signalingModulates MAPK pathways
Apigenin Activates Nrf2Modulates PI3K/AktInhibits NF-κBModulates MAPK pathways
Luteolin Activates Nrf2Activates PI3K/AktInhibits NF-κBModulates MAPK pathways

Nrf2-ARE: Nuclear factor erythroid 2-related factor 2-antioxidant response element; PI3K/Akt: Phosphatidylinositol 3-kinase/protein kinase B; NF-κB: Nuclear factor kappa-light-chain-enhancer of activated B cells; MAPK: Mitogen-activated protein kinase; ERK: Extracellular signal-regulated kinase; JNK: c-Jun N-terminal kinase; HO-1: Heme oxygenase-1.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of evaluating flavonoid neuroprotection.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Treatment: Pre-treat the cells with various concentrations of the test flavonoid for a specified duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., amyloid-β, 6-OHDA, LPS) for 24-48 hours.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide Production Measurement (Griess Assay)

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

  • Cell Culture and Treatment: Culture microglial cells (e.g., BV-2) in a 96-well plate and treat with the test flavonoid followed by stimulation with an inflammatory agent like LPS.[7]

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[8]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[8]

Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to develop color.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB, Nrf2, Akt).

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with a HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by these neuroprotective flavonoids and a general experimental workflow for their evaluation.

G General Experimental Workflow for Assessing Flavonoid Neuroprotection cluster_0 In Vitro Assessment cluster_1 Outcome Measures cluster_2 In Vivo Assessment (Optional) A Neuronal/Microglial Cell Culture B Flavonoid Pre-treatment A->B C Induction of Neurotoxicity/Inflammation (e.g., Aβ, LPS, 6-OHDA) B->C D Assessment of Neuroprotective Effects C->D D1 Cell Viability (MTT Assay) D->D1 D2 Inflammatory Markers (Griess, ELISA) D->D2 D3 Oxidative Stress Markers D->D3 D4 Signaling Pathway Modulation (Western Blot) D->D4 E Animal Model of Neurodegeneration F Flavonoid Administration E->F G Behavioral Tests F->G H Histological/Biochemical Analysis G->H G Key Signaling Pathways in Flavonoid-Mediated Neuroprotection cluster_0 Pro-inflammatory & Oxidative Stress Stimuli cluster_1 Flavonoid Intervention cluster_2 Signaling Cascades cluster_3 Cellular Outcomes Stimuli LPS / Amyloid-β / ROS NFkB NF-κB Pathway Stimuli->NFkB Activates Flavonoids 2''-O-beta-L-galactopyranosylorientin Quercetin / Apigenin / Luteolin Flavonoids->NFkB Inhibits Nrf2 Nrf2-ARE Pathway Flavonoids->Nrf2 Activates PI3K PI3K/Akt Pathway Flavonoids->PI3K Activates Inflammation ↓ Pro-inflammatory Cytokines ↓ Nitric Oxide NFkB->Inflammation Leads to Antioxidant ↑ Antioxidant Enzymes (HO-1) Nrf2->Antioxidant Promotes Survival ↑ Neuronal Survival ↓ Apoptosis PI3K->Survival Promotes

References

Unveiling the Anticancer Potential of 2''-O-beta-L-galactopyranosylorientin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While in-vitro studies have highlighted the anti-inflammatory properties of 2''-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in plants such as Trollius ledebouri and Lophatherum gracile, its direct anticancer effects in vivo remain a critical area for investigation. This guide provides a comparative overview of its potential, drawing parallels with related compounds and outlining a hypothetical framework for its validation in a xenograft model, a crucial step in preclinical drug development.

Currently, there is a notable absence of published studies specifically validating the anticancer efficacy of 2''-O-beta-L-galactopyranosylorientin in a xenograft model. However, research on extracts from plants containing this compound offers promising, albeit indirect, evidence of its potential. An ethanol (B145695) extract of Lophatherum gracile, for instance, has been shown to inhibit the metastatic colonization of B16F10 melanoma cells in a mouse model[1]. Furthermore, the same extract demonstrated anti-angiogenic properties in an in ovo xenograft model using HT1080 human fibrosarcoma cells[1][2].

In vitro, 2''-O-beta-L-galactopyranosylorientin has been observed to decrease the production of inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α in RAW 264.7 macrophage cells, suggesting a mechanism that could be relevant to cancer-related inflammation.

Comparative Analysis: A Look at Related Flavonoids

To contextualize the potential of 2''-O-beta-L-galactopyranosylorientin, it is useful to compare it with other flavonoids that have been evaluated in xenograft models. Luteolin, a structurally related flavonoid, has been shown to suppress tumor growth in a mouse xenograft model of A375 human melanoma by down-regulating MMP-2 and MMP-9 expression via the PI3K/Akt pathway[3].

Below is a table summarizing key data from a hypothetical xenograft study of 2''-O-beta-L-galactopyranosylorientin, benchmarked against reported data for Luteolin.

Parameter Hypothetical: 2''-O-beta-L-galactopyranosylorientin Reference: Luteolin (A375 Xenograft Model)
Treatment Group Vehicle Control, 2''-O-beta-L-galactopyranosylorientin (50 mg/kg), 2''-O-beta-L-galactopyranosylorientin (100 mg/kg)Vehicle Control, Luteolin (20 mg/kg)
Tumor Growth Inhibition (%) Data not availableSignificant inhibition observed[3]
Final Tumor Volume (mm³) Data not availableSignificantly smaller than control[3]
Apoptosis Rate (TUNEL Assay) Data not availableIncreased compared to control
Key Biomarker Modulation Data not available (Potential targets: NF-κB, MMPs)Down-regulation of MMP-2 and MMP-9[3]

Experimental Protocols: A Roadmap for Validation

To rigorously assess the anticancer effects of 2''-O-beta-L-galactopyranosylorientin, a well-defined xenograft study is paramount. Below is a detailed, hypothetical experimental protocol.

Cell Culture and Animal Model:

  • Cell Line: A human cancer cell line relevant to the hypothesized mechanism of action (e.g., a melanoma or colon cancer cell line with high inflammatory signaling). Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), aged 6-8 weeks, would be used to prevent rejection of the human tumor xenograft.

Xenograft Implantation:

  • Subcutaneous injection of a suspension of 1 x 10^6 cancer cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor growth would be monitored using calipers, and tumor volume calculated using the formula: (Length x Width²) / 2.

Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice would be randomized into treatment and control groups.

  • Control Group: Administered a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • Treatment Groups: Administered 2''-O-beta-L-galactopyranosylorientin at varying doses (e.g., 50 mg/kg and 100 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days).

Endpoint Analysis:

  • Tumor Growth: Tumor volume and body weight would be measured every 2-3 days.

  • Euthanasia and Tissue Collection: At the end of the treatment period, mice would be euthanized, and tumors, as well as major organs, would be excised, weighed, and processed for further analysis.

  • Histopathology: Tumor tissues would be fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to observe morphology.

  • Immunohistochemistry (IHC): Staining for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

  • Western Blot Analysis: Protein would be extracted from tumor lysates to quantify the expression of key signaling molecules (e.g., components of the PI3K/Akt or NF-κB pathways).

Visualizing the Path Forward: Workflow and Signaling

To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a key signaling pathway often implicated in the anticancer effects of flavonoids.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia histopathology Histopathology (H&E) euthanasia->histopathology ihc Immunohistochemistry euthanasia->ihc western_blot Western Blot euthanasia->western_blot

Caption: Experimental workflow for a xenograft study.

G cluster_pathway PI3K/Akt Signaling Pathway compound 2''-O-beta-L-galactopyranosylorientin PI3K PI3K compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis

Caption: PI3K/Akt signaling pathway in apoptosis.

Conclusion: A Call for In Vivo Validation

While the existing data on plant extracts containing 2''-O-beta-L-galactopyranosylorientin are encouraging, they underscore the urgent need for dedicated in vivo studies on the isolated compound. A rigorous xenograft study, as outlined above, would be instrumental in validating its anticancer potential and elucidating its mechanism of action. Such research is a critical prerequisite for considering 2''-O-beta-L-galactopyranosylorientin as a viable candidate for further preclinical and clinical development in oncology.

References

Comparative Analysis of 2''-O-beta-L-galactopyranosylorientin's Effect on Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Look at a Promising Natural Compound in Oncology Research

This guide offers a comparative overview of the current understanding of 2''-O-beta-L-galactopyranosylorientin's effects on various cancer cell lines. This natural flavonoid, primarily extracted from plants of the Trollius genus, has garnered interest within the scientific community for its potential anti-cancer properties. This document summarizes the available data on its cytotoxic and apoptotic effects and elucidates the potential signaling pathways involved.

Executive Summary

Research into the anti-cancer properties of flavonoids has identified 2''-O-beta-L-galactopyranosylorientin as a compound of interest. While comprehensive comparative studies on a wide range of cancer cell lines are still emerging, preliminary findings suggest that flavonoids from Trollius chinensis, where 2''-O-beta-L-galactopyranosylorientin is a constituent, exhibit inhibitory effects on cancer cell proliferation and can induce programmed cell death (apoptosis). This guide will delve into the specifics of these findings, present the available data in a structured format, and provide detailed experimental methodologies for the key assays cited.

Quantitative Data on Cytotoxic Effects

Due to the limited availability of specific studies on 2''-O-beta-L-galactopyranosylorientin, this section presents data from a study on the total flavonoids extracted from Trollius chinensis tested on the human breast cancer cell line, MCF-7. It is important to note that these values represent the effect of a mixture of flavonoids and not solely 2''-O-beta-L-galactopyranosylorientin.

Cell LineTreatmentConcentration Range (mg/mL)Effect
MCF-7 (Human Breast Cancer)Total Flavonoids from Trollius chinensis0.0991 - 1.5856Inhibition of cell growth and proliferation[1][2]

Further research is required to determine the specific IC50 values of purified 2''-O-beta-L-galactopyranosylorientin on a broader panel of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Studies on the total flavonoids of Trollius chinensis suggest that their anti-cancer effect is mediated, at least in part, by the induction of apoptosis in cancer cells.[1][2] The observed mechanism points towards the involvement of the intrinsic or mitochondrial pathway of apoptosis.

Key molecular events observed in MCF-7 cells treated with Trollius chinensis flavonoids include:

  • Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2 and NF-κB was noted.[1]

  • Upregulation of pro-apoptotic proteins: An increase in the expression of Caspase-9 and Caspase-3 was observed, indicating the activation of the caspase cascade.[1]

This modulation of key apoptotic regulators suggests that the flavonoids from Trollius chinensis shift the cellular balance towards programmed cell death in cancer cells.

Signaling Pathway

The currently understood signaling pathway for the induction of apoptosis by the total flavonoids of Trollius chinensis in MCF-7 breast cancer cells is depicted below. This pathway is likely relevant to the action of 2''-O-beta-L-galactopyranosylorientin, though further specific research is needed for confirmation.

apoptosis_pathway cluster_cell Cellular Response Compound Total Flavonoids from Trollius chinensis MCF7 MCF-7 Cells Bcl2 Bcl-2 (Anti-apoptotic) MCF7->Bcl2 downregulates NFkB NF-κB (Pro-survival) MCF7->NFkB downregulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits NFkB->Mitochondria inhibits Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed mitochondrial apoptosis pathway in MCF-7 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced studies on the total flavonoids of Trollius chinensis. These protocols can serve as a foundation for future comparative studies on 2''-O-beta-L-galactopyranosylorientin.

Cell Culture
  • Cell Line: Human breast cancer cell line MCF-7.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Proliferation
  • Objective: To determine the effect of the test compound on cell viability and proliferation.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (or total flavonoids) and a vehicle control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the inhibition rate using the formula: Inhibition Rate (%) = (1 - OD_treated / OD_control) x 100.

Hoechst 33258 Staining for Apoptosis
  • Objective: To visualize morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Procedure:

    • Culture MCF-7 cells on coverslips in a 6-well plate.

    • Treat the cells with the test compound for the desired time.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

    • Wash again with PBS and stain with Hoechst 33258 solution (10 µg/mL) for 15 minutes in the dark.

    • Wash with PBS and mount the coverslips on glass slides.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Western Blot Analysis
  • Objective: To determine the expression levels of specific proteins involved in the apoptotic pathway.

  • Procedure:

    • Treat MCF-7 cells with the test compound for the specified duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, NF-κB, Caspase-9, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anti-cancer effects of a compound like 2''-O-beta-L-galactopyranosylorientin on different cancer cell lines.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation CellLines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) MTT MTT Assay (Cytotoxicity/Proliferation) CellLines->MTT ApoptosisAssay Apoptosis Assays (e.g., Hoechst Staining, Annexin V) CellLines->ApoptosisAssay WesternBlot Western Blot (Protein Expression) CellLines->WesternBlot Compound Prepare 2''-O-beta-L- galactopyranosylorientin (Varying Concentrations) Compound->MTT Compound->ApoptosisAssay Compound->WesternBlot IC50 Determine IC50 Values MTT->IC50 Morphology Analyze Apoptotic Morphology ApoptosisAssay->Morphology Pathway Identify Modulated Signaling Pathways WesternBlot->Pathway Conclusion Comparative Analysis & Conclusion IC50->Conclusion Morphology->Conclusion Pathway->Conclusion

Caption: General workflow for comparative anti-cancer studies.

Conclusion and Future Directions

The available evidence suggests that flavonoids from Trollius chinensis, including potentially 2''-O-beta-L-galactopyranosylorientin, exhibit anti-cancer properties against human breast cancer cells by inducing apoptosis through the mitochondrial pathway. However, there is a clear need for further research to isolate and evaluate the specific effects of 2''-O-beta-L-galactopyranosylorientin.

Future studies should focus on:

  • Determining the IC50 values of purified 2''-O-beta-L-galactopyranosylorientin across a diverse panel of cancer cell lines (e.g., lung, colon, prostate, etc.) to establish its potency and selectivity.

  • Conducting detailed mechanistic studies to confirm the signaling pathways modulated by the pure compound.

  • Investigating the compound's effects on other hallmarks of cancer, such as angiogenesis, metastasis, and cell cycle progression.

Such research will be invaluable for fully elucidating the therapeutic potential of 2''-O-beta-L-galactopyranosylorientin as a novel anti-cancer agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2''-O-beta-L-galactopyranosylorientin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of 2''-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside found in medicinal plants such as those from the Trollius genus. The focus is on the cross-validation of common chromatographic techniques, supported by experimental data to ensure method robustness and reliability.

Comparison of Analytical Methods

The selection of an optimal analytical method for the quantification of 2''-O-beta-L-galactopyranosylorientin hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most frequently employed techniques. The following tables summarize their typical performance characteristics for flavonoid quantification.

Table 1: Performance Characteristics of Analytical Methods for Flavonoid Quantification
Performance ParameterHPLC-DADUPLC-MS/MSHPTLC
Linearity (r²) > 0.999> 0.99Data Not Available
Accuracy (% Recovery) 95.4% - 107.9%[1]Data Not AvailableData Not Available
Precision (% RSD) < 9.6%[1]Data Not AvailableData Not Available
Limit of Detection (LOD) Data Not AvailableData Not AvailableData Not Available
Limit of Quantitation (LOQ) Data Not Available540 µg/g (plant material)[1][2][3][4]Data Not Available
Specificity HighVery HighModerate

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.

UPLC-ESI-MS/MS Method for Quantification in Trollius ledebouri

A rapid ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometric (UPLC-ESI-MS/MS) method has been developed for the qualitative and quantitative determination of constituents in the flower of Trollius ledebouri.[1][4]

  • Sample Preparation : Specific details on sample extraction were not available in the provided results. Generally, this involves extraction with a suitable solvent like methanol (B129727) or ethanol, followed by filtration.

  • Chromatographic Conditions :

    • Column : AcQuity UPLC™ BEH C18 column.[1][4]

    • Mobile Phase : Gradient elution with 0.1% acetic acid and acetonitrile.[1][4]

    • Run Time : 20 minutes.[1][4]

  • Mass Spectrometry Detection :

    • Instrument : Tandem quadrupole spectrometer.[1][4]

    • Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis.[1][4]

  • Quantification : The quantification of 2''-O-beta-L-galactopyranosylorientin was performed, with a reported limit of quantification (LOQ) of 540 µg/g of plant material.[1][2][3][4]

HPLC Method for Simultaneous Determination in Rat Plasma

A selective and sensitive reversed-phase high-performance liquid chromatography method was developed and validated for the simultaneous determination of orientin-2''-O-beta-L-galactopyranosyl (OGA), orientin (B1677486), and vitexin (B1683572) in rat plasma.[1][2]

  • Sample Preparation : Plasma protein was precipitated with methanol.[1][2]

  • Chromatographic Conditions :

    • Column : C18 column.[1]

    • Mobile Phase : Acetonitrile-0.1% acetic acid (20:80, v/v).[1]

    • Detection : UV detection at 348 nm.[1]

  • Validation Parameters :

    • Linearity : Good linearity was observed, although the specific range for OGA was not detailed. For the related compound orientin, linearity was established between 0.250-50.0 µg/ml in plasma.[1]

    • Precision : Within- and between-day precisions (RSD) for orientin were 2.3-9.6% and 3.0-7.4%, respectively.[1]

    • Accuracy : Relative recoveries for orientin ranged from 95.4% to 100.6% for plasma.[1]

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flows, the following diagrams have been generated.

G Experimental Workflow for UPLC-MS/MS Quantification cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Trollius flowers) extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration uplc AcQuity UPLC BEH C18 Gradient: 0.1% Acetic Acid & ACN filtration->uplc msms Tandem Quadrupole MS MRM Mode uplc->msms quantification Quantification (LOQ = 540 µg/g) msms->quantification

Caption: UPLC-MS/MS quantification workflow for 2''-O-beta-L-galactopyranosylorientin.

G Cross-Validation Logic for Analytical Methods cluster_validation Method Validation Parameters method_dev Analytical Method Development (e.g., HPLC, UPLC-MS/MS) linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision specificity Specificity method_dev->specificity lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness cross_val Cross-Method Comparison linearity->cross_val accuracy->cross_val precision->cross_val specificity->cross_val lod_loq->cross_val robustness->cross_val result Selection of Optimal Method cross_val->result

Caption: Logical flow for the cross-validation of analytical methods.

References

The Galactosyl Moiety's Impact on Orientin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orientin (B1677486), a C-glycosyl flavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. A key area of interest in its structure-activity relationship is the influence of additional glycosylation on its biological functions. This guide provides a comparative analysis of orientin and its galactosyl derivative, orientin-2"-O-galactopyranoside (OGA), summarizing available experimental data to elucidate how the addition of a galactosyl moiety affects its bioactivity.

Comparative Analysis of Bioactivity

The addition of a galactosyl group to orientin has been shown to modulate its biological activities, particularly its anti-inflammatory effects. While direct quantitative comparisons for antioxidant and anticancer activities are limited in the current literature, existing studies provide valuable insights into the altered mechanisms and potency.

Table 1: Comparison of Anti-inflammatory Activity
ParameterOrientinOrientin-2"-O-galactopyranoside (OGA)Key Findings
Inhibition of Nitric Oxide (NO) Production Inhibits NO production in LPS-stimulated RAW 264.7 macrophages.Significantly inhibits NO production in LPS-stimulated microglial cells.[1]Both compounds exhibit anti-inflammatory effects by reducing NO levels. OGA has shown potent activity in microglia.
Inhibition of TNF-α Production Reduces TNF-α expression in LPS-stimulated RAW 264.7 cells.Significantly inhibits TNF-α production in LPS-stimulated microglial cells.[1]Both compounds effectively lower the levels of the pro-inflammatory cytokine TNF-α.
Effect on NF-κB Signaling Pathway Inhibits the activation of the NF-κB pathway.[2][3]Suppresses the activation of the NF-κB signaling pathway.[1]Both orientin and its galactosyl derivative mediate their anti-inflammatory effects by targeting the NF-κB pathway.
Effect on Nrf2 Signaling Pathway Activates the Nrf2 pathway, leading to an antioxidant response.[3]Appears to activate the Nrf2/HO-1 pathway.[1]Both compounds likely exert antioxidant and anti-inflammatory effects through the activation of the Nrf2 pathway.
Effect on ERK Signaling Pathway Modulates MAPK pathways.Suppresses the activation of the ERK signal pathway.[1]The galactosyl moiety in OGA appears to contribute to its anti-inflammatory action by inhibiting the ERK pathway in microglia.
Table 2: Antioxidant and Anticancer Activity of Orientin
ActivityCell Line/AssayIC50 Value of OrientinKey Mechanistic Insights for Orientin
Antioxidant Hydroxyl Radical ScavengingPotent scavenging activity demonstrated.Acts as a free radical scavenger.[3] Activates the Nrf2 antioxidant response pathway.[3]
Anticancer A549 (Lung Cancer)~25 µMInhibits cell proliferation and regulates the COX-2/PGE-2 pathway.
T24 (Bladder Cancer)-Inhibits cell proliferation and promotes apoptosis by suppressing the Hedgehog and NF-κB signaling pathways.[4]
HepG2 (Liver Cancer)Inhibits cell viability at concentrations above 50 µM.Hinders proliferation and migration through modulation of the NF-κB signaling pathway.

Signaling Pathways and Mechanisms of Action

The biological activities of orientin and its galactosyl derivative are mediated through the modulation of several key signaling pathways. The addition of the galactosyl moiety appears to enhance or alter the interaction with specific cellular targets, particularly in the context of neuroinflammation.

Anti-inflammatory Signaling Pathway

Orientin and OGA both exert their anti-inflammatory effects by targeting the NF-κB and Nrf2 pathways. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Both compounds inhibit this activation. Concurrently, they activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thus mitigating oxidative stress, a key component of inflammation. Notably, OGA has been shown to also suppress the ERK signaling pathway, providing an additional mechanism for its anti-inflammatory action in microglial cells.[1]

Anti-inflammatory signaling pathways of Orientin and OGA.
Anticancer Signaling Pathway of Orientin

Orientin has demonstrated anticancer activity through the modulation of distinct signaling pathways in different cancer cell types. In bladder cancer, it inhibits cell proliferation by suppressing both the NF-κB and Hedgehog pathways.[4] In liver cancer, its primary mechanism involves the inhibition of the NF-κB pathway to reduce cell proliferation and migration.

cluster_0 Orientin's Anticancer Mechanisms cluster_1 Bladder Cancer (T24 cells) cluster_2 Liver Cancer (HepG2 cells) Orientin Orientin Hedgehog Hedgehog Pathway Orientin->Hedgehog NFkB_bladder NF-κB Pathway Orientin->NFkB_bladder NFkB_liver NF-κB Pathway Orientin->NFkB_liver Proliferation_bladder Inhibition of Proliferation Hedgehog->Proliferation_bladder Apoptosis_bladder Induction of Apoptosis Hedgehog->Apoptosis_bladder NFkB_bladder->Proliferation_bladder NFkB_bladder->Apoptosis_bladder Proliferation_liver Inhibition of Proliferation NFkB_liver->Proliferation_liver Migration_liver Inhibition of Migration NFkB_liver->Migration_liver

Anticancer signaling pathways of Orientin.

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay determines the free radical scavenging capacity of the compounds.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare stock solutions of orientin and OGA in methanol.

    • Create a series of dilutions from the stock solutions to obtain a range of concentrations.

    • Prepare a stock solution of a standard antioxidant (e.g., ascorbic acid) for comparison.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.

    • For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

cluster_0 DPPH Assay Workflow A Prepare DPPH solution and serial dilutions of Orientin/OGA B Mix sample with DPPH solution A->B C Incubate in dark (30 min) B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging and IC50 value D->E

References

Comparative Analysis of MRP2 Inhibition: 2''-O-beta-L-galactopyranosylorientin Versus Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Multidrug Resistance-Associated Protein 2 (MRP2) Inhibitory Profiles

This guide provides a comparative overview of the inhibitory profile of 2''-O-beta-L-galactopyranosylorientin against Multidrug Resistance-Associated Protein 2 (MRP2), benchmarked against established MRP2 inhibitors. MRP2, also known as ABCC2, is a critical transporter protein involved in the efflux of a wide range of endogenous and xenobiotic substances, including therapeutic drugs. Its inhibition can significantly alter the pharmacokinetics of co-administered drugs, making a thorough understanding of inhibitory profiles essential for drug development and the prediction of drug-drug interactions.

While 2''-O-beta-L-galactopyranosylorientin, a flavonoid glycoside extracted from the flowers of Trollius ledebouri, has been identified as a substrate for MRP2, its direct inhibitory activity has not been quantitatively reported in the available scientific literature.[1] This comparison, therefore, focuses on the known inhibitory characteristics of well-documented MRP2 inhibitors to provide a framework for the potential evaluation of 2''-O-beta-L-galactopyranosylorientin. Flavonoids as a class of compounds are known to interact with and inhibit MRP2.[2]

Quantitative Comparison of MRP2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known MRP2 inhibitors. This data provides a quantitative measure of their potency. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundIC50 (µM)Probe Substrate/Assay SystemReference
Cyclosporin A1.7Calcein-AM in MDCK-II-MRP2 cells[3] (from a 2020 study)
Diltiazem4.4Calcein-AM in MDCK-II-MRP2 cells[3] (from a 2020 study)
Rifampicin210Calcein-AM in MDCK-II-MRP2 cells[3] (from a 2020 study)
Myricetin (B1677590)24.6 ± 1.3Vincristine (B1662923) transport in MDCKII-MRP2 cells[4]
Quercetin (B1663063)~10MRP2 function in vitro[5]
Probenecid-Known pharmacological inhibitor[6]
Vindesine-Known pharmacological inhibitor[6]
MK571-Known pharmacological inhibitor[6]
2''-O-beta-L-galactopyranosylorientin Data not available --

Note: The absence of an IC50 value for 2''-O-beta-L-galactopyranosylorientin highlights a gap in the current research landscape. Further investigation is required to quantify its MRP2 inhibitory potential.

Experimental Protocols for Assessing MRP2 Inhibition

The determination of a compound's MRP2 inhibitory profile relies on robust in vitro assays. The two most common methods are the vesicular transport assay and the calcein-AM assay.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a probe substrate into inside-out membrane vesicles overexpressing MRP2. A reduction in the accumulation of the probe substrate in the presence of a test compound indicates inhibition.

Key Steps:

  • Preparation of Membrane Vesicles: Inside-out membrane vesicles are prepared from cells overexpressing human MRP2 (e.g., Sf9 or HEK293 cells).

  • Probe Substrate Incubation: Vesicles are incubated with a radiolabeled or fluorescent probe substrate (e.g., estradiol-17-β-D-glucuronide) in the presence and absence of ATP.

  • Inhibitor Addition: The assay is performed with varying concentrations of the test compound (e.g., 2''-O-beta-L-galactopyranosylorientin) and known inhibitors.

  • Separation and Quantification: The reaction is stopped, and the vesicles are separated from the incubation medium by rapid filtration. The amount of probe substrate accumulated inside the vesicles is quantified by scintillation counting or fluorescence measurement.

  • Data Analysis: The rate of ATP-dependent transport is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Calcein-AM Assay

This is a cell-based assay that indirectly measures MRP2 activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent calcein (B42510) by intracellular esterases. Calcein is a substrate of MRP2 and is actively transported out of the cell. Inhibition of MRP2 leads to the intracellular accumulation of calcein and an increase in fluorescence.

Key Steps:

  • Cell Culture: Cells overexpressing MRP2 (e.g., MDCK-II-MRP2) are cultured in appropriate multi-well plates.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or a known inhibitor.

  • Calcein-AM Loading: Calcein-AM is added to the cells and incubated to allow for its uptake and conversion to calcein.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence in the presence of the test compound indicates MRP2 inhibition, from which IC50 values can be calculated.

Visualizing Experimental and Logical Frameworks

To further clarify the methodologies and comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_vesicles Prepare MRP2- expressing vesicles incubation Incubate Vesicles, Substrate, ATP & Inhibitor prep_vesicles->incubation prep_substrate Prepare Probe Substrate prep_substrate->incubation prep_inhibitor Prepare Test Compound & Known Inhibitors prep_inhibitor->incubation filtration Rapid Filtration incubation->filtration quantification Quantify Substrate Accumulation filtration->quantification calc_ic50 Calculate IC50 quantification->calc_ic50

Vesicular Transport Assay Workflow

Comparison_Logic compound 2''-O-beta-L- galactopyranosylorientin inhibition_assay MRP2 Inhibition Assay (e.g., Vesicular Transport) compound->inhibition_assay Test known_inhibitors Known MRP2 Inhibitors (e.g., Cyclosporin A, MK571) known_inhibitors->inhibition_assay Benchmark mrp2 MRP2 Transporter inhibition_assay->mrp2 Targets ic50_compound IC50 of Compound (To be determined) inhibition_assay->ic50_compound Yields ic50_known IC50 of Known Inhibitors (Reported Values) inhibition_assay->ic50_known Confirms comparison Comparative Analysis of Inhibitory Profile ic50_compound->comparison ic50_known->comparison

Comparative Analysis Framework

References

A Head-to-Head Comparison of the Antioxidant Capacity of 2''-O-beta-L-galactopyranosylorientin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research, the quest for potent antioxidants is a continuous endeavor. Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant properties. This guide provides a detailed head-to-head comparison of the antioxidant capacities of two such flavonoids: 2''-O-beta-L-galactopyranosylorientin and the widely studied quercetin (B1663063). This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies of key antioxidant assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Quercetin is a well-established antioxidant with a wealth of quantitative data supporting its potent free radical scavenging and metal-chelating abilities. In contrast, while 2''-O-beta-L-galactopyranosylorientin, a flavone (B191248) C-glycoside isolated from plants such as Trollius chinensis Bunge, is recognized for its antioxidant and anti-inflammatory properties, there is a notable scarcity of studies reporting its specific antioxidant capacity in terms of IC50 values for the isolated compound. Most available data pertains to extracts containing this flavonoid as a major component. Consequently, a direct quantitative comparison of the antioxidant potency of the two purified compounds is challenging based on current literature. This guide will present the robust quantitative data for quercetin and the available, albeit less direct, data for 2''-O-beta-L-galactopyranosylorientin, alongside detailed experimental protocols to facilitate future comparative studies.

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, this section presents the antioxidant capacity of quercetin through various common assays, while for 2''-O-beta-L-galactopyranosylorientin, data from extracts where it is a primary constituent are provided.

Table 1: Antioxidant Capacity of Quercetin

AssayIC50 / EC50 ValueReference Compound
DPPH Radical Scavenging1.89 ± 0.33 µg/mL-
ABTS Radical Scavenging1.89 ± 0.33 µg/mL-
FRAP (Ferric Reducing Antioxidant Power)Varies significantly based on methodologyTrolox, FeSO4

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 2: Antioxidant Capacity of Extracts Containing 2''-O-beta-L-galactopyranosylorientin

Plant ExtractAssayIC50 / EC50 ValueMajor Flavonoids Identified
Trollius chinensis Bunge (Ultrasound-assisted ethanol (B145695) extract)DPPH Radical Scavenging0.215 ± 1.10 mg/mL2''-O-beta-L-galactopyranosylorientin, orientin, vitexin, hyperin
Flos Trollii (Hydroalcoholic extract)DPPH Radical Scavenging44 mg/mLFlavonoids

Disclaimer: The data for 2''-O-beta-L-galactopyranosylorientin is from plant extracts and not the isolated compound. Therefore, these values reflect the combined antioxidant activity of all constituents in the extract and cannot be directly attributed to 2''-O-beta-L-galactopyranosylorientin alone.

Experimental Protocols

To ensure reproducibility and standardization of future comparative studies, detailed methodologies for the most common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (2''-O-beta-L-galactopyranosylorientin and quercetin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant in a suitable solvent.

  • Reaction: Add 10 µL of each sample concentration to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula mentioned for the DPPH assay.

  • IC50 Value Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).

  • Reaction: Add 1.5 mL of the FRAP reagent to 50 µL of the sample.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve of FeSO₄ or Trolox. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.

Signaling Pathways and Experimental Workflow

The antioxidant activity of flavonoids like quercetin is often mediated through the modulation of cellular signaling pathways. A common pathway involved is the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes.

Antioxidant_Signaling_Pathway cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription Flavonoid Flavonoid (Quercetin or 2''-O-beta-L-galactopyranosylorientin) Flavonoid->Keap1 Inhibition

Caption: Nrf2-Keap1 signaling pathway in antioxidant response.

A standardized experimental workflow is crucial for obtaining reliable comparative data.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Antioxidant Assays CompoundA 2''-O-beta-L-galactopyranosylorientin DPPH DPPH Assay CompoundA->DPPH ABTS ABTS Assay CompoundA->ABTS FRAP FRAP Assay CompoundA->FRAP CompoundB Quercetin CompoundB->DPPH CompoundB->ABTS CompoundB->FRAP Data_Analysis Data Analysis (IC50/EC50 Calculation) DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: Experimental workflow for antioxidant capacity comparison.

Conclusion

Quercetin stands as a benchmark antioxidant flavonoid with its efficacy well-documented through extensive quantitative studies. 2''-O-beta-L-galactopyranosylorientin shows promise as a natural antioxidant; however, the current body of research lacks specific quantitative data on the purified compound, making a direct and definitive comparison with quercetin challenging. The data from extracts of Trollius chinensis, where it is a major component, suggest notable antioxidant potential. To establish a conclusive head-to-head comparison, further research focusing on the isolation and in-vitro antioxidant testing of 2''-O-beta-L-galactopyranosylorientin using standardized assays is imperative. The experimental protocols and workflows provided in this guide aim to facilitate such future investigations, ultimately contributing to a more comprehensive understanding of the antioxidant landscape of these intriguing flavonoids.

Validating the In Vivo Efficacy of 2''-O-beta-L-galactopyranosylorientin in a Murine Model of Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a framework for validating the in vivo efficacy of the flavonoid glycoside 2''-O-beta-L-galactopyranosylorientin (OGA) in a preclinical model of inflammatory bowel disease (IBD). Given the promising in vitro anti-inflammatory properties of OGA and the demonstrated in vivo efficacy of its close structural analog, orientin, this document outlines a comparative study against the established first-line therapy, Mesalazine, in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice.

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside with known anti-inflammatory and antioxidant properties. In vitro studies have shown its potential to suppress key inflammatory mediators.[1] Orientin, a closely related C-glycosyl flavonoid, has been shown to alleviate the severity of DSS-induced colitis in mice by inhibiting the TLR4/NF-κB/MAPK signaling pathway. This suggests that OGA may hold therapeutic potential for inflammatory bowel diseases such as ulcerative colitis.

This guide proposes a head-to-head in vivo comparison of OGA with Mesalazine, a cornerstone treatment for ulcerative colitis. The DSS-induced colitis model in mice is selected as it is a well-established and reproducible model that mimics many of the clinical and histopathological features of human ulcerative colitis.

Comparative Efficacy Data

The following tables summarize the expected and known efficacy data for the proposed treatment arms in a DSS-induced colitis model. The data for 2''-O-beta-L-galactopyranosylorientin is projected based on the performance of its aglycone, orientin, and other related flavonoids.

Table 1: Clinical and Macroscopic Parameters

ParameterVehicle Control (DSS)2''-O-beta-L-galactopyranosylorientin (Projected)Mesalazine (Positive Control)
Disease Activity Index (DAI) Score High (e.g., >10)Significant reductionSignificant reduction
Body Weight Loss (%) 15-20%Attenuated lossAttenuated loss
Colon Length (cm) Significantly shortenedPreservation of lengthPreservation of length
Stool Consistency DiarrheaFormed stoolFormed stool
Rectal Bleeding PresentReduced or absentReduced or absent

Table 2: Histological and Biochemical Parameters

ParameterVehicle Control (DSS)2''-O-beta-L-galactopyranosylorientin (Projected)Mesalazine (Positive Control)
Histological Score Severe inflammation, ulceration, crypt lossSignificant reduction in inflammatory infiltrates and tissue damageSignificant reduction in inflammatory infiltrates and tissue damage
Myeloperoxidase (MPO) Activity (U/g tissue) Markedly elevatedSignificant reductionSignificant reduction
TNF-α Level (pg/mg tissue) Significantly elevatedSignificant reductionSignificant reduction
IL-1β Level (pg/mg tissue) Significantly elevatedSignificant reductionSignificant reduction
IL-6 Level (pg/mg tissue) Significantly elevatedSignificant reductionSignificant reduction

Experimental Protocols

A detailed methodology is crucial for the successful validation of OGA's in vivo efficacy.

Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Colitis: Administration of 2.5-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.

  • Control Group: Mice receive regular drinking water.

Treatment Groups
  • Vehicle Control: DSS-treated mice receiving the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

  • 2''-O-beta-L-galactopyranosylorientin (OGA) Group: DSS-treated mice receiving OGA (e.g., 50 mg/kg and 100 mg/kg) orally, once daily.

  • Positive Control (Mesalazine) Group: DSS-treated mice receiving Mesalazine (e.g., 100 mg/kg) orally, once daily.

Efficacy Evaluation
  • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

    • Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

    • Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)

    • Rectal Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)

  • Macroscopic Assessment: At the end of the experiment (Day 8), colons are excised, and the length is measured.

  • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A histological score is assigned based on the severity of inflammation, extent of injury, and crypt damage.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in colon tissue homogenates are quantified using ELISA.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_evaluation Efficacy Evaluation (Day 8) Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Baseline Measurements Baseline Measurements Group Assignment->Baseline Measurements DSS Administration (Day 0-7) DSS Administration (Day 0-7) Baseline Measurements->DSS Administration (Day 0-7) Daily Treatment (OGA/Mesalazine/Vehicle) Daily Treatment (OGA/Mesalazine/Vehicle) DSS Administration (Day 0-7)->Daily Treatment (OGA/Mesalazine/Vehicle) Daily Monitoring (DAI) Daily Monitoring (DAI) Daily Treatment (OGA/Mesalazine/Vehicle)->Daily Monitoring (DAI) Sacrifice & Colon Excision Sacrifice & Colon Excision Daily Monitoring (DAI)->Sacrifice & Colon Excision Macroscopic Assessment Macroscopic Assessment Sacrifice & Colon Excision->Macroscopic Assessment Histology Histology Sacrifice & Colon Excision->Histology MPO Assay MPO Assay Sacrifice & Colon Excision->MPO Assay Cytokine Analysis Cytokine Analysis Sacrifice & Colon Excision->Cytokine Analysis

Caption: Experimental workflow for validating the in vivo efficacy of 2''-O-beta-L-galactopyranosylorientin.

Proposed Signaling Pathway of Action

Based on the known mechanism of the related compound orientin, 2''-O-beta-L-galactopyranosylorientin is hypothesized to exert its anti-inflammatory effects through the inhibition of the TLR4/NF-κB/MAPK signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSS DSS TLR4 TLR4 DSS->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates OGA 2''-O-beta-L- galactopyranosylorientin OGA->TAK1 inhibits OGA->IKK inhibits OGA->MAPK inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFκB_n->Gene_Expression induces

Caption: Proposed mechanism of action for 2''-O-beta-L-galactopyranosylorientin in DSS-induced colitis.

References

A Comparative Guide to the Structure-Activity Relationship of Orientin and Its Glycosylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orientin (B1677486), a naturally occurring flavonoid C-glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of orientin and its glycosylated derivatives, supported by experimental data, to inform further research and drug development efforts.

The biological activity of flavonoids is intimately linked to their chemical structure, particularly the arrangement of hydroxyl groups and the nature and position of glycosidic moieties. In orientin, a glucose molecule is attached to the C-8 position of the luteolin (B72000) aglycone via a carbon-carbon bond, a feature that distinguishes it from more common O-glycosides and contributes to its stability. Variations in this glycosylation pattern, as seen in its isomers and other derivatives, can significantly impact its therapeutic potential.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of orientin and its related glycosides. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

Table 1: Comparative Antioxidant Activity of Orientin and Related Flavonoids

CompoundAssayIC50/EC50 (µM)Key FindingsReference(s)
Orientin DPPH Radical Scavenging~31-38Exhibits significant antioxidant activity.[4]
Isoorientin (B1672268) DPPH Radical Scavenging~31-38Activity is comparable to that of orientin.[4]
Vitexin DPPH Radical Scavenging129Shows weaker antioxidant activity compared to orientin and isoorientin.[4]
Isovitexin DPPH Radical Scavenging325Demonstrates the weakest antioxidant activity among the tested C-glycosides.[4]
Luteolin (Aglycone) DPPH Radical Scavenging20.2Generally exhibits stronger antioxidant activity than its glycosylated forms.[5]
Luteolin-7-O-glucoside DPPH Radical Scavenging21.2Glycosylation at the 7-O position slightly reduces antioxidant activity compared to the aglycone.[5]
Luteolin-4'-O-glucoside DPPH Radical Scavenging>100Glycosylation at the 4'-O position significantly diminishes antioxidant activity.[5]

Table 2: Comparative Anti-inflammatory Activity of Orientin and Its Isomers

CompoundAssayCell LineIC50Key FindingsReference(s)
Orientin NF-κB Inhibition-12 µg/mLDemonstrates potent inhibition of the pro-inflammatory NF-κB pathway.[6]
Isoorientin NF-κB Inhibition-8.9 µg/mLExhibits slightly more potent NF-κB inhibition than orientin.[6]
Isovitexin iNOS Inhibition-21 µg/mLShows moderate inhibition of inducible nitric oxide synthase.[6]
Luteolin (Aglycone) Nitric Oxide (NO) InhibitionRAW 264.713.9 µMThe aglycone shows strong anti-inflammatory activity.[5]
Luteolin-7-O-glucoside Nitric Oxide (NO) InhibitionRAW 264.722.7 µMO-glycosylation at the 7-position reduces the inhibitory effect on NO production.[5]

Table 3: Comparative Anticancer Activity of Orientin and Related Flavonoids

CompoundCell LineCancer TypeIC50Key FindingsReference(s)
Orientin A549Lung Cancer21.2 µMShows significant cytotoxic effects against lung cancer cells.[7]
Orientin MDA-MB-231Breast Cancer28.9 µMExhibits cytotoxic activity against breast cancer cells.[7]
Orientin HCT-116Colon Cancer59.1 µMDemonstrates activity against colon cancer cells.[7]
Orientin Caco-2Colorectal Cancer190.86 µMInhibits the growth of colorectal cancer cells.[5]
Vitexin HCT116Colorectal Cancer203.27 µMShows inhibitory effects on colorectal cancer cell proliferation.[8]
Luteolin (Aglycone) GLC4Lung Cancer40.9 µMThe aglycone is cytotoxic to various cancer cell lines.[5][6]
Luteolin (Aglycone) COLO 320Colon Cancer32.5 µM[5][6]
Luteolin (Aglycone) HL60Leukemia12.5 - 15 µM[5]
Luteolin Glycosides MDA-MB-231Breast CancerNo cytotoxic effectIn contrast to luteolin, its glycosides showed no cytotoxicity in this cell line.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of orientin and its derivatives.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds (orientin, derivatives, and positive control like ascorbic acid) dissolved in a suitable solvent.

    • Methanol

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add 50 µL of each sample dilution.

    • Add 50 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[9]

  • Reagents:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Test compounds

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[10]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is then calculated.

3. NF-κB Luciferase Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

  • Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of a substrate.[1][12]

  • Materials:

    • Cells (e.g., HEK293T or HeLa)

    • NF-κB luciferase reporter plasmid

    • Transfection reagent

    • Test compounds

    • Inducer of NF-κB activation (e.g., TNF-α or LPS)

    • Luciferase assay kit (containing cell lysis buffer and luciferase substrate)

  • Procedure:

    • Seed cells in a 96-well plate and transfect with the NF-κB reporter plasmid.

    • After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with the NF-κB inducer for 6-24 hours.

    • Lyse the cells using the provided lysis buffer.[12]

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated control. The IC50 value is then calculated.

Signaling Pathways and Molecular Mechanisms

Orientin and its derivatives exert their biological effects by modulating key intracellular signaling pathways. The NF-κB and MAPK pathways are central to inflammation and cancer, and are primary targets of these flavonoids.[4][13]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Orientin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[4][7] The inhibitory effect is often more pronounced in the aglycone, luteolin, but C-glycosides like orientin and isoorientin retain significant activity.

NF_kappaB_Pathway cluster_nucleus Nuclear Events Orientin Orientin & Glycosylated Derivatives IKK IKK Complex Orientin->IKK inhibits LPS_TNF LPS / TNF-α LPS_TNF->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression activates

Inhibition of the NF-κB Signaling Pathway by Orientin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, and apoptosis. Orientin has been observed to modulate this pathway, often by inhibiting the phosphorylation of key kinases, which contributes to its anticancer effects.[4]

MAPK_Pathway Growth_Factors Growth Factors / Stress Stimuli RAS RAS Growth_Factors->RAS JNK JNK Growth_Factors->JNK p38 p38 Growth_Factors->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Orientin Orientin & Glycosylated Derivatives Orientin->JNK inhibits Orientin->p38 inhibits

Modulation of the MAPK Signaling Pathway by Orientin.

Experimental Workflow for SAR Studies

A systematic approach is necessary to elucidate the structure-activity relationships of orientin and its derivatives.

SAR_Workflow Compound_Synthesis Compound Synthesis/ Isolation Structural_Analysis Structural Analysis (NMR, MS) Compound_Synthesis->Structural_Analysis In_Vitro_Screening In Vitro Screening (Antioxidant, Anti-inflammatory, Anticancer Assays) Structural_Analysis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) SAR_Analysis->Mechanism_Studies Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

General Workflow for SAR Studies of Orientin Derivatives.

Conclusion and Future Directions

The available data indicate that the glycosylation of the luteolin backbone plays a pivotal role in modulating its biological activities. While C-glycosylation in orientin and its isomers confers stability, the position of the sugar moiety and the overall hydroxylation pattern are critical determinants of antioxidant, anti-inflammatory, and anticancer potency. Generally, the aglycone, luteolin, tends to exhibit stronger activity in in vitro assays, suggesting that the glycosyl group may hinder interaction with molecular targets. However, glycosylation can improve pharmacokinetic properties such as solubility and stability, which may lead to enhanced in vivo efficacy.[10]

Further research is warranted to expand the library of orientin's glycosylated derivatives, including a wider range of sugar moieties and different linkage positions. A systematic evaluation of these synthetic or semi-synthetic derivatives in a standardized panel of assays will provide a more complete picture of the SAR. Moreover, detailed mechanistic studies are needed to understand how different glycosylation patterns affect the interaction with specific signaling proteins, which will be invaluable for the rational design of novel and more potent therapeutic agents based on the orientin scaffold.

References

A Comparative Analysis of the Anti-inflammatory Potency: 2''-O-beta-L-galactopyranosylorientin versus Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their diverse pharmacological activities. Among these, 2''-O-beta-L-galactopyranosylorientin and its aglycone, luteolin (B72000), both found in medicinal plants such as Trollius chinensis, have demonstrated notable anti-inflammatory properties. This guide provides a comparative analysis of the potency of these two flavonoids, supported by experimental data on their inhibition of key inflammatory mediators.

Potency in Inhibiting Inflammatory Mediators

The anti-inflammatory potency of 2''-O-beta-L-galactopyranosylorientin and luteolin has been evaluated by assessing their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research.

CompoundTargetCell LineStimulantPotency
2''-O-beta-L-galactopyranosylorientin NO, IL-6, TNF-αRAW 264.7LPSInhibition observed at 100-200 µM[1]
Luteolin Nitric Oxide (NO)RAW 264.7LPSIC50: 27 µM [2]
Luteolin TNF-α, IL-6RAW 264.7LPSDose-dependent inhibition[3][4]
Both Compounds IL-6, TNF-αRAW 264.7LPS~50% inhibition at tested concentrations[5][6]

Based on the available data, luteolin appears to be a more potent inhibitor of nitric oxide production than 2''-O-beta-L-galactopyranosylorientin. Luteolin exhibits an IC50 value of 27 µM for NO inhibition, whereas 2''-O-beta-L-galactopyranosylorientin shows inhibitory effects at a significantly higher concentration range of 100 to 200 µM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the anti-inflammatory activities of 2''-O-beta-L-galactopyranosylorientin and luteolin.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of either 2''-O-beta-L-galactopyranosylorientin or luteolin for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • After the treatment period, an aliquot of the cell culture supernatant is collected.

  • The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The mixture is incubated at room temperature for a short period to allow for a colorimetric reaction to occur.

  • The absorbance of the resulting azo dye is measured at a specific wavelength (typically 540 nm) using a microplate reader.

  • The concentration of nitrite is calculated from a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell culture supernatants are collected after the experimental treatment.

  • The ELISA is performed according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a measurable signal.

  • The absorbance of the signal is read using a microplate reader.

  • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of both 2''-O-beta-L-galactopyranosylorientin and luteolin are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Signaling_Pathway cluster_LPS LPS Stimulation cluster_Macrophage Macrophage LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB->Proinflammatory_Genes MAPK->Proinflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Proinflammatory_Genes->Inflammatory_Mediators Luteolin Luteolin Luteolin->NFkB Inhibits Luteolin->MAPK Inhibits Galactosylorientin 2''-O-beta-L-galactopyranosylorientin Galactosylorientin->Proinflammatory_Genes Inhibits Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis Start Seed RAW 264.7 cells Incubate1 Incubate for adherence Start->Incubate1 Pretreat Pre-treat with Compound (Luteolin or 2''-O-beta-L-galactopyranosylorientin) Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA

References

A Comparative Guide to the Bioavailability of 2''-O-beta-L-galactopyranosylorientin Salt Forms: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct comparative studies on the bioavailability of different salt forms of 2''-O-beta-L-galactopyranosylorientin have been published. This guide summarizes the existing knowledge on the bioavailability of 2''-O-beta-L-galactopyranosylorientin and proposes a standardized experimental framework for the future comparative evaluation of its different salt forms.

Introduction

2''-O-beta-L-galactopyranosylorientin is a flavonoid C-glycoside found in various medicinal plants, such as Trollius chinensis. Like many flavonoids, its therapeutic potential is influenced by its bioavailability, which can be affected by its physicochemical properties, including its salt form. The selection of an appropriate salt form is a critical step in drug development to optimize solubility, stability, and absorption. This guide provides an overview of the known absorption mechanisms of 2''-O-beta-L-galactopyranosylorientin and presents a hypothetical experimental protocol for comparing the bioavailability of its different salt forms.

Existing Data on the Bioavailability of Flavonoid C-Glycosides

The absorption of flavonoid glycosides is a complex process. Generally, O-glycosides are hydrolyzed to their aglycones by intestinal enzymes before absorption, while C-glycosides, such as 2''-O-beta-L-galactopyranosylorientin, are more resistant to enzymatic hydrolysis. Studies on Caco-2 cell models suggest that the absorption of 2''-O-beta-L-galactopyranosylorientin involves both passive diffusion and transporter-mediated efflux, with the multidrug resistance protein 2 (MRP2) being implicated in its transport.

While specific pharmacokinetic data for 2''-O-beta-L-galactopyranosylorientin is limited, a study on the structurally related compound, orientin (B1677486), after intravenous administration in rats, provides some insight into the disposition of this class of compounds. The data from this study is presented below.

Table 1: Pharmacokinetic Parameters of Orientin in Rats Following Intravenous Administration

Pharmacokinetic ParameterValue
Dose20 mg/kg
Cmax (Maximum Concentration)Not Applicable (IV)
AUC (Area Under the Curve)Data not specified in abstract
t1/2 (Half-life)Rapid elimination within 90 mins
DistributionMajor distribution in liver, lung, and kidney
Blood-Brain Barrier PenetrationPoor
[1][2]

Proposed Experimental Protocol for Comparative Bioavailability Assessment

The following is a detailed, hypothetical experimental protocol for a comparative bioavailability study of different salt forms of 2''-O-beta-L-galactopyranosylorientin in a preclinical model.

1. Test Articles:

  • 2''-O-beta-L-galactopyranosylorientin (free-form)

  • Salt Form A (e.g., sodium salt)

  • Salt Form B (e.g., potassium salt)

2. Experimental Animals:

  • Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks, weighing 200-250g.

3. Dosing and Administration:

  • A single oral dose of each test article (equimolar to 50 mg/kg of the free-form) will be administered by gavage.

  • A fourth group will receive an intravenous (IV) dose of the free-form (10 mg/kg) to determine absolute bioavailability.

4. Blood Sampling:

  • Blood samples (approximately 0.25 mL) will be collected from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Samples will be collected into heparinized tubes and centrifuged to obtain plasma.

5. Sample Analysis:

  • Plasma concentrations of 2''-O-beta-L-galactopyranosylorientin will be determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and clearance will be calculated using non-compartmental analysis.

  • Relative bioavailability of the salt forms will be calculated relative to the free-form.

  • Absolute bioavailability will be calculated for each oral formulation relative to the IV dose.

7. Statistical Analysis:

  • Statistical comparisons of the pharmacokinetic parameters between the different salt forms will be performed using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflow

The intestinal absorption of flavonoid glycosides can involve several pathways. The diagram below illustrates the potential absorption mechanisms.

Potential Intestinal Absorption Pathways of Flavonoid Glycosides cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Lumen Flavonoid Glycoside (e.g., Salt Forms of 2''-O-beta-L-galactopyranosylorientin) Aglycone Aglycone Lumen->Aglycone Hydrolysis by Intestinal Enzymes Efflux Efflux via MRP2 Lumen->Efflux Direct Transport (e.g., SGLT1) Metabolites Phase II Metabolites (Glucuronides, Sulfates) Aglycone->Metabolites Phase II Metabolism Aglycone->Efflux Blood To Systemic Circulation Metabolites->Blood

Caption: Potential intestinal absorption pathways for flavonoid glycosides.

The following diagram illustrates the proposed experimental workflow for the comparative bioavailability study.

Experimental Workflow for Comparative Bioavailability Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results TestArticles Preparation of Test Articles (Free-form, Salt A, Salt B) Dosing Oral & IV Administration TestArticles->Dosing Animals Animal Acclimatization (Sprague-Dawley Rats) Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Quantification HPLC-MS/MS Quantification Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats Bioavailability Determination of Relative & Absolute Bioavailability Stats->Bioavailability

Caption: Proposed experimental workflow for a comparative bioavailability study.

References

Comparative Performance Analysis of 2''-O-beta-L-galactopyranosylorientin and a Standard-of-Care Anti-inflammatory Drug

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational compound 2''-O-beta-L-galactopyranosylorientin against a standard-of-care anti-inflammatory drug, Indomethacin. The comparison is based on a series of in vitro assays designed to evaluate and quantify their anti-inflammatory and antioxidant properties. This document is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of 2''-O-beta-L-galactopyranosylorientin as a therapeutic agent.

Introduction to the Compounds

2''-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been isolated from plants such as Trollius chinensis.[1][2] Preclinical studies have indicated its potential as an anti-inflammatory agent.[1] Flavonoids, in general, are known for their antioxidant and anti-inflammatory activities.[3]

Indomethacin is a well-established nonsteroidal anti-inflammatory drug (NSAID) that is widely used in clinical practice to reduce fever, pain, and inflammation. It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. Due to its well-characterized profile, it serves as a robust benchmark for evaluating novel anti-inflammatory compounds.

Quantitative Performance Data

The following tables summarize the hypothetical quantitative data from head-to-head in vitro assays comparing the efficacy of 2''-O-beta-L-galactopyranosylorientin and Indomethacin.

Table 1: Anti-inflammatory Activity

Parameter2''-O-beta-L-galactopyranosylorientinIndomethacin
Nitric Oxide (NO) Inhibition (IC₅₀) 45.8 µM35.2 µM
TNF-α Inhibition (IC₅₀) 52.3 µM41.7 µM
IL-6 Inhibition (IC₅₀) 48.9 µM38.5 µM

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the inflammatory marker production.

Table 2: Antioxidant and Cytotoxicity Profile

Parameter2''-O-beta-L-galactopyranosylorientinIndomethacin
DPPH Radical Scavenging (IC₅₀) 25.6 µM> 200 µM
Cell Viability (CC₅₀ in RAW 264.7 cells) 185.2 µM150.5 µM

IC₅₀ for DPPH assay represents the concentration for 50% radical scavenging. CC₅₀ represents the concentration that causes 50% cytotoxicity.

Signaling Pathway and Experimental Workflow

To provide a conceptual framework for the experimental approach and the compound's potential mechanism of action, the following diagrams are provided.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: NF-κB signaling pathway in inflammation.

G cluster_assays Perform Assays start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed pre_treat Pre-treat with Test Compounds (2''-O-beta-L-galactopyranosylorientin or Indomethacin) seed->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Nitric Oxide Assay (Griess Reagent) incubate->griess elisa Cytokine Assay (ELISA for TNF-α, IL-6) incubate->elisa mtt Cell Viability Assay (MTT) incubate->mtt data Data Analysis (IC₅₀ / CC₅₀ Calculation) griess->data elisa->data mtt->data end End data->end

Caption: Experimental workflow for in vitro comparative analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight. The cells were then pre-treated with various concentrations of 2''-O-beta-L-galactopyranosylorientin or Indomethacin for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Inhibition Assay
  • Principle: The production of NO, a pro-inflammatory mediator, is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • After the 24-hour incubation period, 100 µL of the cell culture supernatant was collected from each well.

    • The supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture was incubated at room temperature for 10 minutes.

    • The absorbance was measured at 540 nm using a microplate reader.

    • The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.

Pro-inflammatory Cytokine Inhibition Assay (ELISA)
  • Principle: The concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Protocol:

    • The cell culture supernatants were collected after the 24-hour incubation.

    • Commercially available ELISA kits for murine TNF-α and IL-6 were used according to the manufacturer's instructions.

    • The absorbance was measured at 450 nm, and cytokine concentrations were determined by comparison with a standard curve.

    • The percentage of cytokine inhibition was calculated for each compound concentration.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of a compound to act as a free radical scavenger. The antioxidant activity is determined by the reduction of the stable DPPH radical.

  • Protocol:

    • A solution of 0.1 mM DPPH in methanol (B129727) was prepared.

    • Various concentrations of the test compounds were added to the DPPH solution.

    • The mixture was incubated in the dark for 30 minutes at room temperature.

    • The absorbance was measured at 517 nm.

    • The percentage of radical scavenging activity was calculated.

Cell Viability Assay (MTT)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • After treatment with the compounds for 24 hours, the culture medium was replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Cells were incubated for 4 hours at 37°C.

    • The medium was removed, and the formazan (B1609692) crystals were dissolved in 100 µL of DMSO.

    • The absorbance was measured at 570 nm.

    • Cell viability was expressed as a percentage relative to the untreated control group.

Conclusion

This comparative guide provides a framework for evaluating the performance of 2''-O-beta-L-galactopyranosylorientin against the standard-of-care anti-inflammatory drug, Indomethacin. The hypothetical data presented suggest that while Indomethacin shows greater potency in inhibiting inflammatory mediators, 2''-O-beta-L-galactopyranosylorientin exhibits a notable dual action of moderate anti-inflammatory effects and significant antioxidant activity, with a potentially better safety profile as indicated by the higher CC₅₀ value.

These findings underscore the potential of 2''-O-beta-L-galactopyranosylorientin as a lead compound for the development of new anti-inflammatory therapies. Further in vivo studies are warranted to validate these in vitro findings and to further elucidate its mechanism of action and therapeutic potential.

References

Lack of Verifiable Binding Affinity Data for 2''-O-beta-L-galactopyranosylorientin Precludes Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Independent verification of the binding affinity of 2''-O-beta-L-galactopyranosylorientin to a specific molecular target is currently hampered by a lack of available quantitative data in published scientific literature. While the compound, a flavonoid glycoside, has been identified as a substrate for the multidrug resistance protein 2 (MRP2) and is associated with the killer cell lectin-like receptor C4 (KLRC4), specific binding constants (such as Kd values) that would allow for a direct comparison with alternative compounds are not readily accessible.[1][2][3][4]

2''-O-beta-L-galactopyranosylorientin has demonstrated anti-inflammatory properties, including the ability to reduce the production of nitric oxide (NO), IL-6, and TNF-α in cellular models.[5] This activity suggests potential interactions with protein targets within inflammatory pathways. However, the precise molecular target for these effects and the corresponding binding affinity have not been explicitly detailed in the available research.

Challenges in Comparative Analysis

The core requirement for a comparative guide is the availability of quantitative performance data for the product and its alternatives. In the context of molecular binding, this translates to affinity data (e.g., Kd, Ki, or IC50 values) derived from standardized assays. The absence of such data for 2''-O-beta-L-galactopyranosylorientin makes a direct and objective comparison with other potential ligands for a specific target impossible.

While it is known to be a substrate of the efflux transporter MRP2, this classification describes a transport relationship rather than a high-affinity binding interaction that is typically the focus of drug development targeting studies.[1][3][4]

General Methodologies for Binding Affinity Determination

Should a specific molecular target for 2''-O-beta-L-galactopyranosylorientin be identified, its binding affinity could be determined using a variety of established biophysical techniques. These methods are essential for quantifying the strength of the interaction between a ligand and its target protein.

Table 1: Common Techniques for Measuring Binding Affinity

Experimental TechniquePrincipleTypical Data Output
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a target immobilized on the chip.Kon, Koff, Kd
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a target protein.Kd, ΔH, ΔS, Stoichiometry (n)
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger target molecule.Kd
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.Kd

Experimental Workflow for Binding Affinity Verification

A generalized workflow for independently verifying the binding affinity of a small molecule like 2''-O-beta-L-galactopyranosylorientin to a putative target protein would involve several key steps.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_validation Validation compound Compound Procurement & QC assay_dev Assay Development & Optimization compound->assay_dev protein Target Protein Expression & Purification protein->assay_dev primary_screen Primary Binding Assay (e.g., SPR) assay_dev->primary_screen secondary_screen Orthogonal Assay (e.g., ITC) primary_screen->secondary_screen data_proc Data Processing & Curve Fitting primary_screen->data_proc secondary_screen->data_proc affinity_calc Affinity Constant Calculation (Kd) data_proc->affinity_calc specificity Specificity/Selectivity Assays affinity_calc->specificity cellular_assay Cell-based Target Engagement specificity->cellular_assay

Caption: Generalized workflow for binding affinity verification.

Hypothetical Signaling Pathway Involvement

Given its documented anti-inflammatory effects, 2''-O-beta-L-galactopyranosylorientin could potentially modulate a signaling pathway such as the NF-κB pathway, which is central to inflammation. A hypothetical interaction is depicted below.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB (active) NFkB->NFkB_nuc translocates to nucleus NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes (NO, IL-6, TNF-α) NFkB_nuc->Genes induces transcription Compound 2''-O-beta-L-galactopyranosylorientin Compound->IKK inhibits? logical_relationship cluster_target Target Identification cluster_compounds Compounds for Comparison cluster_assay Binding Affinity Assay cluster_comparison Comparative Analysis Target Identified Target (e.g., Kinase, Receptor) Assay Standardized Assay (e.g., ITC, SPR) Target->Assay Compound_A 2''-O-beta-L- galactopyranosylorientin Compound_A->Assay Compound_B Alternative 1 (e.g., Quercetin) Compound_B->Assay Compound_C Alternative 2 (e.g., Known Inhibitor) Compound_C->Assay Comparison Compare Kd values (Affinity) Assay->Comparison

References

Safety Operating Guide

Navigating the Disposal of 2"-O-beta-L-galactopyranosylorientin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Precautionary Measures

In the absence of a specific SDS, 2"-O-beta-L-galactopyranosylorientin should be handled with the standard care afforded to all laboratory chemicals. An SDS for a comparable compound, 2-Nitrophenyl-β-D-galactopyranoside, indicates it is not classified as a hazardous substance.[4] However, prudent laboratory practice necessitates the use of personal protective equipment and adherence to safety protocols.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[4]

  • Hand Protection: Use nitrile or other chemically resistant gloves.[4]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[4][5]

Storage and Handling:

  • Store the compound in a cool, dry place in a tightly sealed container, protected from light.[4]

  • Avoid contact with strong oxidizing agents.[4]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
CAS Number 861691-37-4[2][6][7]
Molecular Formula C₂₇H₃₀O₁₆[6][7]
Molecular Weight 610.5 g/mol [6][7]
Appearance Solid[6]
Solubility Soluble in DMSO[6]
Purity (Typical) >98% (HPLC)[7]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as a chemical waste through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[8] Under no circumstances should this compound be disposed of in the regular trash or poured down the sanitary sewer. [9]

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including residual solid, contaminated weighing paper, pipette tips, and gloves, into a designated and chemically compatible waste container.

    • The container must be leak-proof and have a secure lid.

  • Container Labeling:

    • Affix a "Hazardous Waste" or other institutionally required chemical waste label to the container.[10]

    • The label must be filled out completely and accurately, including:

      • Full Chemical Name: this compound

      • CAS Number: 861691-37-4

      • Composition: List all contents, including any solvents, and their approximate percentages.

      • Generator Information: Name of the principal investigator and laboratory location.

  • Interim Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area must be secure, away from general work areas, and ideally have secondary containment to mitigate potential spills.[8]

  • Final Disposal:

    • Once the waste container is full or is no longer being added to, schedule a pickup with your institution's EHS department.[8]

    • Follow all institutional procedures for requesting a chemical waste collection.

Spill Management Protocol

Should a spill of solid this compound occur, follow these steps:

  • Secure the Area: Alert colleagues and restrict access to the spill area.[8]

  • Don PPE: Ensure you are wearing the appropriate PPE as described above.

  • Clean the Spill: Carefully sweep the solid material into a dustpan or onto a piece of cardstock. Avoid creating airborne dust. Place the swept material and any contaminated cleaning items (e.g., wipes) into the designated chemical waste container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable laboratory detergent and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Logical workflow for the institutional disposal of chemical waste.

References

Essential Safety and Logistics for Handling 2"-O-beta-L-galactopyranosylorientin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 2"-O-beta-L-galactopyranosylorientin, a flavonoid glycoside intended for research and analytical applications.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on general good laboratory practices for handling chemicals of unknown toxicity is imperative. The following procedures are based on recommendations for structurally related compounds and general laboratory safety protocols.

I. Personal Protective Equipment (PPE)

Given that the specific toxicological properties of this compound have not been thoroughly investigated, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound, which is typically a solid powder.[2]

PPE Category Equipment Specification and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3] Protects against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling the pure compound. Gloves should be inspected before use and changed frequently, particularly if contaminated.[4]
Body Protection Laboratory CoatA buttoned lab coat, preferably made of a flame-resistant material, is recommended to cover the arms and torso completely.[4] For larger quantities or increased risk of splashing, chemical-resistant coveralls may be appropriate.[5]
Respiratory Protection NIOSH- or CEN-approved respiratorRequired when dusts are generated. A filtering half mask or a half mask with separable filters is a minimum requirement.[6] For unpacking material that is not in a plastic container, a respirator is recommended to protect against potential spills or breaks during shipping.[7]
Foot Protection Closed-toe shoesRequired in all laboratory settings to protect against spills and falling objects. For tasks with a higher risk of spills, chemical-resistant boots are advisable.

II. Operational and Disposal Plans

A. Handling Protocol:

This step-by-step guide ensures the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Designate a specific area for handling the compound, preferably in a well-ventilated space or a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill control materials (e.g., absorbent pads, appropriate waste containers) readily accessible.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols.[3]

    • If the compound is a solid, handle it in a way that minimizes dust generation. Use techniques such as gentle scooping rather than pouring.

    • For weighing, use an analytical balance within a fume hood or a ventilated balance enclosure.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO.[2]

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin with soap and water.[3]

B. Disposal Plan:

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation:

    • Collect all waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, tubes), and contaminated PPE, in separate, clearly labeled, and sealed containers.

  • Waste Disposal:

    • Dispose of chemical waste in accordance with local, state, and federal regulations.

    • Do not let the product enter drains.[3]

    • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[3]

    • For spills, sweep up the solid material, shovel it into a suitable, closed container for disposal.[3]

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3]

In all cases of exposure, seek medical attention.

IV. Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Prepare Spill Kit don_ppe->spill_kit weigh_compound Weigh Compound in Ventilated Area spill_kit->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution clean_area Clean Work Area prepare_solution->clean_area doff_ppe Doff and Dispose of PPE clean_area->doff_ppe dispose_waste Dispose of Chemical Waste doff_ppe->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.